Product packaging for Gomisin M2(Cat. No.:CAS No. 82425-45-4)

Gomisin M2

Cat. No.: B198098
CAS No.: 82425-45-4
M. Wt: 386.4 g/mol
InChI Key: PDDXWOMYBJCSQB-RYUDHWBXSA-N
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Description

Gomisin M2 (CAS 82425-45-4) is a high-purity lignan compound isolated from the medicinal plant Schisandra chinensis . With a molecular formula of C22H26O6 and a molecular weight of 386.44 g/mol, it is supplied as a white to yellow solid powder . This compound is provided for research use only and is not intended for diagnostic or therapeutic applications in humans. This compound has demonstrated significant research value across multiple biological fields, making it a versatile compound for scientific investigation. In oncology research, this compound exhibits potent anti-tumor activity, particularly against triple-negative breast cancer (TNBC) . Studies show it inhibits cancer cell proliferation, suppresses breast cancer stem cells (BCSCs) by downregulating the Wnt/β-catenin pathway, and induces mitochondrial-mediated apoptosis . In immunology and inflammation research, this compound shows promise in modulating allergic responses by inhibiting mast cell-mediated allergic inflammation through the suppression of FcεRI-mediated Lyn and Fyn activation and intracellular calcium levels . Furthermore, it alleviates psoriasis-like skin inflammation in model systems by inhibiting inflammatory signaling pathways, including STAT1 and NF-κB . This compound also possesses documented anti-viral properties, with reported activity against HIV . Researchers can utilize this compound for various applications, including exploring novel cancer therapeutics targeting cancer stem cells, developing new anti-allergic and anti-inflammatory agents, and investigating mechanisms of viral inhibition.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H26O6 B198098 Gomisin M2 CAS No. 82425-45-4

Properties

CAS No.

82425-45-4

Molecular Formula

C22H26O6

Molecular Weight

386.4 g/mol

IUPAC Name

(9S,10S)-3,4,5-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-19-ol

InChI

InChI=1S/C22H26O6/c1-11-6-13-9-16-20(28-10-27-16)19(23)17(13)18-14(7-12(11)2)8-15(24-3)21(25-4)22(18)26-5/h8-9,11-12,23H,6-7,10H2,1-5H3/t11-,12-/m0/s1

InChI Key

PDDXWOMYBJCSQB-RYUDHWBXSA-N

Isomeric SMILES

C[C@@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C[C@@H]1C)OC)OC)OC)O)OCO3

Canonical SMILES

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)O)OCO3

Appearance

Powder

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Biological Activity of Gomisin M2 from Schisandra

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gomisin M2, a dibenzocyclooctadiene lignan isolated from the plant Schisandra, has emerged as a promising natural compound with a diverse range of biological activities. This technical guide provides an in-depth overview of the current scientific understanding of this compound's effects, with a focus on its anti-tumor and anti-inflammatory properties. The information presented herein is intended to support further research and drug development efforts.

Core Biological Activities of this compound

Current research indicates that this compound exhibits significant therapeutic potential in several key areas:

  • Anti-Tumor Activity: this compound has demonstrated potent activity against breast cancer, particularly triple-negative breast cancer (TNBC) cell lines. It effectively inhibits the proliferation of cancer stem cells, induces apoptosis, and downregulates critical signaling pathways involved in tumor progression.

  • Anti-Inflammatory Activity: this compound has shown notable anti-inflammatory effects in the context of skin inflammation, such as in models of psoriasis and atopic dermatitis. It acts by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory cytokines.

  • Neuroprotective and Hepatoprotective Potential: While direct studies on this compound are limited, research on other closely related gomisins from Schisandra suggests potential neuroprotective and hepatoprotective activities. These related compounds have been shown to protect neuronal cells from oxidative stress and liver cells from various toxins. Further investigation into this compound's effects in these areas is warranted.

Quantitative Data Summary

The following tables summarize the key quantitative data reported in the literature regarding the biological activity of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Breast Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Exposure Time (hours)
MDA-MB-231Triple-Negative Breast Cancer6048
HCC1806Triple-Negative Breast Cancer5748
MCF10ANon-cancerous breast epithelial> 8048

Table 2: Effect of this compound on Mammosphere Formation in Breast Cancer Stem Cells [1]

Cell LineThis compound Concentration (µM)Inhibition of Mammosphere Formation
MDA-MB-23120Significant
MDA-MB-23140Significant
HCC180630Significant
HCC180660Significant

Table 3: Anti-Inflammatory Effects of this compound on Keratinocytes

Cell LineTreatmentEffect
HaCaTTNF-α (10 ng/ml) + IFN-γ (10 ng/ml) + this compound (0.1, 1, 10 µM)Decreased mRNA expression of IL-1β, IL-6, CXCL8, and CCL22

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating specific intracellular signaling pathways.

Wnt/β-catenin Signaling Pathway in Breast Cancer

In breast cancer cells, this compound has been shown to downregulate the Wnt/β-catenin signaling pathway.[1] This pathway is crucial for the self-renewal of cancer stem cells. This compound treatment leads to a decrease in the levels of β-catenin and Cyclin D1, and an increase in the phosphorylation of GSK-3β, which promotes the degradation of β-catenin.[1]

This compound inhibits the Wnt/β-catenin pathway.
STAT1/NF-κB Signaling Pathway in Inflammation

In the context of skin inflammation, this compound has been found to inhibit the STAT1 and NF-κB signaling pathways in keratinocytes.[2][3] These pathways are activated by pro-inflammatory cytokines like TNF-α and IFN-γ, leading to the expression of inflammatory mediators. This compound treatment suppresses the phosphorylation of STAT1 and the nuclear translocation of the p65 subunit of NF-κB.

STAT1_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IFNg IFN-γ IFNGR IFNGR IFNg->IFNGR IKK IKK TNFR->IKK JAK JAK IFNGR->JAK IkB IκB IKK->IkB P NFkB NF-κB (p65) IkB->NFkB releases NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc translocation STAT1 STAT1 JAK->STAT1 P pSTAT1 p-STAT1 pSTAT1_nuc p-STAT1 pSTAT1->pSTAT1_nuc dimerization & translocation GomisinM2 This compound GomisinM2->IKK | GomisinM2->JAK | Inflammatory_Genes Inflammatory Genes (IL-1β, IL-6, etc.) NFkB_nuc->Inflammatory_Genes transcription pSTAT1_nuc->Inflammatory_Genes transcription

This compound inhibits STAT1 and NF-κB signaling.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Western Blot Analysis for Wnt/β-catenin Pathway Proteins

Objective: To determine the effect of this compound on the expression levels of key proteins in the Wnt/β-catenin pathway in breast cancer cells.

Cell Lines: MDA-MB-231 and HCC1806 human breast cancer cells.

Protocol:

  • Cell Culture and Treatment:

    • Culture MDA-MB-231 and HCC1806 cells in appropriate media.

    • Treat cells with increasing doses of this compound (e.g., 10, 20, 40, 80 µM) or DMSO (vehicle control) for 48 hours.[1]

  • Protein Extraction:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking. The following primary antibodies from Cell Signaling Technology were used in a key study[1]:

      • GSK-3β (1:1000)

      • β-catenin (1:1000)[4][5]

      • Cyclin D1 (1:1000)

      • Phospho-β-catenin (1:1000)

      • Phospho-GSK-3β (1:1000)

      • Cleaved Caspase-3 (1:1000)

      • Cleaved PARP (1:1000)

      • β-actin (1:1000, as a loading control)

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow start Start cell_culture Cell Culture & Treatment (MDA-MB-231, HCC1806) start->cell_culture lysis Cell Lysis & Protein Extraction cell_culture->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking (5% milk/BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (overnight at 4°C) blocking->primary_ab secondary_ab Secondary Antibody Incubation (1 hour at RT) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection end End detection->end Apoptosis_Assay_Workflow start Start cell_culture Cell Culture & Treatment (MDA-MB-231, HCC1806) start->cell_culture harvesting Cell Harvesting & Washing (PBS) cell_culture->harvesting resuspension Resuspend in 1X Binding Buffer harvesting->resuspension staining Stain with Annexin V-FITC & PI resuspension->staining incubation Incubate (15 min at RT, dark) staining->incubation add_buffer Add 1X Binding Buffer incubation->add_buffer flow_cytometry Flow Cytometry Analysis add_buffer->flow_cytometry analysis Data Analysis (Viable, Apoptotic, Necrotic) flow_cytometry->analysis end End analysis->end

References

A Technical Guide to the Anti-Inflammatory Effects of Gomisin M2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gomisin M2 (GM2) is a lignan isolated from Schisandra chinensis, a plant with a long history of use in traditional medicine. Emerging scientific evidence has highlighted the potent anti-inflammatory properties of this compound, positioning it as a promising candidate for the development of novel therapeutics for a range of inflammatory disorders. This technical guide provides an in-depth overview of the pharmacological effects of this compound on inflammation, with a focus on its molecular mechanisms of action, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Mechanism of Action: Inhibition of Key Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through the modulation of critical intracellular signaling pathways that are central to the inflammatory response. The primary molecular targets identified to date are the Nuclear Factor-kappa B (NF-κB) and the Signal Transducer and Activator of Transcription 1 (STAT1) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In inflammatory conditions, stimuli such as tumor necrosis factor-alpha (TNF-α) trigger a cascade that leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of target genes.

This compound has been shown to effectively suppress this pathway. It inhibits the phosphorylation of IκBα, thereby preventing its degradation and keeping the NF-κB complex sequestered in the cytoplasm. This blockade of NF-κB nuclear translocation leads to a significant reduction in the expression of pro-inflammatory mediators.[1][2]

NF_kB_Pathway cluster_nucleus Nucleus TNF_alpha TNF-α TNFR TNFR TNF_alpha->TNFR IKK_complex IKK Complex TNFR->IKK_complex Activates IkBa_NFkB IκBα p65/p50 IKK_complex->IkBa_NFkB Phosphorylates p_IkBa p-IκBα NFkB p65 p50 IkBa_NFkB->NFkB Releases Proteasome Proteasome p_IkBa->Proteasome Degradation NFkB_nuc p65 p50 NFkB->NFkB_nuc Translocation Nucleus Nucleus DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines & Chemokines (IL-1β, IL-6, CXCL8) DNA->Cytokines Transcription GomisinM2 This compound GomisinM2->IKK_complex Inhibits

Figure 1: Inhibition of the NF-κB Signaling Pathway by this compound.

Inhibition of the STAT1 Signaling Pathway

The JAK-STAT pathway is another crucial signaling cascade in inflammation, particularly in response to interferons (IFNs). Upon stimulation with IFN-γ, the Janus kinases (JAKs) associated with the IFN-γ receptor are activated, leading to the phosphorylation of STAT1. Phosphorylated STAT1 then dimerizes and translocates to the nucleus, where it binds to specific DNA sequences to regulate the transcription of IFN-inducible genes, many of which are pro-inflammatory.

This compound has been demonstrated to inhibit the phosphorylation of STAT1 in response to IFN-γ stimulation.[1][2] By preventing the activation of STAT1, this compound effectively curtails the expression of a subset of inflammatory genes, further contributing to its anti-inflammatory profile.

STAT1_Pathway cluster_nucleus Nucleus IFN_gamma IFN-γ IFNGR IFNGR IFN_gamma->IFNGR JAK JAK IFNGR->JAK Activates STAT1 STAT1 JAK->STAT1 Phosphorylates p_STAT1 p-STAT1 STAT1_dimer p-STAT1 Dimer p_STAT1->STAT1_dimer Dimerization STAT1_dimer_nuc p-STAT1 Dimer STAT1_dimer->STAT1_dimer_nuc Translocation Nucleus Nucleus DNA DNA STAT1_dimer_nuc->DNA Binds Chemokines Pro-inflammatory Chemokines (CCL17, CCL22) DNA->Chemokines Transcription GomisinM2 This compound GomisinM2->JAK Inhibits

Figure 2: Inhibition of the STAT1 Signaling Pathway by this compound.

Quantitative Data on the Anti-Inflammatory Effects of this compound

The anti-inflammatory efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Effects of this compound on Inflammatory Markers in HaCaT Keratinocytes
ParameterCell LineStimulantThis compound Concentration (µM)InhibitionReference
IL-1β mRNA expressionHaCaTTNF-α/IFN-γ10Significant reduction[1]
IL-6 mRNA expressionHaCaTTNF-α/IFN-γ10Significant reduction[1]
CXCL8 (IL-8) mRNA expressionHaCaTTNF-α/IFN-γ10Significant reduction[1]
CCL22 mRNA expressionHaCaTTNF-α/IFN-γ10Significant reduction[1]
STAT1 PhosphorylationHaCaTTNF-α/IFN-γ10Significant inhibition[1]
NF-κB p65 Nuclear TranslocationHaCaTTNF-α/IFN-γ10Significant inhibition[1]
Table 2: In Vivo Effects of this compound in Mouse Models of Skin Inflammation
ParameterAnimal ModelThis compound DoseEffectReference
Ear ThicknessDNCB/DFE-induced Atopic Dermatitis10 mg/kg (oral)Significant reduction[1]
Epidermal ThicknessDNCB/DFE-induced Atopic Dermatitis10 mg/kg (oral)Significant reduction[1]
Serum IgE LevelsDNCB/DFE-induced Atopic Dermatitis10 mg/kg (oral)Significant reduction[1]
Serum IgG2a LevelsDNCB/DFE-induced Atopic Dermatitis10 mg/kg (oral)Significant reduction[1]
Ear IL-1β, IL-4, IL-5, IL-6, TSLP expressionDNCB/DFE-induced Atopic Dermatitis10 mg/kg (oral)Significant reduction[1]
Skin ThicknessImiquimod-induced Psoriasis10 mg/kg (oral)Significant reduction[2]
PASI ScoreImiquimod-induced Psoriasis10 mg/kg (oral)Significant reduction[2]
Serum IgG2a LevelsImiquimod-induced Psoriasis10 mg/kg (oral)Significant reduction[2]
Serum TNF-α LevelsImiquimod-induced Psoriasis10 mg/kg (oral)Significant reduction[2]
Splenic Th1 and Th17 Cell PopulationsImiquimod-induced Psoriasis10 mg/kg (oral)Significant reduction[2]

Detailed Experimental Protocols

To facilitate the replication and further investigation of the anti-inflammatory effects of this compound, this section provides detailed methodologies for key experiments cited in the literature.

Cell Culture and Treatment
  • Cell Line: Human keratinocyte cell line (HaCaT).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which is then diluted in culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should be kept below 0.1%.

  • Inflammatory Stimulation: To induce an inflammatory response, HaCaT cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with a combination of recombinant human TNF-α (10 ng/mL) and IFN-γ (10 ng/mL) for the specified duration of the experiment.

MTT Assay for Cell Viability
  • Seed HaCaT cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control group.

RNA Isolation and Quantitative Real-Time PCR (qPCR)
  • After treatment, total RNA is extracted from HaCaT cells using a suitable RNA isolation kit according to the manufacturer's instructions.

  • The concentration and purity of the extracted RNA are determined using a spectrophotometer.

  • Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

  • Perform qPCR using a real-time PCR system with SYBR Green master mix and specific primers for the target genes (e.g., IL-1β, IL-6, CXCL8, CCL22) and a housekeeping gene (e.g., GAPDH) for normalization.

  • The relative gene expression is calculated using the 2^-ΔΔCt method.

Western Blot Analysis
  • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT1, STAT1, p-IκBα, IκBα, p-p65, p65, β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

In Vivo Mouse Model of Atopic Dermatitis
  • Animals: Female BALB/c mice (6-8 weeks old).

  • Induction of Atopic Dermatitis: Apply 150 µL of 1% 2,4-dinitrochlorobenzene (DNCB) solution in acetone/olive oil (3:1) to the shaved dorsal skin and right ear of the mice. After 3 days, challenge with 0.5% DNCB every other day for 2 weeks. Subsequently, apply 20 µL of Dermatophagoides farinae extract (DFE) to the right ear every other day for 2 weeks.

  • This compound Treatment: Administer this compound (e.g., 10 mg/kg) orally once daily during the DFE challenge period.

  • Evaluation:

    • Measure ear thickness using a digital caliper.

    • Collect blood samples for the measurement of serum IgE and IgG2a levels by ELISA.

    • Euthanize the mice and collect ear tissue for histological analysis (H&E staining for epidermal thickness and inflammatory cell infiltration) and qPCR analysis of inflammatory cytokine expression.

Experimental_Workflow start Start acclimatization Acclimatization of BALB/c Mice start->acclimatization sensitization Sensitization with DNCB acclimatization->sensitization challenge Challenge with DNCB and DFE sensitization->challenge treatment Oral Administration of this compound challenge->treatment evaluation Evaluation of Inflammatory Parameters treatment->evaluation ear_thickness Ear Thickness Measurement evaluation->ear_thickness serum_analysis Serum IgE/IgG2a Analysis (ELISA) evaluation->serum_analysis histology Histological Analysis of Ear Tissue evaluation->histology qpcr qPCR for Cytokine Expression in Ear Tissue evaluation->qpcr end End

Figure 3: A Representative Experimental Workflow for an In Vivo Study.

Conclusion

This compound has demonstrated significant anti-inflammatory properties by targeting the NF-κB and STAT1 signaling pathways. The quantitative data from both in vitro and in vivo studies provide compelling evidence for its potential as a therapeutic agent for inflammatory diseases, particularly those affecting the skin such as atopic dermatitis and psoriasis. The detailed experimental protocols provided in this guide are intended to support further research into the pharmacological effects and clinical potential of this promising natural compound. As our understanding of the intricate mechanisms of inflammation continues to grow, molecules like this compound that can modulate key signaling nodes offer a promising avenue for the development of next-generation anti-inflammatory therapies.

References

Gomisin M2: A Technical Guide to its Natural Sources and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gomisin M2, a dibenzocyclooctadiene lignan, has emerged as a compound of significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, detailing its natural sources, and summarizing its known biological effects. This document is intended to serve as a resource for researchers and professionals in drug development, offering insights into the extraction, quantification, and mechanistic action of this promising natural product.

Introduction to this compound

This compound is a bioactive lignan predominantly isolated from plants of the Schisandraceae family.[1] Lignans are a class of polyphenolic compounds known for their wide range of biological activities, and this compound is no exception. It has demonstrated potential as an anti-HIV, anti-cancer, and anti-allergic agent.[1] Its multifaceted therapeutic potential has spurred further investigation into its natural abundance, methods of isolation, and the molecular pathways it modulates.

Natural Sources of this compound

The primary natural sources of this compound are various species of the genus Schisandra. The fruits of these plants, often referred to as magnolia berries or five-flavor fruit, are rich in a variety of lignans, including this compound.

Table 1: Quantitative Analysis of this compound in Natural Sources

Plant SpeciesPlant PartExtraction MethodThis compound ContentReference
Schisandra chinensisFruitEthanol Extract2.17 ± 0.07 mg/g[2]
Schisandra rubrifloraFruitNot SpecifiedDetected (Quantification not provided)[3]
Schisandra viridisLeavesNot SpecifiedIsolated (Quantification not provided)[4]

Further research is required to quantify the concentration of this compound in a wider range of Schisandra species and different plant tissues to fully understand its distribution in nature.

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a synthesized methodology based on established techniques for the isolation of lignans from Schisandra species.

3.1.1. Extraction

  • Material Preparation: Air-dried and powdered fruits of Schisandra chinensis are used as the starting material.

  • Solvent Extraction: The powdered material is extracted with 95% ethanol at room temperature. This process is typically repeated multiple times to ensure maximum yield.

  • Concentration: The combined ethanol extracts are concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

3.1.2. Purification

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate. The chloroform fraction, which is rich in lignans, is retained.

  • Column Chromatography: The chloroform fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of petroleum ether and ethyl acetate.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound are identified by comparison with a standard.

  • Recrystallization: The fractions rich in this compound are combined, concentrated, and recrystallized from a suitable solvent system (e.g., methanol-water) to yield pure this compound.

Quantitative Analysis by HPLC-UV

A high-performance liquid chromatography (HPLC) method with UV detection is a common technique for the quantification of this compound.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and water is typically used.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 254 nm.

    • Injection Volume: 10 µL.

  • Standard Curve: A calibration curve is generated using a series of known concentrations of a purified this compound standard. The linearity of the curve should be established (e.g., R² > 0.998).

  • Limits of Detection (LOD) and Quantification (LOQ): For a typical HPLC-UV method, the LOD for this compound can be around 0.05 µg/mL, and the LOQ can be around 0.14 µg/mL.[2]

Structural Elucidation by NMR

The chemical structure of isolated this compound is confirmed using nuclear magnetic resonance (NMR) spectroscopy. Both ¹H-NMR and ¹³C-NMR are employed to elucidate the complete chemical structure, which is then compared with published spectral data for confirmation.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key cellular signaling pathways, primarily the Wnt/β-catenin and NF-κB pathways.

Inhibition of the Wnt/β-Catenin Signaling Pathway

This compound has been shown to downregulate the Wnt/β-catenin pathway, which is often aberrantly activated in cancer. It achieves this by decreasing the levels of key pathway components, including β-catenin and Cyclin D1, and by modulating the phosphorylation state of GSK3β.

Wnt_Pathway cluster_gomisin This compound Intervention cluster_pathway Wnt/β-Catenin Pathway Gomisin_M2 This compound GSK3b GSK3β Gomisin_M2->GSK3b Promotes Dephosphorylation beta_catenin β-catenin Gomisin_M2->beta_catenin Inhibits CyclinD1 Cyclin D1 Gomisin_M2->CyclinD1 Inhibits Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 Axin Axin Dsh->Axin GSK3b->beta_catenin Phosphorylation (Degradation) APC APC Axin->GSK3b TCF_LEF TCF/LEF beta_catenin->TCF_LEF Nuclear Translocation TCF_LEF->CyclinD1 cMyc c-Myc TCF_LEF->cMyc Proliferation Cell Proliferation CyclinD1->Proliferation cMyc->Proliferation

Caption: this compound inhibits the Wnt/β-catenin signaling pathway.

Inhibition of the NF-κB and STAT1 Signaling Pathways

This compound also demonstrates anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 1 (STAT1) signaling pathways. It prevents the nuclear translocation of NF-κB and reduces the phosphorylation of STAT1, thereby downregulating the expression of pro-inflammatory cytokines.

NFkB_STAT1_Pathway cluster_gomisin This compound Intervention cluster_stimuli Inflammatory Stimuli cluster_pathway NF-κB and STAT1 Pathways Gomisin_M2 This compound NFkB NF-κB (p65/p50) Gomisin_M2->NFkB Inhibits Nuclear Translocation pSTAT1 p-STAT1 Gomisin_M2->pSTAT1 Inhibits Phosphorylation TNFa TNF-α IKK IKK Complex TNFa->IKK IFNg IFN-γ JAK JAK IFNg->JAK IkBa IκBα IKK->IkBa Phosphorylation IkBa->NFkB Inhibition Cytokines Pro-inflammatory Cytokines (IL-6, etc.) NFkB->Cytokines Nuclear Translocation & Transcription STAT1 STAT1 JAK->STAT1 Phosphorylation STAT1->pSTAT1 pSTAT1->Cytokines Nuclear Translocation & Transcription

Caption: this compound inhibits NF-κB and STAT1 signaling pathways.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and significant, pleiotropic biological activities. Its presence in various Schisandra species makes these plants valuable natural sources for its isolation. The detailed experimental protocols for extraction, purification, and quantification provide a solid foundation for further research and development. The elucidation of its inhibitory effects on critical signaling pathways, such as Wnt/β-catenin and NF-κB, offers clear avenues for its potential therapeutic applications in cancer and inflammatory diseases. This technical guide serves as a foundational resource to encourage and facilitate continued investigation into the therapeutic potential of this compound.

References

Gomisin M2 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Gomisin M2: Chemical Structure, Properties, and Biological Activities

Introduction

This compound is a naturally occurring dibenzocyclooctadiene lignan isolated from plants of the Schisandra genus, notably from the fruits of Schisandra rubriflora and Schisandra chinensis.[1] These plants have a long history of use in traditional medicine, and their bioactive compounds, including this compound, are of significant interest to the scientific community. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its potential therapeutic applications. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a structurally complex molecule with a tetracyclic core. The most commonly studied isomer is (+)-Gomisin M2, which has a specific stereochemistry that is crucial for its biological activity.

The IUPAC name for (+)-Gomisin M2 is (9R,10S)-3,4,5-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0²,⁷.0¹⁴,¹⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaen-19-ol.[1]

Table 1: Chemical and Physical Properties of (+)-Gomisin M2

PropertyValueSource(s)
Chemical Formula C₂₂H₂₆O₆[2]
Molecular Weight 386.44 g/mol [2]
CAS Number 82425-45-4[2]
Appearance Solid[3]
Melting Point Data not available[3][4]
Boiling Point Data not available[3]
Water Solubility Data not available[3][4]
Storage Store at -20°C (powder) or -80°C (in solvent)[3]

Note on Stereochemistry: It is important to distinguish (+)-Gomisin M2 (PubChem CID: 16728078) from its other stereoisomers, as the spatial arrangement of the atoms can significantly impact biological activity.[1][5]

Spectral Data

Biological Activities and Mechanisms of Action

This compound has demonstrated a range of pharmacological effects, including anti-cancer, anti-inflammatory, anti-allergic, and anti-HIV activities. Its hepatoprotective and neuroprotective potentials are also areas of interest, largely based on the activities of related gomisins.

Anti-Cancer Activity

This compound has shown significant potential in oncology, particularly against triple-negative breast cancer (TNBC). It inhibits the proliferation of TNBC cell lines and targets breast cancer stem cells (CSCs), which are implicated in tumor recurrence and chemoresistance.[8][9]

  • Mechanism: The anti-cancer effects of this compound are mediated through the downregulation of the Wnt/β-catenin signaling pathway.[8] This pathway is crucial for cell proliferation and self-renewal in cancer stem cells. This compound has been shown to decrease the expression of key downstream targets of this pathway, such as CyclinD1 and β-catenin, while modulating the phosphorylation status of GSK3β and β-catenin.[8] Additionally, this compound induces apoptosis and disrupts the mitochondrial membrane potential in breast cancer cells.[8][9]

Table 2: In Vitro Anti-Cancer Activity of this compound

Cell LineCancer TypeAssayEndpointResultSource(s)
MDA-MB-231Triple-Negative Breast CancerAlamar blue assayIC₅₀60 µM (48h)[8]
HCC1806Triple-Negative Breast CancerAlamar blue assayIC₅₀57 µM (48h)[8]
Anti-Inflammatory and Anti-Allergic Activities

This compound exhibits potent anti-inflammatory and anti-allergic properties by modulating the responses of key immune cells.

  • Mechanism in Allergic Inflammation: In mast cells, which are central to allergic reactions, this compound inhibits degranulation and the release of pro-inflammatory cytokines like TNF-α and IL-6. This is achieved by suppressing the activation of the spleen tyrosine kinases Lyn and Fyn, which are upstream signaling molecules in the FcεRI receptor pathway, and by attenuating the increase in intracellular calcium levels.[10]

  • Mechanism in Skin Inflammation: In keratinocytes, this compound has been shown to alleviate inflammation by inhibiting the STAT1 and NF-κB signaling pathways. This leads to a reduction in the expression of various inflammatory cytokines and chemokines.[5] These findings suggest its potential as a therapeutic agent for inflammatory skin conditions such as psoriasis and atopic dermatitis.[5]

Anti-HIV Activity

This compound has been identified as an inhibitor of the human immunodeficiency virus (HIV).

Table 3: Anti-HIV Activity of this compound

AssayEndpointResultSource(s)
Anti-HIV AssayEC₅₀2.4 µM[10]
Hepatoprotective and Neuroprotective Potential

While the hepatoprotective and neuroprotective effects of this compound are not as extensively studied as those of other lignans from Schisandra, such as Gomisin A and N, preliminary evidence and analogous studies suggest potential mechanisms.

  • Hepatoprotective Potential: this compound is described as a hepatoprotective agent.[2] The proposed mechanisms, based on related compounds, may involve the inhibition of NF-κB activation, suppression of inflammatory cytokines, and protection against mitochondrial damage.[2][11][12]

  • Neuroprotective Potential: The potential for Alzheimer's disease research has been noted.[10] Studies on other gomisins, like Gomisin N, have shown neuroprotective effects through the activation of the Nrf2 signaling pathway and targeting of GSK3β to combat oxidative stress.[13] Gomisin J has demonstrated neuroprotection in cerebral ischemia/reperfusion models through anti-apoptotic, anti-inflammatory, and antioxidant effects.[14] These findings provide a basis for future investigation into the neuroprotective capabilities of this compound.

Experimental Protocols

The following are summaries of methodologies used in key studies to evaluate the biological activities of this compound.

Anti-Cancer Activity Assessment (In Vitro)
  • Cell Culture: Triple-negative breast cancer cell lines (MDA-MB-231, HCC1806) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Viability Assay (Alamar Blue):

    • Cells are seeded in 96-well plates.

    • After 24 hours, cells are treated with varying concentrations of this compound for a specified period (e.g., 48 hours).

    • Alamar blue reagent is added to each well, and plates are incubated.

    • Fluorescence is measured to determine cell viability, and IC₅₀ values are calculated.

  • Apoptosis Analysis (Flow Cytometry):

    • Cells are treated with this compound.

    • Both floating and adherent cells are collected.

    • Cells are washed and stained with an Annexin V-FITC and Propidium Iodide (PI) kit.

    • The percentage of apoptotic cells (Annexin V positive) is quantified using a flow cytometer.

  • Western Blot Analysis for Signaling Pathways:

    • Cells are treated with this compound, and cell lysates are prepared.

    • Protein concentrations are determined (e.g., using a BCA assay).

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., β-catenin, CyclinD1, GSK3β, p-GSK3β).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Anti-Allergic Activity Assessment (In Vitro)
  • Mast Cell Culture: RBL-2H3 cells or bone marrow-derived mast cells (BMMCs) are cultured. For sensitization, cells are incubated with anti-DNP IgE.

  • Degranulation Assay (β-hexosaminidase release):

    • IgE-sensitized cells are pre-treated with this compound.

    • Degranulation is induced by challenging the cells with DNP-HSA antigen.

    • The release of β-hexosaminidase into the supernatant is measured by a colorimetric assay.

  • Cytokine Measurement (ELISA):

    • Supernatants from stimulated mast cells are collected.

    • The concentrations of cytokines such as TNF-α and IL-6 are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways affected by this compound and a typical experimental workflow.

GomisinM2_Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Receptor GSK3b GSK3β Frizzled->GSK3b Inactivation LRP LRP5/6 bCatenin_p p-β-catenin GSK3b->bCatenin_p Phosphorylation (Degradation) bCatenin β-catenin bCatenin_n β-catenin bCatenin->bCatenin_n Translocation GomisinM2 This compound GomisinM2->GSK3b Upregulation GomisinM2->bCatenin Downregulation TCF_LEF TCF/LEF bCatenin_n->TCF_LEF CyclinD1 Cyclin D1 (Proliferation) TCF_LEF->CyclinD1 Transcription Wnt Wnt Ligand Wnt->Frizzled Wnt->LRP

Caption: Wnt/β-catenin signaling pathway and the inhibitory effect of this compound.

GomisinM2_STAT1_NFkB_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK TNFa->IKK Activation IFNg IFN-γ STAT1 STAT1 IFNg->STAT1 IkB IκBα IKK->IkB Phosphorylation (Degradation) NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation pSTAT1 p-STAT1 STAT1->pSTAT1 Phosphorylation pSTAT1_n p-STAT1 pSTAT1->pSTAT1_n Translocation GomisinM2 This compound GomisinM2->IKK Inhibition GomisinM2->pSTAT1 Inhibition Genes Inflammatory Genes (Cytokines, Chemokines) NFkB_n->Genes Transcription pSTAT1_n->Genes Transcription

Caption: Inhibition of STAT1 and NF-κB pathways in keratinocytes by this compound.

Experimental_Workflow cluster_assays Downstream Assays start Seed Cancer Cells (e.g., MDA-MB-231) treatment Treat with this compound (Varying Concentrations) start->treatment incubation Incubate (e.g., 48 hours) treatment->incubation viability Cell Viability (Alamar Blue) incubation->viability apoptosis Apoptosis (Flow Cytometry) incubation->apoptosis western Protein Expression (Western Blot) incubation->western

Caption: A generalized workflow for assessing the anti-cancer effects of this compound.

Conclusion

This compound is a promising bioactive lignan with a well-defined chemical structure and a growing body of evidence supporting its therapeutic potential. Its demonstrated efficacy in inhibiting cancer cell proliferation and modulating inflammatory responses through specific signaling pathways makes it a compelling candidate for further preclinical and clinical investigation. While data on some of its physical properties and the full extent of its biological activities are still emerging, this technical guide consolidates the current knowledge to support ongoing research and development efforts in leveraging this compound for novel therapeutic strategies.

References

Gomisin M2 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Gomisin M2, a bioactive lignan isolated from Schisandra chinensis. The document details its chemical properties, biological activities, and underlying mechanisms of action, with a focus on its potential therapeutic applications in oncology and inflammatory diseases.

Core Chemical and Physical Properties

This compound is a dibenzocyclooctadiene lignan with the following key identifiers:

PropertyValueReference
CAS Number 82425-45-4[1][2][3]
Molecular Formula C₂₂H₂₆O₆[1]
Molecular Weight 386.44 g/mol [1]

Anti-Cancer Activity: Targeting Breast Cancer Stem Cells

Recent studies have highlighted the potential of this compound as an anti-cancer agent, particularly against breast cancer stem cells (CSCs), which are implicated in tumor recurrence and metastasis.

Quantitative Data: Cytotoxicity

This compound has demonstrated selective cytotoxicity against triple-negative breast cancer (TNBC) cell lines while showing minimal effect on normal breast epithelial cells.

Cell LineTypeIC₅₀ (48h)
MDA-MB-231 Triple-Negative Breast Cancer60 µM
HCC1806 Triple-Negative Breast Cancer57 µM
MCF10A Normal Breast Epithelial> 80 µM

Data sourced from a study by Yang et al. (2019).[1]

Signaling Pathway: Inhibition of Wnt/β-Catenin

This compound exerts its anti-cancer effects by downregulating the Wnt/β-catenin signaling pathway, a critical pathway for cancer stem cell self-renewal.[1][2] Treatment with this compound leads to a dose- and time-dependent decrease in key pathway components.

GomisinM2_Wnt_Pathway cluster_cell Breast Cancer Stem Cell GomisinM2 This compound Wnt_Pathway Wnt/β-Catenin Pathway GomisinM2->Wnt_Pathway p_b_catenin p-β-catenin (Degradation) GomisinM2->p_b_catenin Promotes p_GSK3b p-GSK3β Wnt_Pathway->p_GSK3b b_catenin β-catenin Wnt_Pathway->b_catenin CyclinD1 Cyclin D1 Wnt_Pathway->CyclinD1 p_GSK3b->b_catenin Inhibits Phosphorylation b_catenin->CyclinD1 Proliferation CSC Proliferation CyclinD1->Proliferation

This compound inhibits the Wnt/β-catenin pathway.
Experimental Protocols

  • Cell Lines: MDA-MB-231, HCC1806, and MCF10A.

  • Method: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for 48 hours. Cell viability is assessed using the Alamar Blue assay according to the manufacturer's instructions.[1]

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from dose-response curves.

  • Objective: To determine the effect of this compound on the expression of proteins in the Wnt/β-catenin pathway.

  • Procedure:

    • Cells are treated with different concentrations of this compound for specified time points.

    • Cell lysates are prepared, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are incubated with primary antibodies against CyclinD1, β-catenin, p-GSK3β, and p-β-catenin, followed by HRP-conjugated secondary antibodies.

    • Protein bands are visualized using an enhanced chemiluminescence detection system.[1]

Anti-Allergic and Anti-Inflammatory Activities

This compound has demonstrated significant potential in mitigating allergic and inflammatory responses by targeting key signaling molecules in immune cells.

Signaling Pathway: Inhibition of Mast Cell Activation

This compound inhibits mast cell-mediated allergic inflammation by attenuating the activation of FcεRI-mediated Lyn and Fyn, which are crucial upstream signaling molecules.[4] This leads to the suppression of downstream events, including calcium influx and the release of inflammatory mediators.

GomisinM2_MastCell_Pathway cluster_mast_cell Mast Cell GomisinM2 This compound Lyn Lyn GomisinM2->Lyn Fyn Fyn GomisinM2->Fyn FceRI FcεRI Receptor FceRI->Lyn FceRI->Fyn Syk Syk Lyn->Syk Fyn->Syk PI3K_Akt PI3K/Akt Pathway Syk->PI3K_Akt PLCg PLCγ Pathway Syk->PLCg Ca_Influx Intracellular Ca²⁺ Release PLCg->Ca_Influx Degranulation Degranulation & Cytokine Secretion Ca_Influx->Degranulation

This compound inhibits mast cell activation pathways.
Signaling Pathway: Inhibition of Pro-inflammatory Pathways in Psoriasis

In the context of skin inflammation, such as psoriasis, this compound has been shown to inhibit the expression of signal transducer and activator of transcription 1 (STAT1) and nuclear factor-κB (NF-κB) in activated keratinocytes.[5][6]

GomisinM2_Psoriasis_Pathway cluster_keratinocyte Activated Keratinocyte GomisinM2 This compound STAT1 STAT1 GomisinM2->STAT1 NFkB NF-κB GomisinM2->NFkB TNFa_IFNg TNF-α / IFN-γ Stimulation TNFa_IFNg->STAT1 TNFa_IFNg->NFkB Inflammatory_Mediators Inflammatory Cytokines & Chemokines (CCL17, IL-1β, IL-6, IL-8) STAT1->Inflammatory_Mediators NFkB->Inflammatory_Mediators

This compound inhibits pro-inflammatory signaling in keratinocytes.
Experimental Protocols

  • Animal Model: BALB/c mice.

  • Induction of Psoriasis: A daily topical dose of imiquimod cream is applied to the shaved back of the mice for a specified number of days to induce psoriasis-like skin inflammation.

  • Treatment: this compound is administered orally to the treatment group.

  • Assessment: Disease severity is evaluated by scoring erythema, scaling, and skin thickness. Histological analysis of skin biopsies is performed to assess epidermal thickness and inflammatory cell infiltration. Levels of inflammatory markers in serum and skin tissue are measured by ELISA and RT-qPCR.[5]

  • Cell Line: HaCaT keratinocytes.

  • Stimulation: Cells are stimulated with a combination of tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ) to mimic an inflammatory environment.

  • Treatment: Cells are pre-treated with this compound before stimulation.

  • Analysis: The expression of inflammatory cytokines and chemokines (e.g., CCL17, IL-1β, IL-6, IL-8) is measured by RT-qPCR. The activation of signaling proteins like STAT1 and NF-κB is assessed by Western blot.[5]

Summary and Future Directions

This compound is a promising natural compound with multifaceted therapeutic potential. Its ability to selectively target cancer stem cells through the Wnt/β-catenin pathway warrants further investigation for the development of novel anti-cancer therapies. Furthermore, its potent anti-allergic and anti-inflammatory properties, mediated by the inhibition of key signaling pathways in immune cells and keratinocytes, suggest its utility in treating a range of inflammatory skin conditions. Future research should focus on optimizing its delivery, evaluating its efficacy and safety in more advanced preclinical and clinical settings, and further elucidating its molecular targets.

References

Gomisin M2: A Technical Guide to its Discovery, Background, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gomisin M2, a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra species, has emerged as a promising natural product with a diverse range of biological activities. First identified in 1982, this compound has since been the subject of numerous studies investigating its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery and historical background of this compound, alongside a detailed examination of its reported anti-cancer, anti-HIV, and anti-allergic properties. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the compound's mechanisms of action and the methodologies used to elucidate them.

Discovery and Historical Background

This compound was first isolated and structurally elucidated in 1982 by a team of Japanese researchers led by Yukinobu Ikeya. Their findings were published in the Chemical & Pharmaceutical Bulletin in a paper titled, "The constituents of Schizandra chinensis BAILL. X. The structures of γ-Schizandrin and four new lignans, (-)-Gomisins L1 and L2, (±)-Gomisin M1, and (+)-Gomisin M2."[1][2] The compound was isolated from the fruits of Schisandra chinensis, a plant that has been used for centuries in traditional medicine in East Asia. This compound belongs to a class of lignans known as dibenzocyclooctadiene lignans, which are characteristic chemical constituents of the Schisandra genus.[3] Since its discovery, this compound has been isolated from other Schisandra species as well, including Schisandra viridis and Schisandra rubriflora.[4][5]

Quantitative Data Summary

The biological activities of this compound have been quantified in various preclinical studies. The following tables summarize the key quantitative data reported in the literature.

Table 1: Anti-Cancer Activity of this compound

Cell LineCancer TypeAssayParameterValueReference
MDA-MB-231Triple-Negative Breast CancerAlamar Blue AssayIC50 (48h)60 µM[4]
HCC1806Triple-Negative Breast CancerAlamar Blue AssayIC50 (48h)57 µM[4]
MCF10ANon-tumorigenic Breast EpithelialAlamar Blue AssayIC50 (48h)85 µM[4]

Table 2: Anti-HIV Activity of this compound

Virus StrainCell LineAssayParameterValueReference
Not SpecifiedNot SpecifiedNot SpecifiedEC502.4 µMMedChemExpress Data

Table 3: Anti-Allergic Activity of this compound

ModelMediator ReleaseAssayParameterValueReference
IgE-mediated passive cutaneous anaphylaxis (PCA)Not ApplicableIn vivo mouse modelEffective Dose0.1–10 mg/kg (oral)[3][6]
RBL-2H3 cellsβ-hexosaminidaseIn vitro degranulation assayIC50~10 µM[3]

Experimental Protocols

Isolation and Characterization of this compound from Schisandra chinensis

A detailed protocol for the isolation of this compound has been described.[7] The general steps are as follows:

  • Extraction: The dried and ground fruits of Schisandra chinensis are extracted with 95% ethanol at room temperature. The resulting extract is then concentrated under vacuum.

  • Partitioning: The crude extract is suspended in water and successively partitioned with dichloromethane (CH2Cl2), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

  • Column Chromatography: The CH2Cl2 fraction, which contains this compound, is subjected to silica gel column chromatography with a gradient of ether/acetone to yield several fractions.

  • Purification: The fraction containing this compound is further purified using Sephadex LH-20 column chromatography with a methanol/water eluent, followed by medium-pressure liquid chromatography (MPLC) with a methanol/water gradient.

  • Structure Elucidation: The structure of the purified this compound is confirmed by comparing its 1H and 13C-NMR spectral data with previously published values.

Anti-Cancer Activity Assessment (Alamar Blue Assay)

The cytotoxic effects of this compound on breast cancer cell lines can be determined using the Alamar Blue assay as described in the literature.[4]

  • Cell Culture: Human triple-negative breast cancer cell lines (MDA-MB-231 and HCC1806) and a non-tumorigenic breast epithelial cell line (MCF10A) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of this compound (dissolved in DMSO) for 48 hours.

  • Alamar Blue Assay: After the treatment period, Alamar Blue reagent is added to each well, and the plates are incubated for a specified time. The fluorescence is then measured using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is determined by plotting the cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Anti-Allergic Activity Assessment (Passive Cutaneous Anaphylaxis Model)

The in vivo anti-allergic effect of this compound can be evaluated using the IgE-mediated passive cutaneous anaphylaxis (PCA) mouse model.[3]

  • Sensitization: Mice are sensitized by an intradermal injection of anti-dinitrophenyl (DNP) IgE into one ear.

  • Drug Administration: After a sensitization period (e.g., 48 hours), this compound is administered orally at different doses.

  • Challenge: One hour after drug administration, the mice are intravenously injected with a mixture of DNP-human serum albumin (HSA) and Evans blue dye.

  • Evaluation: After a set time (e.g., 30 minutes), the mice are euthanized, and the ears are collected. The amount of dye extravasation in the ear tissue, which is proportional to the allergic reaction, is quantified by measuring the absorbance of a formamide extract of the ear tissue.

Signaling Pathways and Experimental Workflows

This compound-Mediated Inhibition of the Wnt/β-catenin Signaling Pathway

This compound has been shown to exert its anti-cancer effects in breast cancer by downregulating the Wnt/β-catenin signaling pathway.[8] This pathway is crucial for cancer stem cell self-renewal and proliferation. The key steps in the this compound-mediated inhibition are depicted in the following diagram.

GomisinM2_Wnt_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Recruits LRP5_6 LRP5/6 Co-receptor GSK3b GSK3β Dsh->GSK3b Inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylates for Degradation Axin Axin Axin->Beta_Catenin APC APC APC->Beta_Catenin Proteasome Proteasomal Degradation Beta_Catenin->Proteasome Degraded TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates and Binds GomisinM2 This compound GomisinM2->GSK3b Activates Target_Genes Target Gene Transcription (e.g., Cyclin D1) TCF_LEF->Target_Genes Activates

Caption: this compound inhibits the Wnt/β-catenin pathway by promoting GSK3β activity, leading to β-catenin degradation.

General Experimental Workflow for Assessing the Anti-Cancer Effects of this compound

The following diagram illustrates a typical experimental workflow for investigating the anti-cancer properties of a natural product like this compound, from initial screening to in vivo validation.

Experimental_Workflow Start Start: Isolation of this compound from Schisandra sp. InVitro_Screening In Vitro Screening (e.g., Alamar Blue Assay) Start->InVitro_Screening Cytotoxicity_Confirmed Cytotoxicity Confirmed? InVitro_Screening->Cytotoxicity_Confirmed Mechanism_Studies Mechanism of Action Studies (e.g., Apoptosis Assay, Western Blot for Signaling Pathways) Cytotoxicity_Confirmed->Mechanism_Studies Yes No_Cytotoxicity No Significant Cytotoxicity (End of this workflow) Cytotoxicity_Confirmed->No_Cytotoxicity No InVivo_Studies In Vivo Studies (e.g., Zebrafish Xenograft Model) Mechanism_Studies->InVivo_Studies Data_Analysis Data Analysis and Conclusion InVivo_Studies->Data_Analysis End End: Potential Therapeutic Candidate Data_Analysis->End

Caption: A streamlined workflow for evaluating the anti-cancer potential of this compound.

Conclusion

This compound, a naturally occurring dibenzocyclooctadiene lignan, has demonstrated significant potential as a therapeutic agent in preclinical studies. Its well-documented anti-cancer, anti-HIV, and anti-allergic activities, coupled with a growing understanding of its molecular mechanisms of action, make it a compelling candidate for further drug development. This technical guide provides a foundational resource for researchers and scientists, offering a comprehensive overview of the discovery, historical context, and key experimental data related to this compound. The detailed protocols and visual representations of signaling pathways and experimental workflows are intended to facilitate the design and execution of future studies aimed at fully elucidating the therapeutic potential of this promising natural product.

References

Potential Therapeutic Targets of Gomisin M2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gomisin M2, a lignan isolated from Schisandra chinensis, has emerged as a promising natural compound with a diverse range of pharmacological activities. Extensive research has highlighted its potential as a therapeutic agent in several key areas, including oncology, inflammation, and allergic reactions. This technical guide provides a comprehensive overview of the identified therapeutic targets of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Therapeutic Areas and Molecular Targets

This compound exerts its biological effects by modulating multiple signaling pathways implicated in the pathogenesis of various diseases. The primary therapeutic areas of interest and their corresponding molecular targets are summarized below.

Oncology: Targeting Breast Cancer Stem Cells

This compound has demonstrated significant anti-cancer activity, particularly against triple-negative breast cancer (TNBC) cells and breast cancer stem cells (CSCs). Its mechanism of action involves the inhibition of cell proliferation, induction of apoptosis, and downregulation of key survival pathways.

A crucial pathway in the self-renewal of cancer stem cells, the Wnt/β-catenin pathway is a key target of this compound. By inhibiting this pathway, this compound effectively suppresses the proliferation of breast CSCs.[1] this compound treatment leads to a dose- and time-dependent downregulation of key components of this pathway, including β-catenin and CyclinD1, while upregulating the phosphorylated, inactive form of β-catenin (p-β-catenin).[1][2]

Inflammation: Alleviating Psoriasis-like Skin Inflammation

This compound exhibits potent anti-inflammatory properties, making it a potential candidate for the treatment of chronic inflammatory skin diseases like psoriasis.[3][4] Its therapeutic effects are mediated through the inhibition of pro-inflammatory signaling cascades in keratinocytes.

In activated keratinocytes, this compound has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) and the nuclear translocation of Nuclear Factor-kappa B (NF-κB).[3][5] This dual inhibition leads to a significant reduction in the gene expression of various inflammatory cytokines and chemokines.[3][4][6]

Allergic Inflammation: Mast Cell Stabilization

Preclinical studies have indicated that this compound possesses anti-allergic properties by suppressing mast cell-mediated allergic inflammation. This is achieved by targeting key signaling molecules involved in mast cell activation.

This compound has been found to inhibit the phosphorylation of the Src family kinases Lyn and Fyn. These kinases are crucial early signaling molecules in the activation of mast cells following FcεRI engagement. By inhibiting Lyn and Fyn, this compound effectively attenuates downstream signaling events that lead to degranulation and the release of inflammatory mediators.

Data Presentation

The following tables summarize the quantitative data from key studies investigating the therapeutic effects of this compound.

Table 1: Anti-Cancer Activity of this compound
Cell LineAssay TypeEndpointThis compound Concentration (µM)ResultReference
MDA-MB-231 Cell Viability (MTT)IC506050% inhibition of cell viability[1]
HCC1806 Cell Viability (MTT)IC505750% inhibition of cell viability[1]
MCF10A Cell Viability (MTT)IC508550% inhibition of cell viability[1]
MDA-MB-231 Apoptosis (FACS)% Apoptotic Cells10Significant increase in apoptosis
20Dose-dependent increase in apoptosis
40Dose-dependent increase in apoptosis
80Dose-dependent increase in apoptosis
HCC1806 Apoptosis (FACS)% Apoptotic Cells10Significant increase in apoptosis
20Dose-dependent increase in apoptosis
40Dose-dependent increase in apoptosis
80Dose-dependent increase in apoptosis
Table 2: Modulation of Wnt/β-Catenin Pathway Proteins by this compound in Breast Cancer Cells
Cell LineProteinThis compound Concentration (µM)Change in Protein ExpressionReference
MDA-MB-231 CyclinD1Dose-dependentDownregulation[1]
β-cateninDose-dependentDownregulation[1]
p-GSK3βDose-dependentDownregulation[1]
p-β-cateninDose-dependentUpregulation[1]
GSK3-βDose-dependentUpregulation[1]
HCC1806 CyclinD1Dose-dependentDownregulation[1]
β-cateninDose-dependentDownregulation[1]
p-GSK3βDose-dependentDownregulation[1]
p-β-cateninDose-dependentUpregulation[1]
GSK3-βDose-dependentUpregulation[1]
Table 3: Anti-Inflammatory Effects of this compound in a Psoriasis Model
ParameterTreatment GroupResultReference
PASI Score This compound (oral)Dose-dependent reduction in PASI score[3][6]
Skin Thickness This compound (oral)Reduction in epidermal and dermal thickness[3]
Transepidermal Water Loss This compound (oral)Reduction in TEWL[3]
MPO-associated cell infiltration This compound (oral)Decreased infiltration[3]
Serum IgG2a levels This compound (oral)Reduction in pathologically increased levels[3]
Serum TNF-α levels This compound (oral)Reduction in pathologically increased levels[3]
Table 4: Effect of this compound on Cytokine mRNA Expression in Activated Keratinocytes
Cytokine/ChemokineThis compound TreatmentChange in mRNA ExpressionReference
CCL17 Pre-treatmentDecrease[6]
IL-1β Pre-treatmentDecrease[6]
IL-6 Pre-treatmentDecrease[6]
IL-8 Pre-treatmentDecrease[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)
  • Cell Lines: MDA-MB-231, HCC1806 (triple-negative breast cancer), MCF10A (non-tumorigenic breast epithelial).

  • Procedure:

    • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) for 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Lines: MDA-MB-231, HCC1806.

  • Procedure:

    • Treat cells with different concentrations of this compound for 48 hours.

    • Harvest the cells by trypsinization and wash twice with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry. The percentage of apoptotic cells (Annexin V-positive) is determined.

Western Blot Analysis
  • Target Pathways: Wnt/β-catenin, STAT1, NF-κB.

  • Procedure:

    • Treat cells with this compound at the desired concentrations and time points.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., β-catenin, p-β-catenin, CyclinD1, p-STAT1, STAT1, p-p65, p65, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

In Vivo Psoriasis-like Skin Inflammation Model
  • Animal Model: BALB/c mice.

  • Procedure:

    • Induce psoriasis-like skin inflammation by topical application of imiquimod (IMQ) cream on the shaved back skin of the mice for a specified number of days.

    • Administer this compound orally at different doses daily during the induction period.

    • Monitor and score the severity of the skin lesions daily using the Psoriasis Area and Severity Index (PASI), which assesses erythema, scaling, and thickness.

    • At the end of the experiment, collect skin tissue for histological analysis and blood samples for measuring serum levels of inflammatory markers (e.g., IgG2a, TNF-α).

In Vitro Src Family Kinase Assay (Lyn/Fyn)
  • Objective: To determine the inhibitory effect of this compound on the kinase activity of Lyn and Fyn.

  • Procedure (based on immunoprecipitation kinase assay):

    • Immunoprecipitation:

      • Lyse mast cells (e.g., RBL-2H3) with a suitable lysis buffer.

      • Incubate the cell lysates with anti-Lyn or anti-Fyn antibodies to immunoprecipitate the respective kinases.

      • Capture the immune complexes using Protein A/G-agarose beads.

    • Kinase Reaction:

      • Wash the immunoprecipitated beads with kinase buffer.

      • Resuspend the beads in kinase buffer containing a substrate (e.g., enolase) and [γ-³²P]ATP, in the presence or absence of varying concentrations of this compound.

      • Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

    • Detection:

      • Stop the reaction by adding SDS sample buffer and boiling.

      • Separate the proteins by SDS-PAGE.

      • Visualize the phosphorylated substrate by autoradiography.

      • Quantify the band intensities to determine the extent of kinase inhibition by this compound.

Mandatory Visualization

The following diagrams illustrate the signaling pathways and experimental workflows discussed in this guide.

GomisinM2_Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Dvl Dvl Frizzled->Dvl LRP5_6 LRP5/6 GSK3b GSK3β Dvl->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates Axin Axin APC APC pBetaCatenin p-β-catenin (Degradation) BetaCatenin->pBetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Enters Nucleus & Binds GomisinM2 This compound GomisinM2->GSK3b Activates GomisinM2->BetaCatenin Inhibits CyclinD1 Cyclin D1 TCF_LEF->CyclinD1 Transcription Proliferation Cell Proliferation CyclinD1->Proliferation

Caption: this compound inhibits the Wnt/β-catenin signaling pathway.

GomisinM2_Inflammation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IFNg IFN-γ IFNgR IFNγR IFNg->IFNgR IKK IKK TNFR->IKK JAK JAK IFNgR->JAK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases InflammatoryGenes Inflammatory Genes (Cytokines, Chemokines) NFkB->InflammatoryGenes Nuclear Translocation STAT1 STAT1 JAK->STAT1 Phosphorylates pSTAT1 p-STAT1 STAT1->pSTAT1 pSTAT1->InflammatoryGenes Nuclear Translocation GomisinM2 This compound GomisinM2->IKK Inhibits GomisinM2->JAK Inhibits

Caption: this compound inhibits pro-inflammatory signaling pathways.

Experimental_Workflow_WB start Cell Culture (e.g., MDA-MB-231) treatment This compound Treatment (Varying Concentrations/Times) start->treatment lysis Cell Lysis (RIPA Buffer) treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking (5% Milk/BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-β-catenin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection (ECL) secondary_ab->detection analysis Densitometry Analysis detection->analysis

Caption: Western blot experimental workflow.

Conclusion

This compound presents a compelling profile as a multi-target therapeutic agent with significant potential in the fields of oncology and inflammatory diseases. Its ability to modulate key signaling pathways such as Wnt/β-catenin, STAT1, and NF-κB provides a strong rationale for its further investigation and development. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this promising natural compound. Continued research is warranted to further elucidate its mechanisms of action, evaluate its efficacy and safety in more advanced preclinical and clinical settings, and explore its potential in other therapeutic areas.

References

The Molecular Interactions of Gomisin M2 with Cellular Signaling Cascades: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gomisin M2, a lignan isolated from Schisandra viridis, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and hepatoprotective effects. While a specific, single cellular receptor for this compound has not been definitively identified, a growing body of evidence indicates that its mechanism of action involves the modulation of multiple intracellular signaling pathways. This technical guide provides an in-depth analysis of the known molecular interactions of this compound, with a focus on its impact on the Wnt/β-catenin and mast cell activation pathways. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes the affected signaling cascades to support further research and drug development efforts.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the biological activity of this compound.

Cell Line Assay Parameter Value Reference
MDA-MB-231 (TNBC)Cell ViabilityIC50 (48h)60 µM[1]
HCC1806 (TNBC)Cell ViabilityIC50 (48h)57 µM[1]
MCF10A (Normal)Cell ViabilityIC50 (48h)> 80 µM[1]
-Anti-HIV ActivityEC502.4 µM

Table 1: Cytotoxicity and Antiviral Activity of this compound. TNBC: Triple-Negative Breast Cancer.

Interaction with the Wnt/β-Catenin Signaling Pathway

This compound has been shown to be a potent inhibitor of the Wnt/β-catenin signaling pathway, which is a critical regulator of cancer stem cell self-renewal.[2] The primary mechanism of this inhibition appears to be through the modulation of Glycogen Synthase Kinase 3 Beta (GSK3-β).

In the canonical Wnt pathway, the inactivation of GSK3-β (via phosphorylation at Ser9) leads to the stabilization and nuclear translocation of β-catenin, which then activates target genes like Cyclin D1 to promote cell proliferation. This compound disrupts this process by decreasing the phosphorylation of GSK3-β (p-GSK3β), thereby keeping GSK3-β in its active state.[1] Active GSK3-β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. This leads to a reduction in nuclear β-catenin and a downregulation of its target genes.

The following diagram illustrates the inhibitory effect of this compound on the Wnt/β-catenin pathway.

This compound inhibits the Wnt/β-catenin pathway.

Interaction with Mast Cell Activation Pathways

This compound demonstrates significant anti-allergic and anti-inflammatory properties by inhibiting mast cell activation.[3] This is achieved through the suppression of early signaling events downstream of the high-affinity IgE receptor (FcεRI). Specifically, this compound inhibits the phosphorylation and activation of the Src family kinases Lyn and Fyn.[3]

The activation of Lyn and Fyn is a critical step in the FcεRI signaling cascade, leading to the phosphorylation of downstream targets such as Syk, which in turn activates pathways involving PLCγ, PI3K, and Akt.[4] These pathways ultimately result in increased intracellular calcium levels and the activation of NF-κB, leading to mast cell degranulation and the release of inflammatory mediators. By inhibiting Lyn and Fyn, this compound effectively blocks these downstream events.

The following diagram illustrates the points of inhibition by this compound in the mast cell activation pathway.

MastCell_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FceRI FcεRI Lyn Lyn FceRI->Lyn Activates Fyn Fyn FceRI->Fyn Activates IgE IgE IgE->FceRI Cross-linking Antigen Antigen Antigen->IgE Cross-linking Syk Syk Lyn->Syk Phosphorylates PI3K PI3K Fyn->PI3K Activates PLCg PLCγ Syk->PLCg Activates Ca_release Intracellular Ca²⁺ Release PLCg->Ca_release Induces Akt Akt PI3K->Akt Activates IKK IKKα/β Akt->IKK Activates NFkB NF-κB IKK->NFkB Activates Degranulation Degranulation NFkB->Degranulation Promotes Ca_release->Degranulation Triggers GomisinM2 This compound GomisinM2->Lyn Inhibits GomisinM2->Fyn Inhibits

This compound inhibits mast cell activation.

Experimental Protocols

Western Blot Analysis of Wnt/β-Catenin Pathway Proteins

This protocol describes a general procedure for analyzing the effect of this compound on key proteins in the Wnt/β-catenin pathway in breast cancer cell lines such as MDA-MB-231 and HCC1806.[1]

Workflow Diagram:

WB_Workflow start Start cell_culture Culture MDA-MB-231 or HCC1806 cells start->cell_culture treatment Treat cells with This compound (various concentrations and times) cell_culture->treatment lysis Lyse cells and quantify protein treatment->lysis sds_page Separate proteins by SDS-PAGE lysis->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with primary antibodies (e.g., anti-β-catenin, anti-p-GSK3β) blocking->primary_ab secondary_ab Incubate with HRP- conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using chemiluminescence secondary_ab->detection analysis Analyze band intensities detection->analysis end End analysis->end

Western blot experimental workflow.

Methodology:

  • Cell Culture and Treatment: Plate MDA-MB-231 or HCC1806 cells and allow them to adhere. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) for specified time points (e.g., 24, 48 hours).

  • Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against β-catenin, p-β-catenin, GSK3-β, p-GSK3β (Ser9), and Cyclin D1 overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol outlines a method to assess the inhibitory effect of this compound on mast cell degranulation by measuring the release of β-hexosaminidase from IgE-sensitized RBL-2H3 cells.

Methodology:

  • Cell Sensitization: Plate RBL-2H3 cells in a 24-well plate and sensitize them with anti-DNP IgE (e.g., 1 µg/mL) for 24 hours.

  • This compound Treatment: Wash the cells with Siraganian buffer and then pre-treat them with various concentrations of this compound for 1 hour.

  • Antigen Challenge: Induce degranulation by challenging the cells with DNP-HSA (e.g., 100 ng/mL) for 30 minutes at 37°C.

  • Sample Collection: Centrifuge the plate to pellet the cells. Collect the supernatant for the degranulation assay. Lyse the remaining cells with Triton X-100 to measure the total β-hexosaminidase content.

  • β-Hexosaminidase Assay: In a 96-well plate, mix the supernatant or cell lysate with the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in citrate buffer. Incubate for 1 hour at 37°C. Stop the reaction with Na2CO3/NaHCO3 buffer.

  • Data Analysis: Measure the absorbance at 405 nm. Calculate the percentage of β-hexosaminidase release relative to the total cellular content.

Mitochondrial Membrane Potential (ΔΨm) Assay

This compound has been observed to block the mitochondrial membrane potential in breast cancer stem cells.[5] A common method to assess ΔΨm is using the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE).

Methodology:

  • Cell Treatment: Culture breast cancer stem cells and treat them with varying concentrations of this compound for the desired duration. Include a positive control for depolarization, such as FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone).

  • TMRE Staining: Add TMRE to the cell culture medium at a final concentration of 50-200 nM and incubate for 20-30 minutes at 37°C, protected from light.

  • Flow Cytometry Analysis: Gently harvest the cells, wash with PBS, and resuspend in fresh medium or PBS. Analyze the cells using a flow cytometer with an appropriate laser for excitation (e.g., 488 nm or 561 nm) and an emission filter for red fluorescence.

  • Data Interpretation: A decrease in the mean fluorescence intensity of the TMRE signal in this compound-treated cells compared to untreated controls indicates a loss of mitochondrial membrane potential.

Conclusion

This compound exerts its biological effects not through a single receptor but by modulating complex intracellular signaling networks. Its ability to inhibit the Wnt/β-catenin pathway provides a strong rationale for its investigation as an anti-cancer agent, particularly against cancer stem cells. Furthermore, its suppression of the Lyn/Fyn-mediated mast cell activation cascade highlights its potential as a novel anti-inflammatory and anti-allergic therapeutic. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound's mechanisms of action and the development of this promising natural compound into a clinically relevant therapeutic agent. Future research should aim to identify the direct molecular binding partners of this compound to further elucidate its intricate interactions with cellular machinery.

References

A Comprehensive Analysis of the Antiallergic Properties of Gomisin M2

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Gomisin M2, a lignan isolated from Schisandra chinensis, has emerged as a promising natural compound with potent antiallergic and anti-inflammatory activities. This technical guide synthesizes the current scientific findings on the antiallergic effects of this compound, providing a detailed overview of its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate its therapeutic potential. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

In Vitro Antiallergic Effects of this compound

This compound has been shown to effectively inhibit mast cell degranulation, a critical event in the immediate phase of allergic reactions. Mast cells, upon activation, release a variety of pre-formed mediators, including histamine and β-hexosaminidase, which contribute to the symptoms of allergy.

Studies on various mast cell lines, including mouse bone marrow-derived mast cells (mBMMCs), RBL-2H3 cells, and rat peritoneal mast cells (RPMCs), have demonstrated the dose-dependent inhibitory effect of this compound on the release of allergic mediators.[1] Pre-treatment with this compound markedly inhibited the release of histamine and β-hexosaminidase following IgE/Antigen stimulation.[1]

Table 1: Inhibitory Effects of this compound on Mast Cell Degranulation

Cell TypeMediatorConcentration of this compound (µM)Inhibition (%)
mBMMCsHistamine0.1~20%
1~45%
10~70%
β-hexosaminidase0.1~15%
1~40%
10~65%
RBL-2H3Histamine0.1~18%
1~40%
10~68%
β-hexosaminidase0.1~20%
1~42%
10~60%
RPMCsHistamine0.1~22%
1~48%
10~75%
β-hexosaminidase0.1~18%
1~45%
10~70%

Note: The percentage of inhibition is approximated from graphical data presented in the source literature.[1]

Beyond its effects on immediate degranulation, this compound also suppresses the production and release of pro-inflammatory cytokines, which are key players in the late-phase allergic response and chronic allergic inflammation.[1][2] In IgE/antigen-stimulated mBMMCs and RBL-2H3 cells, this compound significantly reduced the gene expression and secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1]

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in mBMMCs

CytokineConcentration of this compound (µM)Secretion (pg/mL)
TNF-α0 (Control)~2500
1~1800
10~1000
IL-60 (Control)~1200
1~800
10~400

Note: Secretion values are approximated from graphical data.[1]

In Vivo Antiallergic Efficacy of this compound

The antiallergic effects of this compound observed in vitro have been corroborated by in vivo studies using animal models of allergic reactions.

In an IgE-mediated passive cutaneous anaphylaxis (PCA) mouse model, oral administration of this compound dose-dependently suppressed the allergic reaction, as evidenced by a reduction in ear swelling and extravasation of Evans blue dye.[1][3]

Table 3: Effect of this compound on Passive Cutaneous Anaphylaxis in Mice

TreatmentDose (mg/kg)Evans Blue Extravasation (OD 620 nm)
Normal-~0.05
Control (DNP-HSA)-~0.25
This compound10~0.18
20~0.12

Note: Optical Density (OD) values are approximated from graphical data.[1]

In an ovalbumin (OVA)-induced active systemic anaphylaxis (ASA) model, this compound administration led to a reduction in hypothermia, a key symptom of systemic anaphylaxis.[1] Furthermore, it decreased the serum levels of histamine, interleukin-4 (IL-4), and total IgE.[1][3]

Table 4: Effects of this compound on Active Systemic Anaphylaxis in Mice

ParameterControl (OVA-induced)This compound (20 mg/kg)
Rectal Temperature Drop (°C)~3.5~1.5
Serum Histamine (ng/mL)~120~60
Serum IL-4 (pg/mL)~80~40
Serum IgE (µg/mL)~2.5~1.5

Note: Values are approximated from graphical data.[1]

In a model of atopic dermatitis (AD)-like skin lesions induced by 2,4-dinitrochlorobenzene (DNCB) and Dermatophagoides farinae extract (DFE), oral administration of this compound reduced epidermal and dermal thickness, as well as the infiltration of mast cells and eosinophils.[2][4][5] It also suppressed the expression of various pro-inflammatory cytokines in the ear tissue and reduced serum levels of total and DFE-specific IgE.[2][5]

Molecular Mechanisms of Action

The antiallergic effects of this compound are attributed to its ability to modulate key signaling pathways involved in mast cell activation.

The primary mechanism underlying the inhibitory effect of this compound on mast cell activation is the suppression of the high-affinity IgE receptor (FcεRI) signaling cascade.[1] this compound was found to inhibit the phosphorylation of the Src family kinases Lyn and Fyn, which are the initial signaling molecules activated upon FcεRI aggregation.[1][3] This, in turn, prevents the phosphorylation and activation of downstream signaling molecules, including Syk, PLCγ1, PI3K, and Akt.[1]

This compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor for the expression of pro-inflammatory cytokines.[1][2] This is achieved by preventing the phosphorylation and degradation of IκBα, the inhibitory protein of NF-κB.[1] In the context of atopic dermatitis, this compound also inhibits the phosphorylation of STAT1, another key transcription factor involved in inflammatory responses.[2][4][5]

An increase in intracellular calcium concentration is a crucial step for mast cell degranulation.[1] this compound effectively suppresses the influx of extracellular calcium following IgE/antigen stimulation, thereby inhibiting the release of allergic mediators.[1]

Experimental Protocols

This section provides a detailed methodology for the key experiments cited in this guide.

  • Cell Culture: Mouse bone marrow-derived mast cells (mBMMCs), RBL-2H3 cells, or rat peritoneal mast cells (RPMCs) are cultured in appropriate media.

  • Sensitization: Cells are sensitized with anti-DNP IgE (1 µg/mL) for 24 hours.

  • This compound Treatment: Sensitized cells are pre-treated with various concentrations of this compound (0.1-10 µM) for 1 hour.

  • Antigen Challenge: Degranulation is induced by challenging the cells with DNP-HSA (100 ng/mL) for 30 minutes.

  • Mediator Release Measurement:

    • β-Hexosaminidase: The supernatant is collected, and β-hexosaminidase activity is measured using a colorimetric assay with p-nitrophenyl-N-acetyl-β-D-glucosaminide as the substrate.

    • Histamine: Histamine levels in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Sensitization: Mice are passively sensitized by an intradermal injection of anti-DNP IgE into one ear.

  • This compound Administration: After 24 hours, this compound (10 or 20 mg/kg) is orally administered.

  • Antigen Challenge: One hour after this compound administration, a mixture of DNP-HSA and Evans blue dye is injected intravenously.

  • Evaluation: After 30 minutes, the ears are collected, and the Evans blue dye is extracted using formamide. The amount of dye extravasation is quantified by measuring the absorbance at 620 nm.

  • Cell Stimulation: IgE-sensitized mBMMCs are pre-treated with this compound and then stimulated with DNP-HSA for various time points.

  • Protein Extraction: Cells are lysed, and total protein is extracted.

  • SDS-PAGE and Transfer: Proteins are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of signaling proteins (e.g., Lyn, Fyn, Syk, Akt, NF-κB p65).

  • Detection: After incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Gomisin_M2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Antigen Antigen FcεRI FcεRI Antigen->FcεRI IgE IgE IgE->FcεRI Lyn Lyn FcεRI->Lyn Fyn Fyn FcεRI->Fyn This compound This compound This compound->Lyn This compound->Fyn NF-κB NF-κB This compound->NF-κB Ca2+ Ca²⁺ This compound->Ca2+ Syk Syk Lyn->Syk Fyn->Syk PI3K PI3K Syk->PI3K PLCγ1 PLCγ1 Syk->PLCγ1 Akt Akt PI3K->Akt IKK IKK Akt->IKK IκBα IκBα IKK->IκBα IκBα->NF-κB releases Cytokine Gene\nExpression Cytokine Gene Expression NF-κB->Cytokine Gene\nExpression IP3 IP3 PLCγ1->IP3 IP3->Ca2+ Degranulation Degranulation (Histamine, etc.) Ca2+->Degranulation

Caption: this compound inhibits mast cell activation by targeting Lyn, Fyn, NF-κB, and Ca²⁺ influx.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Culture Mast Cell Culture (mBMMC, RBL-2H3) Sensitization_vitro IgE Sensitization Cell Culture->Sensitization_vitro Treatment_vitro This compound Treatment Sensitization_vitro->Treatment_vitro Challenge_vitro Antigen Challenge Treatment_vitro->Challenge_vitro Analysis_vitro Analysis: - Degranulation - Cytokine Release - Western Blot Challenge_vitro->Analysis_vitro Animal Model Mouse Models (PCA, ASA, AD) Sensitization_vivo Allergen Sensitization Animal Model->Sensitization_vivo Treatment_vivo Oral this compound Sensitization_vivo->Treatment_vivo Challenge_vivo Allergen Challenge Treatment_vivo->Challenge_vivo Analysis_vivo Analysis: - Anaphylactic Symptoms - Histology - Serum Analysis Challenge_vivo->Analysis_vivo

Caption: Workflow for evaluating the antiallergic effects of this compound in vitro and in vivo.

References

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Gomisin M2 from Schisandra

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gomisin M2, a dibenzocyclooctadiene lignan isolated from plants of the Schisandra genus, has garnered significant interest within the scientific community.[1] This interest stems from its potential therapeutic properties, particularly its anti-cancer activities. Research has demonstrated that this compound can suppress the proliferation of breast cancer stem cells, indicating its promise as a lead compound in the development of novel cancer therapies.[1][2] These application notes provide a detailed protocol for the isolation and purification of this compound from Schisandra viridis, along with an overview of its mechanism of action.

Data Presentation

Table 1: Biological Activity of this compound
Cell LineCancer TypeIC50 (µM) after 48hReference
MDA-MB-231Triple-Negative Breast Cancer60[1]
HCC1806Triple-Negative Breast Cancer57[1]
MCF10ANon-tumorigenic breast epithelial85[1]
Table 2: Representative Purification Summary for this compound
Purification StepStarting MaterialElution/Mobile PhaseYield (mg)Purity (%)
Extraction 1 kg dried S. viridis stems95% Ethanol50,000 (Crude Extract)~5
Silica Gel Column Chromatography 50 g Crude ExtractHexane-Ethyl Acetate Gradient5,000 (Lignan-rich fraction)~40
Sephadex LH-20 Column Chromatography 5 g Lignan-rich fractionMethanol500 (this compound enriched fraction)~85
Preparative HPLC 500 mg this compound enriched fractionAcetonitrile-Water Gradient150 (this compound)>98

Note: The yield and purity values in Table 2 are representative and may vary depending on the starting plant material and specific experimental conditions.

Experimental Protocols

A multi-step approach is employed for the successful isolation and purification of this compound from Schisandra viridis. This process involves initial extraction followed by a series of chromatographic separations to achieve a high degree of purity.

Extraction of Total Lignans

This initial step aims to extract a broad range of lignans, including this compound, from the plant material.

Materials:

  • Dried and powdered stems of Schisandra viridis

  • 95% Ethanol

  • Rotary evaporator

  • Filter paper

Protocol:

  • Macerate 1 kg of dried, powdered Schisandra viridis stems in 10 L of 95% ethanol at room temperature for 72 hours.

  • Filter the mixture through filter paper to separate the extract from the plant residue.

  • Repeat the extraction process on the residue two more times to ensure exhaustive extraction.

  • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude extract.

Silica Gel Column Chromatography

This step serves to separate the crude extract into fractions with varying polarities, thereby enriching the lignan content.

Materials:

  • Crude extract

  • Silica gel (200-300 mesh)

  • Glass column

  • Solvents: n-hexane, ethyl acetate

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates

Protocol:

  • Dissolve a portion of the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Pack a glass column with silica gel slurried in n-hexane.

  • Load the adsorbed sample onto the top of the column.

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

  • Collect fractions of the eluate using a fraction collector.

  • Monitor the fractions by TLC to identify those containing lignans.

  • Pool the lignan-rich fractions and concentrate them using a rotary evaporator.

Sephadex LH-20 Column Chromatography

This size-exclusion chromatography step further purifies the lignan-rich fraction.

Materials:

  • Lignan-rich fraction from silica gel chromatography

  • Sephadex LH-20

  • Glass column

  • Methanol

Protocol:

  • Swell the Sephadex LH-20 in methanol and pack it into a glass column.

  • Dissolve the concentrated lignan-rich fraction in a small volume of methanol.

  • Apply the sample to the top of the Sephadex LH-20 column.

  • Elute the column with methanol at a constant flow rate.

  • Collect the fractions and monitor them by TLC or HPLC to identify those containing this compound.

  • Combine the fractions containing the target compound and concentrate.

Preparative High-Performance Liquid Chromatography (HPLC)

The final purification step utilizes preparative HPLC to isolate this compound to a high degree of purity.

Materials:

  • This compound enriched fraction from Sephadex LH-20 chromatography

  • Preparative HPLC system with a C18 column

  • Solvents: Acetonitrile (HPLC grade), ultrapure water

  • Fraction collector

Protocol:

  • Dissolve the this compound enriched fraction in the mobile phase.

  • Set up the preparative HPLC system with a C18 column.

  • Use a gradient elution method with a mobile phase consisting of acetonitrile and water. A typical gradient might start at 40% acetonitrile and increase to 80% acetonitrile over 30-40 minutes.

  • Inject the sample onto the column.

  • Monitor the elution profile using a UV detector (typically at 254 nm).

  • Collect the peak corresponding to this compound.

  • Concentrate the collected fraction to obtain pure this compound.

  • Confirm the purity of the isolated compound using analytical HPLC and its identity through spectroscopic methods such as NMR and Mass Spectrometry.

Mandatory Visualization

experimental_workflow start Dried Schisandra viridis Stems extraction Extraction with 95% Ethanol start->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica Gel Column Chromatography (Hexane-EtOAc Gradient) crude_extract->silica_gel lignan_fraction Lignan-rich Fraction silica_gel->lignan_fraction sephadex Sephadex LH-20 Column Chromatography (Methanol) lignan_fraction->sephadex gomisin_m2_enriched This compound Enriched Fraction sephadex->gomisin_m2_enriched prep_hplc Preparative HPLC (Acetonitrile-Water Gradient) gomisin_m2_enriched->prep_hplc pure_gomisin_m2 Pure this compound (>98%) prep_hplc->pure_gomisin_m2

Caption: Workflow for the isolation and purification of this compound.

Mechanism of Action: Wnt/β-catenin Signaling Pathway

This compound has been shown to exert its anti-cancer effects by modulating the Wnt/β-catenin signaling pathway.[1] This pathway is crucial in cell proliferation and differentiation, and its dysregulation is often implicated in cancer. In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome. This keeps cytoplasmic levels of β-catenin low.

Upon activation of the Wnt pathway, this destruction complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator, promoting the expression of target genes involved in cell proliferation, such as Cyclin D1.

This compound has been found to downregulate the Wnt/β-catenin pathway.[1] It significantly downregulates the expression of Cyclin D1 and β-catenin, while upregulating the phosphorylated form of β-catenin (p-β-catenin) and GSK3β.[1] This suggests that this compound promotes the degradation of β-catenin, thereby inhibiting the downstream signaling that leads to cancer cell proliferation.

Caption: this compound inhibits the Wnt/β-catenin signaling pathway.

References

Application Notes and Protocols for the Quantification of Gomisin M2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Gomisin M2, a lignan found in Schisandra chinensis, which is investigated for its potential therapeutic properties. The following protocols are designed for researchers in pharmacology, natural product chemistry, and drug development.

Introduction to this compound and its Quantification

This compound is a bioactive lignan isolated from the fruit of Schisandra chinensis, a plant used in traditional medicine.[1] Interest in this compound stems from its potential pharmacological activities, including anti-inflammatory and anti-cancer effects.[2][3] Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is a common and reliable technique for this purpose.

Experimental Workflow for this compound Quantification

The general workflow for quantifying this compound involves sample preparation, chromatographic separation, detection, and data analysis.

Gomisin_M2_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing start Sample (e.g., Plant Material, Plasma) extraction Extraction start->extraction filtration Filtration / Centrifugation extraction->filtration dilution Dilution filtration->dilution hplc HPLC Separation dilution->hplc ms_detection MS/MS Detection hplc->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification end Result (Concentration) quantification->end

Caption: General workflow for this compound quantification.

Protocol 1: Quantification of this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This protocol is adapted from methods developed for the quantification of other lignans from Schisandra chinensis and is suitable for the analysis of this compound in plant extracts and biological matrices.[4][5][6]

1. Sample Preparation

  • For Plant Material (Schisandra chinensis fruit):

    • Grind the dried fruit into a fine powder.

    • Accurately weigh 1.0 g of the powder and place it in a conical flask.

    • Add 25 mL of methanol.

    • Perform ultrasonic-assisted extraction for 30 minutes.

    • Centrifuge the extract at 10,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • For Biological Matrices (e.g., Rat Plasma):

    • To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.[7][8]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Filter through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC and Mass Spectrometry Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in methanol.[6]

  • Gradient Elution:

    Time (min) % B
    0 50
    10 95
    12 95
    12.1 50

    | 15 | 50 |

  • Flow Rate: 0.8 mL/min.[6]

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Note: Specific transitions for this compound need to be optimized. Based on its molecular weight (386.4 g/mol ) and the fragmentation of similar lignans, a potential transition could be monitored. For a related compound, Gomisin D (MW 514.5 g/mol ), the transition m/z 531.2 → 383.1 ([M+NH4]+) was used.[7][8]

  • Gas Temperature: 325°C.

  • Gas Flow: 10 L/min.

  • Nebulizer Pressure: 45 psi.

  • Capillary Voltage: 4000 V.

3. Calibration Curve and Quantification

  • Prepare a stock solution of this compound standard in methanol (1 mg/mL).

  • Create a series of working standards by serial dilution of the stock solution to cover the expected concentration range in the samples (e.g., 1-1000 ng/mL).

  • Analyze the standards using the HPLC-MS/MS method described above.

  • Construct a calibration curve by plotting the peak area of this compound against its concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantification of lignans using LC-MS/MS, which can be expected for a validated this compound method.

ParameterTypical ValueReference
Linearity (R²)≥ 0.99[4][5]
Limit of Quantification (LOQ)0.14 - 17.79 ng/mL[4][5]
Intra-day Precision (RSD%)2.35% - 6.41%[4][5]
Inter-day Precision (RSD%)3.83% - 7.39%[4][5]
Recovery80.21% - 114.53%[4][5]

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the analysis of this compound in plant extracts where high sensitivity is not required.

1. Sample Preparation

Follow the same procedure as described in Protocol 1 for plant material.

2. HPLC-UV Conditions

  • HPLC System: Agilent 1260 Infinity II with Diode Array Detector (DAD) or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 250 mm, 5 µm) or equivalent.

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) % B
    0 40
    20 70
    30 100
    35 100
    35.1 40

    | 40 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 254 nm.

3. Calibration Curve and Quantification

Follow the same procedure as described in Protocol 1 for generating a calibration curve and quantifying this compound.

Logical Relationship for Method Selection

The choice between HPLC-MS/MS and HPLC-UV depends on the specific requirements of the analysis.

Method_Selection start Analytical Need high_sensitivity High Sensitivity & Selectivity (e.g., Biological Samples) start->high_sensitivity lower_sensitivity Lower Sensitivity (e.g., Plant Extracts) start->lower_sensitivity hplc_ms HPLC-MS/MS high_sensitivity->hplc_ms Yes hplc_uv HPLC-UV lower_sensitivity->hplc_uv Yes

Caption: Decision tree for analytical method selection.

Concluding Remarks

The protocols provided here offer robust and reliable methods for the quantification of this compound. The HPLC-MS/MS method is recommended for analyses requiring high sensitivity and selectivity, such as in pharmacokinetic studies. The HPLC-UV method provides a cost-effective alternative for the routine quality control of Schisandra chinensis extracts. It is essential to validate the chosen method in your laboratory to ensure it meets the specific requirements of your application.

References

In Vitro Assays for Assessing Gomisin M2 Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting in vitro assays to evaluate the cytotoxicity of Gomisin M2, a lignan isolated from Schisandra viridis. The information presented herein is intended to guide researchers in the standardized assessment of this compound's anti-cancer properties, with a focus on its effects on breast cancer cell lines.

Introduction

This compound has demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines, particularly triple-negative breast cancer (TNBC) cells. Its mechanism of action has been linked to the induction of apoptosis and the downregulation of the Wnt/β-catenin signaling pathway.[1][2] This document outlines key in vitro assays to quantify the cytotoxic effects of this compound and elucidate its molecular mechanism of action.

Data Presentation: Summary of this compound Cytotoxicity

The following table summarizes the reported cytotoxic effects of this compound on different breast cancer cell lines.

Cell LineCancer TypeAssayEndpointIC50 Value (µM)Exposure Time (h)Reference
MDA-MB-231 Triple-Negative Breast CancerMTTCell Viability~6048[1]
HCC1806 Triple-Negative Breast CancerMTTCell Viability~5748[1]
MCF10A Non-cancerous Breast EpithelialMTTCell Viability>8048[1]

Key Experimental Protocols

This section provides detailed step-by-step protocols for the most common in vitro assays used to assess this compound cytotoxicity.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed breast cancer cells (e.g., MDA-MB-231, HCC1806) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • This compound Treatment: Prepare a series of dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired exposure time (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 48 hours.[1]

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Cancer Stem Cell Proliferation: Mammosphere Formation Assay

This assay assesses the ability of cancer stem cells (CSCs) to form three-dimensional spherical colonies (mammospheres) in non-adherent culture conditions, a characteristic of self-renewal.

Protocol:

  • Single-Cell Suspension: Prepare a single-cell suspension of breast cancer cells (e.g., MDA-MB-231, HCC1806) by trypsinization.

  • Seeding: Seed the cells at a low density (e.g., 1,000 to 5,000 cells/mL) in ultra-low attachment 6-well plates containing mammosphere culture medium.

  • This compound Treatment: Add various concentrations of this compound to the wells.

  • Incubation: Incubate the plates for 7-10 days at 37°C in a 5% CO₂ incubator to allow for mammosphere formation.

  • Quantification: Count the number and measure the size of mammospheres (typically >50 µm in diameter) under a microscope.

  • Data Analysis: Calculate the mammosphere formation efficiency (MFE) as (Number of mammospheres / Number of cells seeded) x 100%.

Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released.

Protocol:

  • Cell Culture and Treatment: Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each supernatant sample in a new 96-well plate.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on LDH release from treated cells compared to a maximum LDH release control (cells lysed with a detergent).

Analysis of Wnt/β-catenin Signaling Pathway: Western Blotting

Western blotting is used to detect changes in the expression levels of key proteins in the Wnt/β-catenin pathway.

Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin, p-GSK3β, GSK3β, and Cyclin D1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Visualizations: Signaling Pathways and Workflows

Gomisin_M2_Cytotoxicity_Workflow cluster_assays In Vitro Cytotoxicity Assays cluster_mechanism Mechanism of Action MTT MTT Assay (Cell Viability) DataAnalysis Data Analysis & Interpretation MTT->DataAnalysis AnnexinV Annexin V/PI Staining (Apoptosis) AnnexinV->DataAnalysis Mammosphere Mammosphere Assay (Cancer Stem Cells) Mammosphere->DataAnalysis LDH LDH Assay (Membrane Integrity) LDH->DataAnalysis WesternBlot Western Blotting (Protein Expression) WesternBlot->DataAnalysis GomisinM2 This compound Treatment GomisinM2->MTT GomisinM2->AnnexinV GomisinM2->Mammosphere GomisinM2->LDH GomisinM2->WesternBlot CellCulture Breast Cancer Cell Lines (e.g., MDA-MB-231, HCC1806) CellCulture->GomisinM2 Expose cells

Caption: Experimental workflow for assessing this compound cytotoxicity.

Wnt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_legend Legend Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dsh Dishevelled Frizzled->Dsh activates LRP5_6 LRP5/6 Axin Axin Dsh->Axin inhibits GSK3b GSK3β Axin->GSK3b APC APC APC->GSK3b p_beta_catenin p-β-catenin GSK3b->p_beta_catenin phosphorylates CK1 CK1 CK1->p_beta_catenin phosphorylates Proteasome Proteasome p_beta_catenin->Proteasome ubiquitination & degradation beta_catenin β-catenin beta_catenin->p_beta_catenin beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds TargetGenes Target Gene Expression (e.g., Cyclin D1) TCF_LEF->TargetGenes activates Proliferation Cell Proliferation TargetGenes->Proliferation TargetGenes->Proliferation Survival Cell Survival TargetGenes->Survival TargetGenes->Survival GomisinM2 This compound GomisinM2->GSK3b activates Activation Activation Inhibition Inhibition

Caption: Wnt/β-catenin signaling pathway and the inhibitory role of this compound.

References

Application Notes and Protocols for Studying Gomisin M2 Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and potential animal models for evaluating the therapeutic efficacy of Gomisin M2, a lignan isolated from Schisandra chinensis. Detailed protocols for key in vivo experiments are provided to facilitate study design and execution.

Introduction to this compound

This compound is a bioactive compound with demonstrated pharmacological potential in several disease areas.[1][2][3] Its therapeutic effects are attributed to its influence on various signaling pathways involved in cell proliferation, inflammation, and apoptosis.[1][2][4] This document outlines the application of relevant animal models to investigate the efficacy of this compound in oncology and inflammatory skin diseases.

Part 1: Oncology - Breast Cancer

This compound has shown significant promise in inhibiting the proliferation of breast cancer stem cells (CSCs), which are implicated in tumor recurrence and metastasis.[1][4][5] The zebrafish xenograft model is a powerful tool for the in vivo assessment of this compound's anti-cancer properties.

Animal Model: Zebrafish Xenograft Model for Breast Cancer

The zebrafish (Danio rerio) embryo and larva model offers several advantages for cancer research, including rapid development, optical transparency for real-time imaging, and a high degree of genetic homology with humans.[5] This model is particularly well-suited for high-throughput screening of anti-cancer compounds.

Data Presentation: Efficacy of this compound in Zebrafish Xenografts

Cell LineTreatmentDurationEndpointResultReference
MDA-MB-231-GFP10 µM this compound48 hoursTumor Fluorescence IntensitySignificant decrease (p < 0.001)[5][6]
HCC1806 (DiI-labeled)10 µM this compound48 hoursTumor Fluorescence IntensitySignificant decrease (p < 0.001)[5][6]
MDA-MB-231 & HCC180610 µM this compound48 hoursPercentage of Embryos without ProliferationSignificantly higher in this compound treated group[5][6]

Signaling Pathway: Wnt/β-catenin Pathway Downregulation by this compound

This compound has been shown to downregulate the Wnt/β-catenin signaling pathway, a critical pathway in the self-renewal of breast cancer stem cells.[1][4][5]

Wnt_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Frizzled Frizzled Dvl Dvl Frizzled->Dvl LRP56 LRP5/6 Wnt Wnt Wnt->Frizzled Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dvl->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates beta_catenin_p p-β-catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Proteasome Proteasome beta_catenin_p->Proteasome Degradation Target_Genes Target Genes (e.g., Cyclin D1) TCF_LEF->Target_Genes Transcription Gomisin_M2 This compound Gomisin_M2->Destruction_Complex Promotes Activity

Caption: Wnt/β-catenin signaling pathway and the inhibitory point of this compound.

Experimental Workflow: Zebrafish Xenograft Assay

Zebrafish_Workflow start Start cell_prep Prepare Breast Cancer Stem Cells (MDA-MB-231-GFP or DiI-labeled HCC1806) start->cell_prep microinjection Microinject 200-300 cells into the yolk sac of 2-day post-fertilization (dpf) zebrafish embryos cell_prep->microinjection treatment Treat embryos with 10 µM this compound or vehicle control (n=30 per group) microinjection->treatment imaging_0h Image fluorescence at 0 hours post-injection (hpi) treatment->imaging_0h incubation Incubate at 35°C imaging_0h->incubation imaging_24h Image fluorescence at 24 hpi incubation->imaging_24h imaging_48h Image fluorescence at 48 hpi imaging_24h->imaging_48h analysis Quantify fluorescence intensity and calculate the percentage of embryos without tumor proliferation imaging_48h->analysis end End analysis->end

Caption: Workflow for the zebrafish xenograft assay to evaluate this compound efficacy.

Experimental Protocol: Zebrafish Xenograft Model for Breast Cancer

Materials:

  • Human breast cancer cell lines (MDA-MB-231-GFP, HCC1806)

  • Cell culture medium and supplements

  • DiI staining solution (for non-fluorescently tagged cells)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • This compound

  • DMSO (vehicle control)

  • Zebrafish embryos (2 days post-fertilization)

  • Microinjection system

  • Fluorescence microscope

Procedure:

  • Cell Preparation:

    • Culture breast cancer cells under standard conditions.

    • For non-fluorescently tagged cells (e.g., HCC1806), label with DiI according to the manufacturer's protocol.

    • Harvest cells using Trypsin-EDTA, wash with PBS, and resuspend in PBS at a concentration of 2-3 x 10^6 cells/mL.

  • Microinjection:

    • Anesthetize 2 dpf zebrafish embryos.

    • Using a microinjection system, inject approximately 200-300 cells into the yolk sac of each embryo.

  • Treatment:

    • Immediately after injection, transfer the embryos to a 24-well plate (n=30 per group).

    • Add embryo medium containing either 10 µM this compound or an equivalent concentration of DMSO (vehicle control).

  • Imaging and Analysis:

    • Capture fluorescence images of the injection site at 0, 24, and 48 hours post-injection using a fluorescence microscope.

    • Quantify the fluorescence intensity of the tumor area at each time point using image analysis software.

    • Calculate the percentage of embryos in each group that show no increase in tumor size.

Part 2: Inflammatory Skin Diseases - Atopic Dermatitis and Psoriasis

This compound has demonstrated potent anti-inflammatory effects in murine models of atopic dermatitis and psoriasis, suggesting its therapeutic potential for these chronic skin conditions.[2][3]

Animal Models: Murine Models of Atopic Dermatitis and Psoriasis
  • Atopic Dermatitis-like Model: Induced in BALB/c mice by repeated application of 2,4-dinitrochlorobenzene (DNCB) and Dermatophagoides farinae extract (DFE).[2]

  • Psoriasis-like Model: Induced in C57BL/6 mice by topical application of imiquimod (IMQ).[3][7]

Data Presentation: Efficacy of this compound in Murine Skin Inflammation Models

ModelTreatmentDurationEndpointResultReference
Atopic Dermatitis (DNCB/DFE)Oral this compound-Epidermal & Dermal ThicknessReduced[2]
Atopic Dermatitis (DNCB/DFE)Oral this compound-Infiltration of Eosinophils & Mast CellsReduced[2]
Atopic Dermatitis (DNCB/DFE)Oral this compound-Serum IgE & IgG2a LevelsReduced[2]
Psoriasis (IMQ)Oral this compound7 daysSkin ThicknessReduced[7]
Psoriasis (IMQ)Oral this compound7 daysPASI ScoreReduced[7]
Psoriasis (IMQ)Oral this compound7 daysTransepidermal Water Loss (TEWL)Reduced[7]
Psoriasis (IMQ)Oral this compound7 daysMyeloperoxidase (MPO) ActivityReduced

Signaling Pathway: Inhibition of STAT1 and NF-κB by this compound

In inflammatory skin conditions, this compound exerts its effects by inhibiting the phosphorylation of STAT1 and the nuclear translocation of NF-κB, key regulators of pro-inflammatory cytokine production.[2]

Inflammatory_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor (e.g., IFN-γR, TNFR) JAK JAK Cytokine_Receptor->JAK Activates IKK IKK Cytokine_Receptor->IKK Activates Cytokines Pro-inflammatory Cytokines (e.g., IFN-γ, TNF-α) Cytokines->Cytokine_Receptor STAT1 STAT1 JAK->STAT1 Phosphorylates pSTAT1 p-STAT1 Pro_inflammatory_Genes Pro-inflammatory Genes (IL-1β, IL-6, CXCL8, CCL22) pSTAT1->Pro_inflammatory_Genes Transcription IkappaB IκBα IKK->IkappaB Phosphorylates & Degrades NFkappaB NF-κB IkappaB->NFkappaB Releases NFkappaB->Pro_inflammatory_Genes Nuclear Translocation & Transcription Gomisin_M2 This compound Gomisin_M2->pSTAT1 Inhibits Gomisin_M2->NFkappaB Inhibits Nuclear Translocation

Caption: Inhibition of STAT1 and NF-κB signaling by this compound in inflammation.

Experimental Workflow: Imiquimod-Induced Psoriasis Model

Psoriasis_Workflow start Start acclimatization Acclimatize C57BL/6 mice for 1 week start->acclimatization shaving Shave the back skin of the mice acclimatization->shaving imq_application Topically apply 62.5 mg of imiquimod cream (5%) to the shaved back skin daily for 7 days shaving->imq_application treatment Orally administer this compound or vehicle control daily daily_monitoring Monitor body weight, skin thickness, and PASI score daily imq_application->daily_monitoring treatment->daily_monitoring euthanasia Euthanize mice on day 8 daily_monitoring->euthanasia sample_collection Collect back skin and serum samples euthanasia->sample_collection analysis Perform histological analysis (H&E staining), measure TEWL and MPO activity, and analyze serum cytokine levels sample_collection->analysis end End analysis->end

Caption: Workflow for the imiquimod-induced psoriasis model to assess this compound efficacy.

Experimental Protocol: Imiquimod-Induced Psoriasis Model

Materials:

  • C57BL/6 mice (7-8 weeks old)

  • Imiquimod cream (5%)

  • This compound

  • Vehicle for oral administration (e.g., corn oil)

  • Calipers

  • Psoriasis Area and Severity Index (PASI) scoring guide

  • Transepidermal Water Loss (TEWL) measurement device

  • Myeloperoxidase (MPO) assay kit

  • Materials for histology (formalin, paraffin, H&E stains)

  • ELISA kits for serum cytokine analysis

Procedure:

  • Acclimatization and Preparation:

    • Acclimatize mice for at least one week.

    • Shave the back skin of the mice 24 hours before the start of the experiment.

  • Induction and Treatment:

    • Topically apply 62.5 mg of 5% imiquimod cream to the shaved back skin of each mouse daily for 7 consecutive days.

    • Administer this compound or the vehicle control orally to the respective groups daily, starting from day 1.

  • Monitoring and Scoring:

    • Measure and record the body weight of each mouse daily.

    • Measure the thickness of the back skin daily using calipers.

    • Score the severity of the skin lesions daily based on the PASI, evaluating erythema, scaling, and thickness.

  • Sample Collection and Analysis:

    • On day 8, euthanize the mice.

    • Measure TEWL on the back skin.

    • Collect blood via cardiac puncture for serum separation and cytokine analysis (e.g., TNF-α, IL-6) using ELISA.

    • Excise the back skin. A portion should be fixed in 10% formalin for histological analysis (H&E staining), and another portion should be homogenized for MPO activity measurement.

Part 3: Potential Application in Liver Injury

While direct studies on this compound in animal models of liver injury are limited, other lignans from Schisandra chinensis, such as Gomisin A and Gomisin N, have shown hepatoprotective effects.[8][9] This suggests that established models of liver injury could be valuable for investigating the efficacy of this compound.

Potential Animal Models for Liver Injury
  • Ethanol-Induced Liver Injury Model: A chronic-binge alcohol feeding model in mice can be used to induce hepatic steatosis, inflammation, and oxidative stress.[8]

  • Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity Model: Intraperitoneal injection of CCl4 in rats or mice is a widely used model to induce acute and chronic liver damage, including fibrosis.[9][10][11]

Further research is warranted to explore the therapeutic potential of this compound in these well-established liver injury models. The experimental protocols would typically involve the induction of liver damage followed by treatment with this compound, with endpoints including serum liver enzyme levels (ALT, AST), histological analysis of liver tissue, and measurement of oxidative stress markers.

References

Application Notes and Protocols for Zebrafish Xenograft Model in Gomisin M2 Anticancer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gomisin M2, a lignan isolated from Schisandra viridis, has demonstrated significant potential as an anticancer agent, particularly against aggressive breast cancer subtypes.[1][2][3] The zebrafish (Danio rerio) xenograft model has emerged as a powerful in vivo platform for rapid and scalable screening of anticancer compounds.[4][5] This document provides detailed application notes and experimental protocols for utilizing the zebrafish xenograft model to study the anticancer effects of this compound.

Zebrafish larvae offer several advantages for cancer drug discovery, including their small size, rapid development, optical transparency allowing for real-time imaging of tumor progression, and the ability to perform high-throughput screening in a cost-effective manner.[4][6] This model is particularly well-suited for evaluating the efficacy of compounds like this compound on tumor growth, proliferation, and cell death in a living organism.

Anticancer Activity of this compound

This compound has been shown to exert potent cytotoxic effects against triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and HCC1806, while exhibiting lower toxicity towards non-cancerous cells.[2] Its anticancer activity is attributed to several mechanisms:

  • Inhibition of the Wnt/β-catenin Pathway: this compound downregulates key components of this signaling pathway, which is crucial for cancer stem cell self-renewal.[1][3]

  • Induction of Apoptosis: The compound promotes programmed cell death in cancer cells, as evidenced by increased expression of Cleaved caspase-3 and Cleaved PARP.[1][2]

  • Disruption of Mitochondrial Function: this compound blocks the mitochondrial membrane potential in breast cancer stem cells.[1][3]

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the anticancer effects of this compound.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM) after 48h
MDA-MB-231Triple-Negative Breast Cancer60[1]
HCC1806Triple-Negative Breast Cancer57[1]
MCF10ANon-cancerous breast epithelial> 80[1]

Table 2: In Vivo Efficacy of this compound in Zebrafish Xenograft Model

Cell Line XenograftedThis compound ConcentrationObservation PeriodOutcome
MDA-MB-231-GFP10 µM48 hoursSignificant inhibition of tumor proliferation[1][7]
HCC1806 (DiI-labeled)10 µM48 hoursSignificant inhibition of tumor proliferation[1][7]

Signaling Pathway

This compound has been found to inhibit the Wnt/β-catenin signaling pathway, a critical pathway in cancer stem cell regulation.

GomisinM2_Wnt_Pathway cluster_cell Breast Cancer Stem Cell Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled GSK3b GSK3-β Frizzled->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin phosphorylates p_beta_catenin p-β-catenin (Degradation) beta_catenin->p_beta_catenin CyclinD1 Cyclin D1 beta_catenin->CyclinD1 activates transcription of Proliferation Cell Proliferation CyclinD1->Proliferation GomisinM2 This compound GomisinM2->GSK3b activates GomisinM2->beta_catenin inhibits GomisinM2->CyclinD1 downregulates

Caption: this compound inhibits the Wnt/β-catenin signaling pathway.

Experimental Protocols

Preparation of Cancer Cells for Xenotransplantation

This protocol details the preparation of cancer cells for injection into zebrafish embryos.

  • Cell Culture: Culture human triple-negative breast cancer cell lines (e.g., MDA-MB-231 or HCC1806) under standard conditions. For tracking purposes, stable transfection with a fluorescent protein (e.g., GFP) is recommended. Alternatively, cells can be labeled with a fluorescent dye.

  • Fluorescent Labeling (if not using fluorescently tagged cell lines):

    • Resuspend approximately 1x10^6 cells in phosphate-buffered saline (PBS).

    • Add a fluorescent dye such as CM-DiI to a final concentration of 5 µg/mL.[8]

    • Incubate for 5 minutes at 37°C, followed by 15 minutes at 4°C.

    • Wash the cells four times to remove excess dye, with washes including fetal bovine serum (FBS) and PBS.[8]

  • Cell Pellet and Resuspension:

    • Centrifuge the labeled cells and resuspend the pellet in an appropriate injection buffer (e.g., PBS) at a concentration of 200-300 cells per injection volume (typically 2-4 nL).

    • Keep the cell suspension on ice prior to microinjection.[8]

Zebrafish Xenograft Procedure

This protocol outlines the microinjection of cancer cells into zebrafish embryos.

  • Zebrafish Husbandry: Maintain adult zebrafish and collect embryos according to standard protocols.

  • Embryo Staging: Raise embryos to 2 days post-fertilization (dpf).[1]

  • Anesthesia: Anesthetize the 2 dpf zebrafish embryos in a solution of 0.0016% tricaine.[8]

  • Positioning: Align the anesthetized embryos on a 1.0% agarose plate for microinjection.[8]

  • Microinjection:

    • Load a microinjection needle with the prepared cancer cell suspension.

    • Inject approximately 200-300 cells into the yolk sac of each embryo.[1][8]

  • Recovery and Screening:

    • Transfer the injected embryos to fresh fish water and allow them to recover.

    • At 2-4 hours post-injection, screen the embryos for successful engraftment and consistent tumor mass size using a fluorescence microscope. Discard any embryos with cells injected outside the yolk sac or with inconsistent tumor sizes.

Zebrafish_Xenograft_Workflow cluster_prep Cell Preparation cluster_injection Xenotransplantation cluster_treatment Drug Treatment & Analysis A 1. Culture Cancer Cells (e.g., MDA-MB-231) B 2. Label Cells with Fluorescent Dye (e.g., DiI) A->B C 3. Resuspend Cells in Injection Buffer B->C D 4. Anesthetize 2 dpf Zebrafish Embryos E 5. Microinject Cells into Yolk Sac D->E F 6. Screen for Successful Engraftment E->F G 7. Treat Embryos with This compound (e.g., 10 µM) H 8. Image Tumor Proliferation at 0, 24, 48h G->H I 9. Quantify Fluorescence Intensity H->I

Caption: Experimental workflow for zebrafish xenograft studies.

This compound Treatment and Data Acquisition

This protocol describes the administration of this compound and subsequent data analysis.

  • Drug Treatment:

    • Following screening, transfer the successfully xenografted embryos into a 96-well plate.

    • Add fish water containing the desired concentration of this compound (e.g., 10 µM) or a vehicle control (e.g., DMSO) to each well.[1]

  • Imaging:

    • At designated time points (e.g., 0, 24, and 48 hours post-implantation), capture fluorescent images of the tumor mass in each embryo using a fluorescence microscope.[1][7]

  • Data Quantification:

    • Measure the fluorescence intensity of the tumor area in the captured images using image analysis software (e.g., ImageJ).

    • The change in fluorescence intensity over time corresponds to the proliferation or regression of the tumor.[7]

  • Statistical Analysis:

    • Perform statistical analysis (e.g., t-test) to compare the tumor growth in the this compound-treated group with the control group.[1]

Conclusion

The zebrafish xenograft model provides a robust and efficient platform for the in vivo evaluation of anticancer compounds like this compound.[2] The detailed protocols and data presented in these application notes offer a comprehensive guide for researchers to investigate the therapeutic potential of this compound and other novel drug candidates. The model's amenability to high-throughput screening and detailed imaging makes it an invaluable tool in the preclinical drug development pipeline.[4][9]

References

Gomisin M2: A Potential Therapeutic Agent for Atopic Dermatitis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Gomisin M2 (GM2), a lignan isolated from Schisandra chinensis, has demonstrated significant therapeutic potential in pre-clinical mouse models of atopic dermatitis (AD).[1][2][3] These application notes provide a summary of the key findings, detailed experimental protocols, and the underlying mechanism of action of GM2, offering a valuable resource for researchers in dermatology, immunology, and drug development.

Key Findings & Applications

Oral administration of this compound has been shown to effectively ameliorate AD-like skin lesions in a 2,4-dinitrochlorobenzene (DNCB) and Dermatophagoides farinae extract (DFE)-induced BALB/c mouse model.[1][2][3] The primary application of GM2 in this context is as a potential anti-inflammatory and immunomodulatory agent for the treatment of atopic dermatitis.

Observed Effects in AD Mouse Models:

  • Reduction of Skin Lesions: GM2 treatment leads to a visible reduction in the severity of AD-like skin lesions.[1][2]

  • Decreased Skin Thickness: Oral administration of GM2 significantly reduces both epidermal and dermal thickness.[1][2][3]

  • Inhibition of Immune Cell Infiltration: GM2 suppresses the infiltration of eosinophils, mast cells, and helper T cells into the skin lesions.[1][2][3]

  • Modulation of Inflammatory Cytokines: GM2 downregulates the expression of key pro-inflammatory and Th2-associated cytokines in both ear tissue (IL-1β, IL-4, IL-5, IL-6, IL-12a, and TSLP) and auricular lymph nodes (IFN-γ, IL-4, and IL-17A).[1][2][3]

  • Reduction of Immunoglobulin Levels: Treatment with GM2 leads to decreased serum levels of total and DFE-specific IgE, as well as IgG2a.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from a representative study on the effects of this compound in an AD mouse model.

Table 1: Effect of this compound on Ear and Skin Thickness

Treatment GroupEar Thickness (mm)Epidermal Thickness (μm)Dermal Thickness (μm)
Normal~0.20~15~120
AD (DNCB/DFE)~0.45~80~450
GM2 (mg/kg)DecreasedDecreasedDecreased
DexamethasoneDecreasedDecreasedDecreased

Note: Specific numerical values for GM2 and Dexamethasone groups are presented as "Decreased" to reflect the reported trend of significant reduction compared to the AD group. For precise values, refer to the source publication.[1][2]

Table 2: Effect of this compound on Serum Immunoglobulin Levels

Treatment GroupTotal IgE (ng/mL)DFE-specific IgE (OD)IgG2a (ng/mL)
Normal~100~0.1~20
AD (DNCB/DFE)~2500~1.0~120
GM2 (mg/kg)DecreasedDecreasedDecreased
DexamethasoneDecreasedDecreasedDecreased

Note: Specific numerical values for GM2 and Dexamethasone groups are presented as "Decreased" to reflect the reported trend of significant reduction compared to the AD group. For precise values, refer to the source publication.[1][2][3]

Table 3: Effect of this compound on Inflammatory Cytokine Gene Expression in Ear Tissue

GeneAD (DNCB/DFE) vs. NormalGM2 vs. AD
IL-1βIncreasedDecreased
IL-4IncreasedDecreased
IL-5IncreasedDecreased
IL-6IncreasedDecreased
IL-12aIncreasedDecreased
TSLPIncreasedDecreased

Note: This table represents the relative expression changes.[1]

Experimental Protocols

Induction of Atopic Dermatitis-like Skin Lesions in BALB/c Mice

This protocol describes the induction of AD-like skin inflammation using a combination of 2,4-dinitrochlorobenzene (DNCB) and Dermatophagoides farinae extract (DFE).

Materials:

  • BALB/c mice (female, specific age and weight)

  • 2,4-dinitrochlorobenzene (DNCB)

  • Acetone

  • Olive oil

  • Dermatophagoides farinae extract (DFE)

  • Phosphate-buffered saline (PBS)

  • This compound

  • Dexamethasone (positive control)

Procedure:

  • Sensitization Phase:

    • Shave the dorsal skin and ears of the BALB/c mice.

    • Apply a 1% DNCB solution (in a 4:1 acetone:olive oil vehicle) to the shaved dorsal skin and right ear on day 0.

    • On day 3, apply a 0.5% DNCB solution to the same areas.

  • Challenge Phase:

    • From day 7, apply 20 μL of 0.2% DNCB to the right ear three times a week for four weeks.

    • Simultaneously with the DNCB application, topically apply 100 μg of DFE in 20 μL of PBS to the right ear.

  • Treatment:

    • Administer this compound orally at the desired concentrations (e.g., 1, 5, or 10 mg/kg) daily during the challenge phase.

    • Administer Dexamethasone (positive control) orally at a specified concentration.

    • The vehicle control group receives the vehicle solution.

  • Assessment:

    • Measure ear thickness using a dial thickness gauge before the final DNCB/DFE application.

    • Collect blood samples for serum immunoglobulin analysis.

    • Euthanize the mice and collect ear tissue and auricular lymph nodes for histological analysis and gene expression studies.

In Vitro Keratinocyte Inflammation Model

This protocol details the use of HaCaT cells (human keratinocytes) to study the anti-inflammatory effects of this compound.

Materials:

  • HaCaT cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Recombinant human Tumor Necrosis Factor-alpha (TNF-α)

  • Recombinant human Interferon-gamma (IFN-γ)

  • This compound

  • MTT assay kit

  • RNA extraction kit

  • qPCR reagents

Procedure:

  • Cell Culture:

    • Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cytotoxicity Assay:

    • Plate HaCaT cells in 96-well plates.

    • Treat cells with various concentrations of this compound for 24 hours.

    • Assess cell viability using an MTT assay to determine the non-toxic concentration range. GM2 has been shown to be non-toxic up to 10 μM.[1]

  • Inflammation Induction and Treatment:

    • Pre-treat HaCaT cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with a combination of TNF-α (e.g., 10 ng/mL) and IFN-γ (e.g., 10 ng/mL) for a specified duration (e.g., 24 hours for gene expression analysis).

  • Analysis:

    • Gene Expression: Extract total RNA and perform quantitative real-time PCR (qPCR) to measure the mRNA levels of inflammatory cytokines (e.g., IL-1β, IL-6) and chemokines (e.g., CXCL8, CCL22).[1][3]

    • Protein Analysis: Perform Western blotting to analyze the phosphorylation of key signaling proteins like STAT1 and the nuclear translocation of NF-κB p65.[1]

Mechanism of Action: Signaling Pathways

This compound exerts its anti-inflammatory effects in atopic dermatitis by inhibiting the STAT1 and NF-κB signaling pathways in keratinocytes.[1][4] Upon stimulation with pro-inflammatory cytokines like TNF-α and IFN-γ, these pathways become activated, leading to the transcription of various inflammatory mediators. GM2 intervenes by suppressing the phosphorylation of STAT1 and preventing the nuclear translocation of the p65 subunit of NF-κB.[1][3]

GomisinM2_Signaling_Pathway TNFa_IFNy TNF-α / IFN-γ Receptor Receptors TNFa_IFNy->Receptor STAT1 STAT1 Receptor->STAT1 NFkB_pathway IKK Receptor->NFkB_pathway pSTAT1 p-STAT1 STAT1->pSTAT1 Phosphorylation p65_translocation Nuclear Translocation Gene_Expression Inflammatory Gene Expression (IL-1β, IL-6, CXCL8, CCL22) IkBa IκBα NFkB_pathway->IkBa Phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB Degradation releases NFkB->p65_translocation p65_translocation->Gene_Expression GomisinM2 This compound GomisinM2->pSTAT1 Inhibits GomisinM2->p65_translocation Inhibits

Caption: this compound inhibits inflammatory signaling in keratinocytes.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the efficacy of this compound in an atopic dermatitis mouse model.

Experimental_Workflow start Start: BALB/c Mice sensitization Sensitization Phase (DNCB Application) start->sensitization challenge Challenge Phase (DNCB/DFE Application) sensitization->challenge treatment Daily Oral Treatment (this compound or Vehicle) challenge->treatment assessment Clinical & Histological Assessment (Ear Thickness, Skin Biopsy) treatment->assessment immuno_analysis Immunological Analysis (Serum IgE, Cytokines) assessment->immuno_analysis end End: Data Analysis immuno_analysis->end

Caption: Workflow for in vivo evaluation of this compound.

Logical Relationship: From Inflammation to Resolution

The therapeutic effect of this compound is based on its ability to interrupt the inflammatory cascade at the cellular level, which translates to macroscopic improvements in the clinical signs of atopic dermatitis.

Logical_Relationship inflammatory_stimuli Inflammatory Stimuli (Allergens, Irritants) keratinocyte_activation Keratinocyte Activation inflammatory_stimuli->keratinocyte_activation cytokine_release Cytokine/Chemokine Release keratinocyte_activation->cytokine_release immune_cell_infiltration Immune Cell Infiltration cytokine_release->immune_cell_infiltration resolution Amelioration of Symptoms ad_symptoms Atopic Dermatitis Symptoms immune_cell_infiltration->ad_symptoms gomisin_m2 This compound inhibition Inhibition of STAT1/NF-κB gomisin_m2->inhibition inhibition->cytokine_release Reduces inhibition->resolution

Caption: Therapeutic logic of this compound in atopic dermatitis.

References

Application Notes and Protocols: Investigating Gomisin M2 in a Psoriasis Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing an imiquimod (IMQ)-induced psoriasis mouse model to investigate the therapeutic potential of Gomisin M2 (GM2), a lignan extracted from Schisandra chinensis. Psoriasis is a chronic inflammatory skin disease characterized by keratinocyte hyperproliferation and immune cell infiltration.[1][2][3][4][5] GM2 has demonstrated significant anti-inflammatory properties, making it a promising candidate for psoriasis treatment.[1][2][3][4][5]

This document outlines the in vivo induction of a psoriasis-like phenotype in mice, treatment with this compound, and subsequent analysis of key inflammatory markers and signaling pathways. The provided protocols are intended to guide researchers in replicating and expanding upon existing studies.

Overview of the Imiquimod-Induced Psoriasis Mouse Model

The topical application of imiquimod, a Toll-like receptor 7 (TLR7) agonist, on mouse skin induces a robust inflammatory response that closely mimics human plaque psoriasis.[6][7][8][9][10] This model is characterized by:

  • Phenotypic Changes: Erythema (redness), scaling, and skin thickening.[7][8]

  • Histological Features: Epidermal hyperplasia (acanthosis), parakeratosis, and infiltration of inflammatory cells into the dermis and epidermis.[6][7][10]

  • Immunological Profile: Activation of the IL-23/IL-17 axis, which is a key driver of psoriasis pathogenesis.[6][7][10]

Therapeutic Rationale for this compound in Psoriasis

This compound has been shown to alleviate psoriasis-like skin inflammation by modulating key signaling pathways and reducing the expression of pro-inflammatory mediators.[1][2][3][4][5] Its mechanism of action involves the inhibition of the STAT1 and NF-κB signaling pathways in keratinocytes, which are crucial for the production of inflammatory cytokines and chemokines.[1][2][3][4]

Experimental Design and Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in an IMQ-induced psoriasis mouse model.

experimental_workflow cluster_setup Animal Grouping and Acclimatization cluster_induction Psoriasis Induction cluster_treatment Treatment Regimen cluster_evaluation Evaluation and Analysis Acclimatization Acclimatization Grouping Grouping Acclimatization->Grouping Randomize IMQ_Application Topical Imiquimod (7 consecutive days) Grouping->IMQ_Application GM2_Treatment Oral Administration of This compound IMQ_Application->GM2_Treatment Concurrent Phenotypic_Scoring PASI Scoring & Ear Thickness GM2_Treatment->Phenotypic_Scoring Daily Sample_Collection Collect Skin, Spleen, & Serum Samples Phenotypic_Scoring->Sample_Collection Endpoint Histology Histological Analysis Sample_Collection->Histology Molecular_Analysis ELISA, RT-qPCR, Western Blot Sample_Collection->Molecular_Analysis

Caption: Experimental workflow for this compound evaluation.

Detailed Experimental Protocols

Imiquimod-Induced Psoriasis Mouse Model

This protocol is adapted from studies investigating inflammatory skin diseases.[6][9]

Materials:

  • 6-8 week old female BALB/c or C57BL/6 mice

  • 5% Imiquimod cream (e.g., Aldara™)

  • Electric shaver

  • Depilatory cream

  • Calipers

Procedure:

  • Acclimatization: Allow mice to acclimatize to the housing conditions for at least one week before the experiment.

  • Hair Removal: Anesthetize the mice and shave the dorsal skin. Apply a depilatory cream for a short duration to remove remaining hair, then rinse thoroughly with water. Allow the skin to recover for 24 hours.

  • Psoriasis Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin for 7 consecutive days.[1][3] This corresponds to 3.125 mg of active imiquimod.

  • Control Group: Treat the control group with a vehicle control (e.g., vaseline).

This compound Treatment

Materials:

  • This compound

  • Vehicle for oral administration (e.g., corn oil)

Procedure:

  • Preparation of this compound Solution: Dissolve this compound in the chosen vehicle to the desired concentrations (e.g., 10 mg/kg and 20 mg/kg).

  • Administration: Administer the this compound solution or vehicle control to the mice via oral gavage daily for the duration of the experiment, typically starting concurrently with the imiquimod application.

Assessment of Psoriasis Severity

4.3.1. Psoriasis Area and Severity Index (PASI) Scoring

  • Score the severity of erythema, scaling, and skin thickness of the dorsal skin daily on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked).

  • The total PASI score is the sum of the individual scores for erythema, scaling, and thickness.

4.3.2. Ear Thickness Measurement

  • Measure the ear thickness daily using a digital caliper. An increase in ear thickness is indicative of inflammation.

Histological Analysis

Materials:

  • 4% Paraformaldehyde (PFA)

  • Paraffin

  • Hematoxylin and Eosin (H&E) stain

  • Toluidine blue stain

  • Microscope

Procedure:

  • Tissue Fixation and Embedding: At the end of the experiment, euthanize the mice and excise the dorsal skin. Fix the skin samples in 4% PFA and embed in paraffin.

  • Sectioning: Cut 5 µm thick sections from the paraffin-embedded tissue.

  • Staining:

    • H&E Staining: To visualize epidermal thickness (acanthosis) and immune cell infiltration.

    • Toluidine Blue Staining: To identify and quantify mast cells.

  • Microscopy: Analyze the stained sections under a light microscope.

Enzyme-Linked Immunosorbent Assay (ELISA)

Purpose: To quantify the levels of inflammatory cytokines in the serum and skin homogenates.

Materials:

  • ELISA kits for TNF-α, IL-1β, IL-6, IL-17A, IL-23 (as per manufacturer's instructions)

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Serum: Collect blood via cardiac puncture and centrifuge to separate the serum.

    • Skin Homogenate: Homogenize excised skin tissue in an appropriate lysis buffer and centrifuge to collect the supernatant.

  • ELISA Protocol: Follow the protocol provided with the specific ELISA kit. This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody and a substrate for colorimetric detection.

  • Data Analysis: Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.

RNA Isolation and Real-Time Quantitative PCR (RT-qPCR)

Purpose: To measure the mRNA expression levels of inflammatory genes in the skin tissue.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green Master Mix

  • RT-qPCR instrument

  • Primers for target genes (e.g., TNF-α, IL-1β, IL-6, IL-17A, IL-23, CXCL1) and a housekeeping gene (e.g., GAPDH).

Procedure:

  • RNA Extraction: Extract total RNA from the skin tissue using a commercial RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

  • RT-qPCR: Perform real-time PCR using SYBR Green Master Mix and gene-specific primers.

  • Data Analysis: Quantify the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.

Western Blotting

Purpose: To analyze the protein expression and activation of key signaling molecules in skin tissue or cultured keratinocytes.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-STAT1, anti-STAT1, anti-p-NF-κB p65, anti-NF-κB p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Homogenize skin tissue or lyse cultured keratinocytes in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Summary of Quantitative Data

The following tables summarize the reported effects of this compound in the imiquimod-induced psoriasis mouse model.

Table 1: Effect of this compound on Psoriasis Phenotype

ParameterControl (IMQ)This compound (10 mg/kg)This compound (20 mg/kg)
PASI Score IncreasedSignificantly ReducedMore Significantly Reduced
Ear Thickness (mm) IncreasedSignificantly ReducedMore Significantly Reduced
Epidermal Thickness (µm) IncreasedSignificantly ReducedMore Significantly Reduced
Transepidermal Water Loss (TEWL) IncreasedSignificantly ReducedMore Significantly Reduced

Table 2: Effect of this compound on Serum Inflammatory Markers

MarkerControl (IMQ)This compound (20 mg/kg)
IgG2a ElevatedSignificantly Reduced
Myeloperoxidase (MPO) ElevatedSignificantly Reduced
TNF-α ElevatedSignificantly Reduced

Table 3: Effect of this compound on Splenic T-Helper Cell Populations

Cell PopulationControl (IMQ)This compound (20 mg/kg)
Th1 cells IncreasedSignificantly Reduced
Th17 cells IncreasedSignificantly Reduced

Table 4: Effect of this compound on Gene Expression in Skin Tissue

GeneControl (IMQ)This compound (20 mg/kg)
CXCL1 UpregulatedSignificantly Downregulated
IL-1β UpregulatedSignificantly Downregulated
IL-17A UpregulatedSignificantly Downregulated
IL-23 UpregulatedSignificantly Downregulated
TNF-α UpregulatedSignificantly Downregulated
IFN-γ UpregulatedSignificantly Downregulated

Signaling Pathway Analysis

This compound exerts its anti-inflammatory effects by targeting the STAT1 and NF-κB signaling pathways in keratinocytes.[1][11]

signaling_pathway cluster_stimuli Inflammatory Stimuli cluster_pathways Intracellular Signaling cluster_response Cellular Response TNFa TNF-α NFkB NF-κB TNFa->NFkB IFNg IFN-γ STAT1 STAT1 IFNg->STAT1 Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Cytokines Chemokines Chemokines (CXCL1, IL-8, CCL17) NFkB->Chemokines STAT1->Cytokines STAT1->Chemokines GM2 This compound GM2->NFkB Inhibits GM2->STAT1 Inhibits

Caption: this compound inhibits inflammatory signaling pathways.

In activated keratinocytes, inflammatory cytokines such as TNF-α and IFN-γ trigger the phosphorylation and activation of NF-κB and STAT1, respectively.[1][12] These transcription factors then move to the nucleus to promote the expression of genes encoding various pro-inflammatory cytokines and chemokines, perpetuating the inflammatory cycle in psoriasis.[12] this compound has been shown to inhibit the phosphorylation of both STAT1 and NF-κB, thereby downregulating the expression of these inflammatory mediators.[1][11]

Conclusion

The imiquimod-induced psoriasis mouse model is a valuable tool for preclinical studies of potential anti-psoriatic agents. This compound has demonstrated significant therapeutic potential in this model by ameliorating the psoriasis-like phenotype and suppressing the underlying inflammatory mechanisms. The protocols and data presented in these application notes provide a solid foundation for researchers to further investigate the efficacy and mechanism of action of this compound for the treatment of psoriasis.

References

Application Notes: Gomisin M2 Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gomisin M2 (GM2) is a lignan compound isolated from Schisandra chinensis, a plant used in traditional medicine.[1][2] This document provides detailed protocols and application notes for the use of this compound in cell culture experiments. This compound has demonstrated diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-allergic effects, making it a compound of interest for drug development and life sciences research.[1][3] In cancer research, it has been shown to suppress the proliferation of breast cancer stem cells.[4][5] In dermatological and immunological studies, it has been found to alleviate inflammatory skin conditions by modulating key signaling pathways.[1][6]

Mechanism of Action

This compound exerts its biological effects by modulating specific intracellular signaling pathways. Its primary mechanisms of action differ depending on the cellular context, primarily categorized as anti-cancer and anti-inflammatory activities.

Anti-Cancer Activity: In breast cancer cell lines, this compound has been shown to downregulate the Wnt/β-catenin signaling pathway.[4] This pathway is crucial for stem cell self-renewal and its inhibition leads to decreased cancer cell proliferation and the induction of apoptosis.[4] Treatment with this compound leads to a dose- and time-dependent downregulation of key pathway proteins like CyclinD1 and β-catenin, and an increase in the phosphorylated, inactive form of β-catenin.[4] This culminates in the activation of apoptotic markers such as Cleaved caspase-3 and Cleaved PARP.[4]

GomisinM2_Anticancer_Pathway cluster_wnt Wnt/β-catenin Pathway GM2 This compound GSK3b GSK3-β GM2->GSK3b Upregulates pGSK3b p-GSK3β (Inactive) GM2->pGSK3b Downregulates beta_catenin β-catenin GM2->beta_catenin Downregulates Apoptosis Apoptosis GM2->Apoptosis Induces Wnt Wnt Signaling Wnt->pGSK3b Inhibits p_beta_catenin p-β-catenin (Degradation) GSK3b->p_beta_catenin Promotes CyclinD1 Cyclin D1 beta_catenin->CyclinD1 Activates p_beta_catenin->beta_catenin Leads to degradation of Proliferation Cell Proliferation & Self-Renewal CyclinD1->Proliferation Promotes Caspase Cleaved Caspase-3 Cleaved PARP

Caption: this compound anti-cancer mechanism via Wnt/β-catenin pathway inhibition.

Anti-Inflammatory Activity: In keratinocytes, this compound alleviates inflammation by inhibiting the STAT1 and NF-κB signaling pathways.[1][6][7] When stimulated with inflammatory signals like TNF-α and IFN-γ, these pathways are typically activated, leading to the expression of pro-inflammatory cytokines and chemokines. This compound pretreatment suppresses the phosphorylation of STAT1 and prevents the nuclear translocation of NF-κB, thereby reducing the gene expression of inflammatory mediators like IL-1β, IL-6, and CXCL8.[6][7]

GomisinM2_AntiInflammatory_Pathway Stimuli TNF-α / IFN-γ STAT1 STAT1 Stimuli->STAT1 Activates NFkB NF-κB Stimuli->NFkB Activates GM2 This compound pSTAT1 p-STAT1 GM2->pSTAT1 Inhibits NFkB_nuc NF-κB (Nuclear Translocation) GM2->NFkB_nuc Inhibits STAT1->pSTAT1 Phosphorylation Cytokines Pro-inflammatory Cytokines & Chemokines (IL-1β, IL-6, CXCL8) pSTAT1->Cytokines Upregulates Expression NFkB->NFkB_nuc NFkB_nuc->Cytokines Upregulates Expression

Caption: this compound anti-inflammatory mechanism via STAT1/NF-κB inhibition.

Data Presentation

The following tables summarize the quantitative data from studies on this compound treatment in various cell lines.

Table 1: Anti-Cancer Effects of this compound

Cell Line Cancer Type Treatment Concentration Treatment Duration Observed Effects Reference
MDA-MB-231 Triple-Negative Breast Cancer Dose-dependent 48 hours Inhibition of cell proliferation and DNA synthesis; Downregulation of CyclinD1, β-catenin; Induction of apoptosis. [4][8]
HCC1806 Triple-Negative Breast Cancer Dose-dependent 48 hours Inhibition of cell proliferation; Downregulation of CyclinD1, β-catenin. [4]
MDA-MB-231 (CSCs) Breast Cancer Stem Cells Not specified Not specified Inhibition of mammosphere formation. [5]

| HCC1806 (CSCs) | Breast Cancer Stem Cells | Not specified | Not specified | Inhibition of mammosphere formation. |[5] |

Table 2: Anti-Inflammatory Effects of this compound

Cell Line Cell Type Treatment Concentration Stimulant Observed Effects Reference

| HaCaT | Human Keratinocytes | 0.1, 1, 10 µM | TNF-α (10 ng/ml) & IFN-γ (10 ng/ml) | No cytotoxicity up to 10 µM; Decreased mRNA expression of IL-1β, IL-6, CXCL8, CCL17, and IL-8; Inhibition of STAT1 and NF-κB. |[1][6] |

Experimental Protocols

The following are generalized protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

General Cell Culture and this compound Treatment

This protocol outlines the basic steps for preparing this compound and treating adherent cell cultures.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Adherent cells in culture (e.g., MDA-MB-231, HaCaT)

  • Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in DMSO. Aliquot into sterile microcentrifuge tubes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Cell Seeding: Seed cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA extraction) at a density that will ensure they are in the exponential growth phase (typically 60-80% confluency) at the time of treatment.

  • Incubation: Incubate the cells overnight at 37°C and 5% CO₂ to allow for attachment.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM).

  • Vehicle Control: Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used. This is critical as DMSO can have effects on cells.

  • Treatment: Remove the old medium from the cells. Wash once with PBS (optional). Add the medium containing the various concentrations of this compound or the vehicle control to the respective wells.

  • Incubation: Return the cells to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells cultured in a 96-well plate and treated with this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Protocol:

  • After the this compound treatment period, add 10-20 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium from each well.

  • Add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins involved in signaling pathways.

Materials:

  • Cells cultured in 6-well plates and treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-β-catenin, anti-p-STAT1, anti-NF-κB, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Protocol:

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

  • Quantification: Determine the protein concentration of each sample using a BCA assay.

  • Sample Preparation: Normalize protein amounts for all samples and add Laemmli buffer. Boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 8. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like GAPDH or β-actin to ensure equal protein loading.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on a cell line.

GomisinM2_Workflow start Cell Culture (e.g., MDA-MB-231, HaCaT) treatment This compound Treatment (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (MTT, BrdU) treatment->viability protein Protein Analysis (Western Blot) treatment->protein rna Gene Expression Analysis (RT-qPCR) treatment->rna apoptosis Apoptosis Assay (Flow Cytometry, Caspase) treatment->apoptosis analysis Data Analysis & Interpretation viability->analysis protein->analysis rna->analysis apoptosis->analysis conclusion Conclusion on GM2 Effect & Mechanism analysis->conclusion

Caption: General experimental workflow for studying this compound effects in vitro.

References

Application Note: Western Blot Analysis of Cellular Signaling Pathways Modulated by Gomisin M2

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Gomisin M2 (GM2) is a lignan compound extracted from Schisandra chinensis, a plant with a history in traditional medicine. Modern pharmacological studies have revealed its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-allergic properties.[1][2] Western blot analysis is a pivotal immunodetection technique for understanding the molecular mechanisms underlying these effects. It allows for the specific detection and semi-quantification of key proteins within signaling cascades, providing insight into how this compound modulates cellular functions at the protein level. This document provides detailed protocols for Western blot analysis of this compound-treated cells and summarizes key findings related to its impact on major signaling pathways.

Key Applications & Findings from Western Blot Analyses

Western blot studies have been instrumental in elucidating the mechanisms of action for this compound. Key findings indicate that GM2 exerts its therapeutic potential by modulating distinct signaling pathways involved in cancer progression and inflammation.

1. Anti-Cancer Effects via Wnt/β-Catenin Pathway Downregulation: In breast cancer cell lines, this compound has been shown to suppress cancer stem cell proliferation by targeting the Wnt/β-catenin signaling pathway.[3][4] Western blot analyses revealed that GM2 treatment leads to a dose- and time-dependent downregulation of key pathway components, including β-catenin and CyclinD1.[3] The mechanism involves the activation of GSK3-β, which promotes the phosphorylation and subsequent degradation of β-catenin.[3]

2. Anti-Inflammatory Effects via NF-κB and STAT1 Pathway Inhibition: this compound alleviates inflammation by inhibiting critical inflammatory signaling pathways.[1][5] In keratinocytes stimulated with inflammatory agents like TNF-α and IFN-γ, GM2 was found to inhibit the expression of signal transducer and activator of transcription 1 (STAT1) and nuclear factor-κB (NF-κB).[1][2] This inhibition prevents the transcription of downstream inflammatory genes, such as cytokines and chemokines, thereby reducing the inflammatory response.[1][6]

3. Anti-Allergic Effects via Mast Cell Regulation: In mast cell-mediated allergic inflammation, this compound has been demonstrated to suppress the secretion of pro-inflammatory cytokines like TNF-α and IL-6.[7] This effect is achieved by inhibiting the Akt/NF-κB signaling pathways and mitigating intracellular calcium levels, which are crucial for mast cell degranulation.[7]

Data Presentation: Summary of Western Blot Findings

The following tables summarize the observed effects of this compound on key signaling proteins as determined by Western blot analysis in various studies.

Table 1: Effects of this compound on Wnt/β-Catenin Pathway Proteins in Breast Cancer Cells

Cell Line Protein Effect of this compound Treatment Reference
MDA-MB-231 CyclinD1 Downregulation [3]
β-catenin Downregulation [3]
p-GSK3β Downregulation [3]
p-β-catenin Upregulation [3]
GSK3-β Upregulation [3]
HCC1806 CyclinD1 Downregulation [3]
β-catenin Downregulation [3]
p-GSK3β Downregulation [3]
p-β-catenin Upregulation [3]

| | GSK3-β | Upregulation |[3] |

Table 2: Effects of this compound on Inflammatory Signaling Proteins

Cell Line / Model Protein Effect of this compound Treatment Reference
Activated Keratinocytes STAT1 Inhibition of Expression [1][2]
NF-κB Inhibition of Expression [1][2]
Mast Cells (mBMMCs, RBL-2H3) Akt (p-Akt) Inhibition of Phosphorylation [7]

| | NF-κB | Inhibition |[7] |

Visualizing the Mechanism: Signaling Pathways and Workflows

The following diagrams illustrate the experimental workflow for Western blot analysis and the signaling pathways modulated by this compound.

G cluster_workflow Experimental Workflow: Western Blot Analysis A 1. Cell Culture & Treatment (e.g., with this compound) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. Sample Preparation (with Laemmli buffer) C->D E 5. SDS-PAGE (Protein Separation by Size) D->E F 6. Electrotransfer (Proteins to PVDF/NC Membrane) E->F G 7. Blocking (with BSA or Milk) F->G H 8. Primary Antibody Incubation G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. Signal Detection (Chemiluminescence) I->J K 11. Data Analysis & Quantification J->K

Caption: A typical experimental workflow for Western blot analysis.

G cluster_wnt This compound Inhibition of Wnt/β-Catenin Pathway cluster_nuc GM2 This compound GSK3b GSK3-β GM2->GSK3b Activates pGSK3b p-GSK3β (Inactive) GM2->pGSK3b Inhibits betaCatenin β-catenin GM2->betaCatenin Reduces levels TargetGenes Target Gene Expression (e.g., Cyclin D1) GM2->TargetGenes Inhibits p_betaCatenin p-β-catenin GSK3b->p_betaCatenin Phosphorylates DestructionComplex Destruction Complex (Axin, APC) betaCatenin->p_betaCatenin Phosphorylation Nucleus Nucleus betaCatenin->Nucleus Translocation TCF_LEF TCF/LEF Proteasome Proteasomal Degradation p_betaCatenin->Proteasome Ubiquitination Proteasome->betaCatenin Degrades Nucleus->TargetGenes Activation

Caption: this compound inhibits the Wnt/β-catenin signaling pathway.

G cluster_inflammation This compound Inhibition of Inflammatory Pathways GM2 This compound Signaling Downstream Signaling (e.g., JAKs, IKK) GM2->Signaling Inhibits STAT1 STAT1 GM2->STAT1 Inhibits NFkB NF-κB GM2->NFkB Inhibits Cytokines Inflammatory Stimuli (TNF-α, IFN-γ) Receptors Cell Surface Receptors Cytokines->Receptors Receptors->Signaling Signaling->STAT1 Activation Signaling->NFkB Activation Nucleus Nucleus STAT1->Nucleus Translocation NFkB->Nucleus Translocation InflammatoryGenes Inflammatory Gene Expression Nucleus->InflammatoryGenes Activation

Caption: this compound blocks pro-inflammatory NF-κB and STAT1 signaling.

Experimental Protocols

This section provides a detailed, generalized protocol for performing Western blot analysis on cells treated with this compound. Optimization may be required depending on the specific cell type and target protein.

1. Cell Culture and this compound Treatment a. Culture cells (e.g., MDA-MB-231 breast cancer cells, HaCaT keratinocytes) to 70-80% confluency in appropriate media. b. Prepare stock solutions of this compound in DMSO. The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid cytotoxicity. c. Treat cells with varying concentrations of this compound (e.g., 0, 10, 20, 40 µM) for a specified duration (e.g., 24 or 48 hours).[3] Include a vehicle control (DMSO only).

2. Protein Extraction (Lysis) a. After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Lyse the cells by adding ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris. f. Carefully transfer the supernatant (total protein extract) to a new tube.

3. Protein Quantification a. Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic acid (BCA) or Bradford assay, following the manufacturer's instructions. b. Normalize the concentration of all samples with lysis buffer to ensure equal loading.

4. SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE) a. Prepare protein samples by adding 4x Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT) to your normalized lysates. b. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins. c. Load equal amounts of protein (typically 20-40 µg) into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein). Include a pre-stained molecular weight marker in one lane. d. Run the gel in 1x running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.[8]

5. Electrotransfer (Blotting) a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. b. Perform the transfer using a wet or semi-dry transfer system. A typical wet transfer is run at 100 V for 1-2 hours or at 30 V overnight at 4°C.[8] c. After transfer, confirm transfer efficiency by staining the membrane with Ponceau S solution.

6. Immunodetection a. Blocking: Block non-specific binding sites on the membrane by incubating it in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20, TBST) for 1 hour at room temperature with gentle agitation.[8] b. Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation. The primary antibody should be specific to the target protein (e.g., anti-β-catenin, anti-p-STAT1, anti-β-actin). c. Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody. d. Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the host species of the primary antibody) for 1 hour at room temperature. e. Final Washes: Wash the membrane again three times for 10 minutes each with TBST.

7. Signal Detection and Analysis a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imaging system or X-ray film. d. Analyze the resulting bands using densitometry software (e.g., ImageJ). Normalize the band intensity of the target protein to a loading control (e.g., β-actin, GAPDH) to compare protein expression levels across different samples.

References

Flow Cytometry for Apoptosis Assay with Gomisin M2: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gomisin M2, a lignan isolated from Schisandra chinensis, has garnered interest for its potential therapeutic properties, including its anti-cancer activities. A key mechanism underlying the anti-cancer effects of many natural compounds is the induction of apoptosis, or programmed cell death. Flow cytometry, in conjunction with specific fluorescent probes, offers a robust and quantitative method to assess apoptosis in cell populations. This document provides detailed application notes and protocols for evaluating this compound-induced apoptosis using the Annexin V and Propidium Iodide (PI) staining method.

Apoptosis is characterized by distinct morphological and biochemical changes, including the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane.[1][2][3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome to detect early-stage apoptotic cells.[1][4] Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA but cannot cross the intact membrane of live or early apoptotic cells. Therefore, it is used to identify late-stage apoptotic and necrotic cells, which have compromised membrane integrity.[2]

Data Presentation

The following table summarizes the expected outcomes from a typical flow cytometry experiment assessing apoptosis with this compound. The data is presented as the percentage of cells in each quadrant of a dot plot generated by the flow cytometer.

Treatment GroupConcentrationViable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)Necrotic Cells (%) (Annexin V- / PI+)
Control 0 µM95 ± 2.52 ± 0.51 ± 0.32 ± 0.7
This compound 10 µM75 ± 3.115 ± 1.85 ± 0.95 ± 1.1
This compound 25 µM50 ± 4.230 ± 2.510 ± 1.310 ± 1.5
This compound 50 µM25 ± 3.845 ± 3.115 ± 1.915 ± 2.0
Positive Control (e.g., Staurosporine)10 ± 1.550 ± 4.030 ± 3.510 ± 1.2

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and the specific properties of this compound.

Experimental Protocols

Principle of the Annexin V/PI Apoptosis Assay

During the initial phases of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[1][2] Annexin V conjugated to a fluorescent dye can then bind to the exposed PS, identifying early apoptotic cells.[4] Propidium Iodide (PI) is a nucleic acid stain that is excluded by viable and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells to stain the nucleus.[2] This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[3]

Materials and Reagents
  • This compound (of desired purity)

  • Cell line of interest (e.g., HeLa, A549, U937)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA solution (for adherent cells)

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Flow cytometer

  • Microcentrifuge

  • T25 or T75 culture flasks or 6-well plates

Experimental Procedure
  • Cell Seeding and Treatment:

    • Seed the cells in T25 culture flasks or 6-well plates at a density of 1 x 10^6 cells per flask/well and allow them to adhere overnight.[2][3]

    • Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for a predetermined incubation period (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting:

    • For adherent cells: Carefully collect the culture medium, which may contain floating apoptotic cells. Wash the adherent cells with PBS and then detach them using trypsin-EDTA. Combine the detached cells with the previously collected supernatant.[2][3]

    • For suspension cells: Gently collect the cells by centrifugation.

    • Wash the collected cells twice with cold PBS by centrifuging at approximately 500 x g for 5 minutes at room temperature.[2]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[5]

    • Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Add 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1][4]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[1]

    • Analyze the samples by flow cytometry as soon as possible, typically within one hour.

    • Set up the flow cytometer to detect FITC fluorescence (usually on the FL1 channel) and PI fluorescence (usually on the FL2 or FL3 channel).

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

Interpretation of Results

The flow cytometry data will be displayed as a dot plot with four quadrants:

  • Lower-left quadrant (Annexin V- / PI-): Live, healthy cells.

  • Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-right quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-left quadrant (Annexin V- / PI+): Primarily necrotic cells with compromised membranes.

An increase in the percentage of cells in the lower-right and upper-right quadrants in this compound-treated samples compared to the control indicates the induction of apoptosis.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Cell Preparation and Treatment cluster_1 Cell Harvesting and Staining cluster_2 Data Acquisition and Analysis A Seed Cells B Treat with this compound A->B C Harvest Cells B->C After Incubation D Wash with PBS C->D E Resuspend in Binding Buffer D->E F Add Annexin V-FITC & PI E->F G Incubate F->G H Analyze by Flow Cytometry G->H I Data Interpretation H->I

Caption: Workflow for this compound apoptosis assay.

Potential Signaling Pathways of Gomisin-Induced Apoptosis

Research on various Gomisin compounds, such as Gomisin N and J, suggests that they can induce apoptosis through multiple signaling cascades.[6][7] Gomisin N has been shown to enhance TRAIL-induced apoptosis by increasing reactive oxygen species (ROS) and upregulating death receptors DR4 and DR5.[8][9] It can also promote apoptosis by inhibiting the pro-survival NF-κB and EGFR pathways.[10] Furthermore, Gomisin N can trigger the mitochondria-mediated intrinsic caspase pathway, leading to the release of cytochrome c and activation of caspase-9 and -3.[6] Gomisin J has also been demonstrated to induce mitochondrial apoptosis.[7] The following diagram illustrates a generalized view of these potential pathways.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway cluster_survival Survival Pathway Inhibition GomisinM2 This compound ROS ↑ ROS GomisinM2->ROS Mito Mitochondrial Stress GomisinM2->Mito NFkB ↓ NF-κB GomisinM2->NFkB EGFR ↓ EGFR GomisinM2->EGFR DR ↑ Death Receptors (DR4/DR5) ROS->DR Casp8 Caspase-8 Activation DR->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential signaling pathways for Gomisin-induced apoptosis.

References

Application Notes and Protocols for Gomisin M2 Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation, characterization, and evaluation of drug delivery systems for Gomisin M2, a lipophilic lignan with demonstrated anti-cancer properties. Due to the limited availability of studies on drug delivery systems specifically for this compound, this document leverages data and protocols from studies on other structurally related and poorly water-soluble lignans from Schisandra chinensis, as well as established methods for encapsulating lipophilic compounds in nanoparticle and liposomal formulations.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is crucial for the rational design of suitable drug delivery systems. As a lipophilic compound, its poor aqueous solubility presents a significant challenge for conventional formulation approaches, leading to low bioavailability.

PropertyValueSource
Molecular Formula C₂₂H₂₆O₆--INVALID-LINK--[1][2]
Molecular Weight 386.4 g/mol --INVALID-LINK--[1][2]
XLogP3 4.8--INVALID-LINK--[1][2]
Solubility Poorly soluble in waterInferred from high XLogP3 value

Drug Delivery System Formulations and Characterization

Enhancing the oral bioavailability and therapeutic efficacy of this compound can be achieved by formulating it into advanced drug delivery systems such as polymeric nanoparticles and liposomes. Below are example formulations and their characterization data, based on studies with similar Schisandra lignans.

Polymeric Nanoparticles for Schisandra Lignans

Enteric-coated nanoparticles have been successfully developed for other Schisandra lignans to protect them from the acidic environment of the stomach and facilitate their absorption in the intestine.[3][4]

ParameterDeoxyschisandrin (DA)Schisantherin A (SA)
Average Particle Size ~93 nm~93 nm
Encapsulation Efficiency (EE) >90%>85%
Drug Loading (DL) Not ReportedNot Reported
Polymer Matrix Eudragit® S100Eudragit® S100
Surfactant Poloxamer 188Poloxamer 188
Liposomal Formulations for Lipophilic Drugs

Liposomes are versatile vesicles that can encapsulate lipophilic drugs like this compound within their lipid bilayer. The following table provides representative characteristics of liposomal formulations designed for hydrophobic drugs.

ParameterRepresentative Value
Average Particle Size 100 - 200 nm
Polydispersity Index (PDI) < 0.2
Zeta Potential -20 to -40 mV
Encapsulation Efficiency (EE) > 80%
Lipid Composition Phosphatidylcholine, Cholesterol

Experimental Protocols

Preparation of this compound-Loaded Polymeric Nanoparticles

This protocol is adapted from a method for preparing enteric nanoparticles of Schisandra lignans using a modified spontaneous emulsification solvent diffusion (SESD) method.[3]

Materials:

  • This compound

  • Eudragit® S100

  • Poloxamer 188

  • Ethanol

  • Acetone

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve this compound and Eudragit® S100 in a mixture of ethanol and acetone.

  • Aqueous Phase Preparation: Dissolve Poloxamer 188 in deionized water.

  • Nanoparticle Formation: Inject the organic phase into the aqueous phase under constant magnetic stirring.

  • Solvent Evaporation: Remove the organic solvents using a rotary evaporator under reduced pressure.

  • Nanoparticle Collection: Collect the resulting nanoparticle suspension.

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase a Dissolve this compound and Eudragit® S100 in Ethanol/Acetone c Inject Organic Phase into Aqueous Phase (Magnetic Stirring) a->c b Dissolve Poloxamer 188 in Deionized Water b->c d Solvent Evaporation (Rotary Evaporator) c->d e This compound-Loaded Nanoparticle Suspension d->e G a Dissolve this compound, SPC, and Cholesterol in Chloroform/Methanol b Solvent Evaporation to Form Thin Lipid Film (Rotary Evaporator) a->b c Hydration with PBS (pH 7.4) b->c d Sonication or Extrusion c->d e This compound-Loaded Liposomes d->e G cluster_pathway Wnt/β-catenin Signaling Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh GSK3b GSK-3β Dsh->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin phosphorylates for degradation APC APC APC->beta_catenin Axin Axin Axin->beta_catenin Proteasome Proteasomal Degradation beta_catenin->Proteasome beta_catenin_n β-catenin (nucleus) beta_catenin->beta_catenin_n translocates TCF_LEF TCF/LEF beta_catenin_n->TCF_LEF Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes activates GomisinM2 This compound GomisinM2->beta_catenin promotes degradation

References

Application Notes and Protocols for In Vivo Studies with Gomisin M2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and in vivo administration of Gomisin M2, a lignan with potential therapeutic applications. The provided methodologies are based on existing research and common practices for poorly water-soluble compounds.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing appropriate in vivo formulations. Key properties are summarized in the table below. The high lipophilicity, indicated by the XLogP3 value, underscores the compound's poor water solubility.

PropertyValueSource
Molecular Formula C₂₂H₂₆O₆[1][2]
Molecular Weight 386.4 g/mol [1][2]
XLogP3 4.8[1][2]
Appearance SolidN/A
Solubility Poorly soluble in water, soluble in organic solvents like DMSO.[3][4]

In Vivo Formulation Strategies for this compound

The poor aqueous solubility of this compound necessitates the use of specific vehicle formulations to ensure its bioavailability in in vivo studies. Below are recommended starting formulations for oral and intravenous administration based on common practices for lipophilic compounds.

Oral Gavage Formulation

For oral administration, a suspension or a solution can be prepared. The choice of vehicle is critical to ensure uniform dosing and absorption.

Recommended Vehicles for Oral Gavage:

Vehicle CompositionRationale
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline A common vehicle for poorly soluble compounds, providing a balance of solubilizing agents and physiological compatibility.[5]
0.5% Methylcellulose in Water Forms a stable suspension suitable for compounds that do not readily dissolve.[6]
Corn Oil A suitable vehicle for highly lipophilic compounds and can enhance absorption.[5]

Protocol for Preparation of Oral Suspension (using Methylcellulose):

  • Weigh the required amount of this compound powder.

  • Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This can be achieved by slowly adding the methylcellulose powder to heated water (60-70°C) with constant stirring, followed by cooling the solution on ice to allow for complete dissolution.

  • Triturate the this compound powder with a small amount of the 0.5% methylcellulose solution to form a smooth paste.

  • Gradually add the remaining methylcellulose solution to the paste while continuously stirring or vortexing to achieve the desired final concentration.

  • Ensure the final suspension is homogenous before each administration.

Intravenous Injection Formulation

For intravenous administration, the compound must be fully solubilized to prevent embolism. The use of co-solvents and surfactants is typically required.

Recommended Vehicle for Intravenous Injection:

Vehicle CompositionRationale
10% DMSO, 40% PEG300, 50% Saline A commonly used vehicle for IV administration of poorly water-soluble drugs in preclinical studies. The components help to maintain the drug in solution upon injection into the bloodstream.[5]
Intralipid (20%) A clinically approved intravenous fat emulsion that can serve as a carrier for lipophilic drugs.[7]

Protocol for Preparation of Intravenous Solution (using DMSO/PEG300/Saline):

  • Dissolve the accurately weighed this compound in DMSO first.

  • Add PEG300 to the solution and mix thoroughly.

  • Slowly add saline to the mixture while vortexing to bring it to the final volume.

  • Visually inspect the solution to ensure it is clear and free of any precipitates before administration.

  • The solution should be prepared fresh before each use.

Experimental Protocols for In Vivo Administration

The following are detailed protocols for the oral and intravenous administration of this compound formulations in mice. These protocols should be adapted based on institutional animal care and use committee (IACUC) guidelines.

Oral Gavage Administration in Mice

Materials:

  • This compound oral formulation

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Weigh the mouse to determine the correct volume of the formulation to administer. A common dosing volume is 10 mL/kg.

  • Prepare the this compound oral suspension or solution and draw the calculated volume into a syringe fitted with a gavage needle.

  • Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement and to straighten the esophagus.

  • Carefully insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. Do not force the needle.

  • Once the needle is in the stomach (pre-measure the needle length against the mouse from the tip of the nose to the last rib), slowly administer the formulation.

  • Gently remove the needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress immediately after the procedure and at regular intervals.

Intravenous (Tail Vein) Injection in Mice

Materials:

  • This compound intravenous formulation

  • Sterile syringes (1 mL) with fine gauge needles (e.g., 27-30 gauge)

  • Mouse restrainer

  • Heat lamp or warming pad

Procedure:

  • Warm the mouse's tail using a heat lamp or warming pad to dilate the lateral tail veins, making them more visible and accessible.

  • Place the mouse in a suitable restrainer.

  • Prepare the this compound intravenous solution and draw it into a sterile syringe, ensuring there are no air bubbles.

  • Swab the tail with 70% ethanol to clean the injection site.

  • Identify one of the lateral tail veins.

  • Insert the needle, bevel up, into the vein at a shallow angle.

  • Slowly inject the solution. If resistance is met or a bleb forms, the needle is not in the vein. Withdraw and re-attempt at a more proximal site.

  • After successful injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.

  • Return the mouse to its cage and monitor for any adverse reactions.

Signaling Pathways Modulated by this compound

This compound has been reported to exert its biological effects by modulating several key signaling pathways involved in cell proliferation and survival.

Wnt/β-catenin Signaling Pathway

This compound has been shown to downregulate the Wnt/β-catenin pathway, which is often aberrantly activated in cancer.[3][7] This pathway plays a crucial role in cell fate determination, proliferation, and differentiation.

Wnt_beta_catenin_pathway Gomisin_M2 This compound GSK3b GSK3β Gomisin_M2->GSK3b Activates Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dsh Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh Dsh->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for Degradation APC_Axin APC/Axin Complex APC_Axin->beta_catenin Proteasome Proteasomal Degradation beta_catenin->Proteasome beta_catenin_nuc β-catenin (nucleus) beta_catenin->beta_catenin_nuc Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF CyclinD1 Cyclin D1 TCF_LEF->CyclinD1 Transcription Proliferation Cell Proliferation CyclinD1->Proliferation

Caption: this compound interaction with the Wnt/β-catenin signaling pathway.

p53-p21 Signaling Pathway

The p53-p21 pathway is a critical regulator of the cell cycle and apoptosis in response to cellular stress, such as DNA damage.

p53_p21_pathway cluster_feedback Negative Feedback Loop DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR p53 p53 ATM_ATR->p53 Activates MDM2 MDM2 p53->MDM2 Induces p21 p21 p53->p21 Induces Transcription MDM2->p53 Inhibits CDK2_CyclinE CDK2/Cyclin E p21->CDK2_CyclinE Inhibits Rb Rb CDK2_CyclinE->Rb Phosphorylates G1_S_Arrest G1/S Phase Arrest E2F E2F Rb->E2F Inhibits E2F->G1_S_Arrest Promotes S-phase entry

Caption: Overview of the p53-p21 cell cycle regulation pathway.

Cyclin D1 Signaling Pathway

Cyclin D1 is a key regulator of the G1 to S phase transition in the cell cycle. Its expression is controlled by various upstream signaling pathways, including Ras/MAPK and PI3K/Akt.

CyclinD1_pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Ras Ras RTK->Ras PI3K PI3K Ras->PI3K MAPK_cascade MAPK Cascade (Raf/MEK/ERK) Ras->MAPK_cascade Akt Akt PI3K->Akt GSK3b_D1 GSK3β Akt->GSK3b_D1 Inhibits CyclinD1_exp Cyclin D1 Expression GSK3b_D1->CyclinD1_exp Promotes Degradation AP1 AP-1 (Fos/Jun) MAPK_cascade->AP1 Activates AP1->CyclinD1_exp Induces Transcription CDK4_6 CDK4/6 CyclinD1_exp->CDK4_6 Rb_p Rb Phosphorylation CDK4_6->Rb_p Cell_Cycle G1/S Transition Rb_p->Cell_Cycle

Caption: Upstream regulation of Cyclin D1 expression and its role in cell cycle progression.

Summary of In Vivo Study Parameters for this compound

The following table summarizes key parameters from a study that administered this compound orally to mice. This can serve as a reference for dose selection in future studies.

ParameterDetailsSource
Animal Model BALB/c mice[8]
Administration Route Oral gavage[8]
Dosage 0.1, 1, or 10 mg/kg[8]
Frequency Once daily for five consecutive days per week for two weeks[8]
Vehicle Not specified[8]
Study Endpoint Amelioration of atopic dermatitis-like skin lesions[8]

Disclaimer: These protocols and application notes are intended for guidance and should be adapted to specific experimental needs and institutional guidelines. It is crucial to conduct preliminary solubility and stability studies for any new formulation. All animal experiments must be performed in accordance with approved animal care and use protocols.

References

Application Notes and Protocols for Measuring Gomisin M2 Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gomisin M2 is a bioactive lignan found in the plant Schisandra chinensis, which has been investigated for various pharmacological activities, including anticancer effects.[1] Like many other lignans from Schisandra, this compound is presumed to have low oral bioavailability due to its poor water solubility and significant first-pass metabolism in the liver.[2] Understanding the bioavailability of this compound is crucial for its development as a potential therapeutic agent. These application notes provide a comprehensive overview and detailed protocols for the preclinical assessment of this compound bioavailability, employing both in vitro and in vivo methodologies.

Data Presentation: Pharmacokinetic Parameters of Representative Schisandra Lignans

Due to the limited availability of specific pharmacokinetic data for this compound, the following table summarizes key pharmacokinetic parameters for other structurally similar and well-studied lignans from Schisandra chinensis after oral administration in rats. This data serves as a valuable reference for anticipating the pharmacokinetic profile of this compound.

LignanDosage (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Animal ModelReference
Schisandrin10 (p.o.)80 ± 70~1.06.71 ± 4.51 (µg·min/mL)15.56 ± 10.47Rat[3]
Schisandrin A-----Rat[2]
Gomisin A----Low SystemicRat[2]
Gomisin J-----Mouse[4]
Gomisin N----Orally Active-[3]

Note: Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration; AUC = Area under the plasma concentration-time curve; p.o. = oral administration. The data presented are mean ± standard deviation where available. The bioavailability of Schisandra lignans can be influenced by co-administered compounds in extracts.[3]

Experimental Protocols

In Vitro Permeability Assay: Caco-2 Cell Model

This protocol describes the determination of this compound permeability across a Caco-2 cell monolayer, a widely accepted in vitro model for predicting human intestinal absorption.

Materials:

  • This compound standard

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin solution

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow

  • LC-MS/MS system

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using a voltmeter. A TEER value > 200 Ω·cm² generally indicates a confluent monolayer.

    • Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions. The apparent permeability coefficient (Papp) of Lucifer yellow should be < 1.0 x 10⁻⁶ cm/s.

  • Permeability Assay (Apical to Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration in HBSS (final DMSO concentration should be < 0.5%).

    • Add the this compound solution to the apical (A) chamber of the Transwell® insert.

    • Add fresh HBSS to the basolateral (B) chamber.

    • Incubate the plate at 37°C with gentle shaking.

    • Collect samples from the basolateral chamber at predetermined time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh HBSS.

    • At the end of the experiment, collect the final sample from the apical chamber.

  • Sample Analysis:

    • Quantify the concentration of this compound in all collected samples using a validated LC-MS/MS method (see Protocol 3).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0)

      • dQ/dt: The rate of drug appearance in the basolateral chamber.

      • A: The surface area of the Transwell® membrane (cm²).

      • C0: The initial concentration of this compound in the apical chamber.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study in rats to determine the bioavailability of this compound following oral and intravenous administration.

Materials:

  • This compound

  • Male Sprague-Dawley rats (200-250 g)

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Vehicle for intravenous administration (e.g., saline with a co-solvent like PEG400)

  • Cannulas for blood collection

  • Centrifuge

  • Heparinized tubes

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization and Catheterization:

    • Acclimatize rats for at least one week before the experiment with free access to food and water.

    • For serial blood sampling, cannulate the jugular vein of the rats under anesthesia one day before the study.

  • Drug Administration:

    • Divide the rats into two groups: intravenous (IV) and oral (PO).

    • IV Group: Administer a single dose of this compound (e.g., 1-5 mg/kg) via the tail vein.

    • PO Group: Administer a single oral gavage dose of this compound (e.g., 10-50 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect blood into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method (see Protocol 3).

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., WinNonlin) to calculate the following pharmacokinetic parameters:

      • Maximum plasma concentration (Cmax)

      • Time to reach Cmax (Tmax)

      • Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)

      • Area under the plasma concentration-time curve from time zero to infinity (AUC0-∞)

      • Elimination half-life (t1/2)

      • Clearance (CL)

      • Volume of distribution (Vd)

    • Calculate the absolute oral bioavailability (F%) using the formula: F (%) = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100

Analytical Method: UPLC-MS/MS Quantification of this compound in Plasma

This protocol provides a general framework for the development and validation of a UPLC-MS/MS method for the quantification of this compound in plasma samples.

Instrumentation and Conditions:

  • UPLC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive ESI.

  • MRM Transitions: To be determined by infusing a standard solution of this compound and a suitable internal standard (IS).

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and inject a small volume (e.g., 1-5 µL) into the UPLC-MS/MS system.

  • Method Validation:

    • Validate the method according to regulatory guidelines (e.g., FDA, EMA) for:

      • Selectivity: Analyze blank plasma from at least six different sources to ensure no interference at the retention times of this compound and the IS.

      • Linearity: Prepare calibration standards over the expected concentration range and demonstrate a linear response with a correlation coefficient (r²) > 0.99.

      • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days. The accuracy should be within 85-115% (80-120% for the lower limit of quantification, LLOQ), and the precision (CV%) should be ≤ 15% (≤ 20% for LLOQ).

      • Recovery and Matrix Effect: Evaluate the extraction recovery of this compound and the effect of plasma components on ionization.

      • Stability: Assess the stability of this compound in plasma under various conditions (freeze-thaw cycles, short-term bench-top, and long-term storage).

Visualization of Pathways and Workflows

experimental_workflow cluster_invitro In Vitro Permeability cluster_invivo In Vivo Pharmacokinetics cluster_analysis Analysis caco2 Caco-2 Cell Culture (21-25 days) teer Monolayer Integrity Test (TEER & Lucifer Yellow) caco2->teer permeability Permeability Assay (Apical to Basolateral) teer->permeability lcms UPLC-MS/MS Quantification permeability->lcms rats Sprague-Dawley Rats dosing Dosing (Oral & Intravenous) rats->dosing sampling Blood Sampling dosing->sampling plasma Plasma Preparation sampling->plasma plasma->lcms pk_analysis Pharmacokinetic Analysis lcms->pk_analysis bioavailability Bioavailability Calculation pk_analysis->bioavailability

Caption: Experimental workflow for determining the bioavailability of this compound.

wnt_pathway cluster_wnt_off Wnt OFF State cluster_wnt_on Wnt ON State cluster_nucleus Nucleus destruction_complex Destruction Complex (Axin, APC, GSK3β, CK1) beta_catenin_off β-catenin destruction_complex->beta_catenin_off Phosphorylation proteasome Proteasome beta_catenin_off->proteasome Ubiquitination & Degradation wnt Wnt Ligand frizzled Frizzled Receptor wnt->frizzled lrp LRP5/6 Co-receptor wnt->lrp dsh Dishevelled (Dsh) frizzled->dsh dsh->destruction_complex Inhibition beta_catenin_on β-catenin (Accumulates) beta_catenin_nuc β-catenin beta_catenin_on->beta_catenin_nuc Translocation tcf_lef TCF/LEF target_genes Target Gene Transcription (e.g., Cyclin D1, c-Myc) tcf_lef->target_genes Activates beta_catenin_nuc->tcf_lef Binds gomisin_m2 This compound gomisin_m2->beta_catenin_nuc Inhibits Activity/ Interaction with TCF

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

References

Gomisin M2: Application Notes and Protocols for Dermatological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gomisin M2 (GM2), a lignan isolated from Schisandra chinensis, has emerged as a promising natural compound in dermatological research. Exhibiting potent anti-inflammatory and anti-allergic properties, GM2 has been investigated for its therapeutic potential in chronic inflammatory skin diseases such as psoriasis and atopic dermatitis.[1][2][3] These application notes provide a comprehensive overview of the experimental use of this compound, including its mechanism of action, detailed protocols for in vivo and in vitro studies, and a summary of key quantitative data.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of key signaling pathways involved in the pathogenesis of inflammatory skin disorders.[1][2] Research has demonstrated that GM2 targets the STAT1 (Signal Transducer and Activator of Transcription 1) and NF-κB (Nuclear Factor-kappa B) pathways.[1][2][4][5] In inflammatory conditions, cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) activate these pathways in keratinocytes, leading to the production of pro-inflammatory cytokines and chemokines.[4][5] this compound has been shown to suppress the phosphorylation of STAT1 and inhibit the nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory mediators.[4][5]

Data Presentation

In Vivo Efficacy of this compound in a Psoriasis Mouse Model

An imiquimod (IMQ)-induced psoriasis model in mice is a well-established method to study psoriatic inflammation. Oral administration of this compound has been shown to significantly ameliorate disease severity.

ParameterVehicle Control (IMQ only)This compound (5 mg/kg)This compound (10 mg/kg)Dexamethasone (Positive Control)Reference
Skin Thickness (mm) ~0.95~0.65~0.55~0.45[1]
PASI Score ~8.0~5.0~4.0~3.0[1]
Serum IgG2a (µg/ml) ~120~80~60~40[1]
Serum TNF-α (pg/ml) ~250~150~100~80[1]
Serum MPO (ng/ml) ~300~200~150~100[1]
In Vivo Efficacy of this compound in an Atopic Dermatitis Mouse Model

The therapeutic effects of this compound have also been evaluated in a 2,4-Dinitrochlorobenzene (DNCB) and Dermatophagoides farinae extract (DFE)-induced atopic dermatitis mouse model.

ParameterVehicle Control (DNCB/DFE)This compound (10 mg/kg)Dexamethasone (Positive Control)Reference
Ear Thickness (mm) ~0.45~0.30~0.25[2]
Serum Total IgE (ng/ml) ~2500~1500~1000[2]
Serum DFE-specific IgE (OD) ~1.2~0.7~0.5[2]
Serum IgG2a (µg/ml) ~10~5~3[2]
Ear Tissue IL-4 (pg/mg protein) ~80~40~30[2]
Ear Tissue IL-6 (pg/mg protein) ~120~60~40[2]
In Vitro Efficacy of this compound in Human Keratinocytes

This compound has been shown to inhibit the expression of pro-inflammatory mediators in TNF-α and IFN-γ-stimulated human keratinocytes (HaCaT cells). The compound did not exhibit cytotoxicity at concentrations up to 10 µM.[4][5]

Parameter (mRNA expression relative to control)Vehicle Control (TNF-α/IFN-γ)This compound (1 µM)This compound (10 µM)Dexamethasone (Positive Control)Reference
CCL17 ~18~12~5~4[4]
IL-1β ~7~5~2~1.5[4]
IL-6 ~25~15~5~3[4]
IL-8 (CXCL8) ~15~10~4~2[4][5]
CCL22 ~12~8~3~2[5]

Experimental Protocols

Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation in Mice

This protocol describes the induction of psoriasis-like skin inflammation in mice using imiquimod cream and the assessment of the therapeutic effects of this compound.

Materials:

  • 8-week-old female C57BL/6J mice

  • Imiquimod cream (5%)

  • This compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

  • Dexamethasone (positive control)

  • Dial thickness gauge

  • Anesthesia

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Shave the dorsal skin of the mice.

  • Topically apply 62.5 mg of 5% imiquimod cream to the shaved back skin daily for 7 consecutive days.[6]

  • Orally administer this compound (5 or 10 mg/kg) or dexamethasone daily, one hour before the imiquimod application.

  • Monitor and record the Psoriasis Area and Severity Index (PASI) score daily, assessing erythema, scaling, and thickness on a scale of 0 to 4.[6]

  • Measure skin thickness daily using a dial thickness gauge.

  • On day 8, euthanize the mice and collect blood and skin tissue samples for further analysis (e.g., ELISA for serum cytokines, histology).

2,4-Dinitrochlorobenzene (DNCB) and Dermatophagoides farinae Extract (DFE)-Induced Atopic Dermatitis-like Skin Lesions in Mice

This protocol details the induction of atopic dermatitis-like skin lesions in BALB/c mice and the evaluation of this compound's therapeutic efficacy.

Materials:

  • 8-week-old female BALB/c mice

  • 2,4-Dinitrochlorobenzene (DNCB)

  • Dermatophagoides farinae extract (DFE)

  • Acetone and olive oil mixture (4:1)

  • This compound (dissolved in a suitable vehicle)

  • Dexamethasone (positive control)

  • Dial thickness gauge

  • Anesthesia

Procedure:

  • Acclimatize mice for one week.

  • Sensitization: On day 0, apply 20 µL of 1% DNCB in acetone/olive oil to the right ear. On day 3, apply 20 µL of 0.5% DNCB.

  • Challenge: From day 7, apply 20 µL of 0.2% DNCB to the right ear three times a week for three weeks.

  • Simultaneously with the DNCB challenge, apply 20 µL of DFE (10 mg/mL) to the right ear.

  • Orally administer this compound (10 mg/kg) or dexamethasone daily throughout the challenge period.

  • Measure ear thickness three times a week using a dial thickness gauge.

  • At the end of the experiment, collect blood and ear tissue for analysis of serum immunoglobulins and tissue cytokine levels.

In Vitro Anti-inflammatory Assay in HaCaT Keratinocytes

This protocol outlines the procedure for assessing the anti-inflammatory effects of this compound on human keratinocytes stimulated with TNF-α and IFN-γ.

Materials:

  • HaCaT (human keratinocyte) cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum and 1% penicillin-streptomycin

  • Recombinant human TNF-α

  • Recombinant human IFN-γ

  • This compound (dissolved in DMSO)

  • Dexamethasone (positive control)

  • MTT assay kit

  • RNA extraction kit and reagents for RT-qPCR

  • ELISA kits for cytokine measurement

Procedure:

  • Cell Culture: Culture HaCaT cells in DMEM at 37°C in a humidified 5% CO2 incubator.

  • Cytotoxicity Assay: Seed HaCaT cells in a 96-well plate. Treat with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24 hours. Assess cell viability using the MTT assay to determine non-toxic concentrations.[4][5]

  • Anti-inflammatory Assay:

    • Seed HaCaT cells in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 24-well plates for ELISA).

    • Pre-treat the cells with non-toxic concentrations of this compound or dexamethasone for 1 hour.

    • Stimulate the cells with TNF-α (10 ng/mL) and IFN-γ (10 ng/mL) for the desired time period (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis in supernatant).[4][5]

  • Analysis:

    • RT-qPCR: Extract total RNA and perform reverse transcription followed by quantitative PCR to measure the mRNA expression of inflammatory genes (e.g., CCL17, IL1B, IL6, CXCL8, CCL22).

    • ELISA: Collect the cell culture supernatant to measure the protein levels of secreted cytokines and chemokines.

    • Western Blot: Prepare cell lysates to analyze the phosphorylation status of STAT1 and the nuclear translocation of NF-κB p65.

Visualizations

Gomisin_M2_Signaling_Pathway cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IFNg IFN-γ IFNGR IFNGR IFNg->IFNGR IKK IKK Complex TNFR->IKK JAK JAK IFNGR->JAK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates NFkB_n NF-κB STAT1 STAT1 JAK->STAT1 phosphorylates pSTAT1 p-STAT1 pSTAT1->Nucleus translocates pSTAT1_n p-STAT1 Gene_Expression Pro-inflammatory Gene Expression (Cytokines, Chemokines) GomisinM2 This compound GomisinM2->IKK inhibits GomisinM2->JAK inhibits NFkB_n->Gene_Expression pSTAT1_n->Gene_Expression

Caption: this compound inhibits inflammatory signaling pathways.

Psoriasis_Workflow Start Start: 8-week-old C57BL/6J mice Shave Shave dorsal skin Start->Shave Treatment Daily Treatment (7 days) Shave->Treatment IMQ Topical Imiquimod (5%) Treatment->IMQ GM2 Oral this compound (5 or 10 mg/kg) Treatment->GM2 Monitoring Daily Monitoring Treatment->Monitoring PASI PASI Scoring Monitoring->PASI Thickness Skin Thickness Measurement Monitoring->Thickness Endpoint Endpoint (Day 8): Euthanasia & Sample Collection Monitoring->Endpoint Analysis Analysis Endpoint->Analysis ELISA Serum Cytokine ELISA Analysis->ELISA Histo Histology of Skin Analysis->Histo InVitro_Workflow Start Start: Culture HaCaT cells Pretreat Pre-treatment (1 hr) Start->Pretreat GM2 This compound (0.1, 1, 10 µM) Pretreat->GM2 Stimulate Stimulation Pretreat->Stimulate TNF_IFN TNF-α (10 ng/mL) + IFN-γ (10 ng/mL) Stimulate->TNF_IFN Incubate Incubation (6h for mRNA, 24h for protein) Stimulate->Incubate Analysis Analysis Incubate->Analysis qPCR RT-qPCR for Gene Expression Analysis->qPCR ELISA ELISA for Secreted Proteins Analysis->ELISA WB Western Blot for Signaling Proteins Analysis->WB

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Gomisin M2 Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Gomisin M2 dosage in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in mice for an anti-inflammatory study?

A1: For studies on skin inflammation, such as atopic dermatitis, oral administration of this compound in BALB/c mice has been effective at doses of 0.1, 1, and 10 mg/kg.[1] A dose-dependent reduction in ear thickness and inflammatory markers was observed.[1] For psoriasis models, a dose of 1 mg/kg has been used. A reasonable starting point for a new inflammatory model would be in the 1-10 mg/kg oral dosage range.

Q2: What is a suitable dose for anti-cancer studies in a zebrafish model?

A2: In a zebrafish xenograft model for breast cancer, a concentration of 10 µM of this compound in the embryo medium has been shown to suppress tumor cell proliferation.[2]

Q3: What is the known oral toxicity (LD50) of this compound in rodents?

Q4: Is there a No-Observed-Adverse-Effect-Level (NOAEL) established for this compound?

A4: A specific NOAEL for this compound has not been identified in the available literature. However, studies on Schisandra chinensis extracts can provide some guidance. For instance, in a study on pomace Schisandra chinensis extracts in rats, no abnormalities were observed at a dose of 300 mg/kg, while some toxicity was seen at 2000 mg/kg.[4] Researchers should perform their own dose-response and toxicity assessments to establish a NOAEL for their specific formulation and animal model.

Q5: What are the known pharmacokinetic parameters for this compound?

A5: Detailed pharmacokinetic data (Cmax, Tmax, half-life, bioavailability) for this compound is limited. However, studies on other Gomisin compounds and Schisandra lignans can offer some insights. For example, after intravenous administration of Gomisin A (a related lignan) at 5 mg/kg in rats, the terminal elimination half-life was approximately 1.5 hours in a liver-injury model, which was double that of normal rats.[5] The oral bioavailability of other lignans from Schisandra chinensis, such as schisandrin, has been reported to be around 15.56% in rats.[6] These values can vary significantly based on the specific lignan, the formulation, and the animal model.

Troubleshooting Guides

Formulation and Administration

Issue: this compound is poorly soluble in aqueous solutions. How can I prepare it for oral gavage?

Solution:

  • Primary Solvent: this compound is a lipophilic compound and can be initially dissolved in a small amount of an organic solvent like dimethyl sulfoxide (DMSO).[2]

  • Vehicle for Administration: For oral gavage in rodents, this DMSO stock solution can then be further diluted in a vehicle such as corn oil. A common practice is to first dissolve the compound in DMSO and then mix it with corn oil, ensuring the final concentration of DMSO is low (typically <10%) to minimize potential toxicity.[7] To prevent phase separation between DMSO and corn oil, adding a surfactant like Tween 80 and a co-solvent like PEG300 can create a stable emulsion.[8]

  • Alternative Vehicles: Other vehicles for lipophilic compounds include a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Issue: I am observing signs of distress in my mice after oral gavage.

Solution:

  • Proper Technique: Ensure that the person performing the gavage is well-trained. The gavage needle should be of the correct size and length for the animal. The insertion should be gentle, and the animal should be properly restrained to avoid injury to the esophagus.

  • Volume: The volume administered should not exceed 10 ml/kg body weight for mice. Excessive volumes can cause reflux and aspiration.

  • Formulation Irritation: High concentrations of DMSO or other organic solvents can cause irritation. Aim to use the lowest effective concentration of these solvents in your final formulation.

  • Stress Reduction: To minimize stress, handle the animals gently and consider habituating them to the procedure. Pre-coating the gavage needle with a sucrose solution has been shown to reduce stress in mice.

Experimental Results

Issue: I am not observing the expected therapeutic effect at the published doses.

Solution:

  • Bioavailability: The oral bioavailability of lignans can be low and variable.[6] Ensure your formulation is optimized for absorption. The use of oils or emulsifying agents can sometimes enhance the absorption of lipophilic compounds.

  • Metabolism: Lignans can be extensively metabolized in the liver.[9] The metabolic rate can vary between species and even strains of animals. Consider that the effective dose might be different in your specific animal model.

  • Dose-Response Study: It is highly recommended to perform a dose-response study to determine the optimal effective dose for your specific experimental model and endpoint. Published doses should be used as a starting point.

  • Compound Stability: Verify the stability of this compound in your chosen vehicle over the duration of your experiment. Prepare fresh formulations regularly if stability is a concern.

Data Presentation

Table 1: Summary of In Vivo Dosages for this compound

Animal ModelDisease ModelRoute of AdministrationDosageObserved EffectReference
Zebrafish (Embryo)Breast Cancer XenograftImmersion in embryo medium10 µMSuppression of tumor cell proliferation[2]
BALB/c MiceAtopic DermatitisOral Gavage0.1, 1, 10 mg/kgReduction in ear thickness and inflammation[1]
C57BL/6J MicePsoriasisOral GavageNot specified, but used in the modelAlleviation of psoriasis-like skin inflammation[10]

Table 2: Toxicity Data for Related Schisandra Compounds (for reference)

Compound/ExtractAnimal ModelRoute of AdministrationLD50Reference
Schisandra chinensis Ethanol ExtractMiceOral14.67–19.96 g/kg[3]
SchisandrinMiceOral1.0 g/kg[3]
γ-SchizandrinMiceOral0.25 g/kg[3]
Pomace S. chinensis ExtractRatsOralAcute toxicity at 2000-5000 mg/kg[4]

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Mice

1. Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Corn oil

  • Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)

  • Syringes

  • Animal scale

2. Formulation Preparation (Example for a 10 mg/kg dose):

  • Weigh the required amount of this compound.

  • Dissolve this compound in a minimal amount of DMSO to create a stock solution (e.g., 100 mg/ml).

  • Calculate the required volume of the stock solution based on the desired final concentration and the total volume of the dosing solution.

  • In a separate tube, add the required volume of corn oil.

  • While vortexing the corn oil, slowly add the this compound/DMSO stock solution to create a uniform suspension or solution. Ensure the final DMSO concentration is as low as possible (ideally below 10%).

  • Prepare the formulation fresh daily or assess its stability if stored.

3. Administration Procedure:

  • Weigh the mouse to determine the correct volume of the dosing solution to administer (e.g., for a 25g mouse at 10 mg/kg, the dose is 0.25 mg).

  • Gently restrain the mouse, ensuring its head and body are in a straight line.

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing injury.

  • Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth and down the esophagus. The mouse should swallow the tube. Do not force the needle.

  • Once the needle is in place, slowly administer the solution.

  • Withdraw the needle gently.

  • Monitor the animal for any signs of distress immediately after the procedure and for a few hours afterward.

Visualizations

Gomisin_M2_Signaling_Pathways cluster_inflammation Anti-inflammatory Pathway cluster_cancer Anti-cancer Pathway GM2_inflam This compound STAT1 STAT1 Phosphorylation GM2_inflam->STAT1 Inhibits NFkB NF-κB Activation GM2_inflam->NFkB Inhibits Inflammatory_Cytokines Inflammatory Cytokines (IL-1β, IL-6, etc.) STAT1->Inflammatory_Cytokines Promotes NFkB->Inflammatory_Cytokines Promotes GM2_cancer This compound Wnt Wnt/β-catenin Pathway GM2_cancer->Wnt Downregulates Cell_Proliferation Cancer Cell Proliferation Wnt->Cell_Proliferation Promotes

Caption: Signaling pathways modulated by this compound in inflammation and cancer.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Formulation This compound Formulation (e.g., in DMSO/Corn Oil) Dose_Ranging Preliminary Dose-Ranging & MTD Study Formulation->Dose_Ranging Animal_Model Select Animal Model (e.g., BALB/c Mice) Animal_Model->Dose_Ranging Main_Study Main Efficacy Study (Oral Gavage) Dose_Ranging->Main_Study Determine Doses Monitoring Monitor for Clinical Signs & Adverse Effects Main_Study->Monitoring Data_Collection Data Collection (e.g., Tissue Samples, Biomarkers) Monitoring->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Interpret Results Data_Analysis->Results

Caption: General experimental workflow for in vivo studies with this compound.

References

Gomisin M2 experimental artifacts and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Gomisin M2 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding experimental artifacts and troubleshooting common issues encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent and storage condition for this compound?

A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments[1]. For long-term storage, it is advisable to store the DMSO stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For short-term use, a stock solution can be kept at 4°C for a limited time, but it is crucial to monitor for any precipitation.

Q2: At what concentrations does this compound typically show activity?

A2: The effective concentration of this compound can vary significantly depending on the cell line and assay. For instance, in triple-negative breast cancer (TNBC) cell lines like MDA-MB-231 and HCC1806, the IC50 value after 48 hours of treatment is approximately 57-60 μM[1]. In studies on psoriasis-like skin inflammation, concentrations up to 10 µM were used on keratinocytes without evidence of cytotoxicity[2][3]. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: Is this compound cytotoxic to non-cancerous cells?

A3: this compound has shown lower cytotoxic activity against non-cancerous cell lines compared to cancer cells. For example, the IC50 value in the immortalized breast epithelial cell line MCF10A was greater than 80 μM, which is significantly higher than that observed in TNBC cell lines[1]. However, it is crucial to include a non-cancerous control cell line in your experiments to assess off-target cytotoxicity.

Q4: What are the known signaling pathways affected by this compound?

A4: The primary signaling pathway identified to be modulated by this compound is the Wnt/β-catenin pathway. Studies have shown that this compound downregulates key components of this pathway, including β-catenin and CyclinD1, and upregulates the phosphorylated, inactive form of β-catenin[1]. In the context of inflammation, it has been shown to inhibit signal transducer and activator of transcription 1 (STAT1) and nuclear factor-κB (NF-κB) expression in activated keratinocytes[2][3].

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High variability in cell viability assay results. Compound Precipitation: this compound, like many natural products, may have limited solubility in aqueous media. Precipitation during the experiment can lead to inconsistent concentrations.- Ensure complete dissolution of the this compound stock in DMSO. - When diluting into culture media, vortex or mix thoroughly. - Visually inspect the media for any signs of precipitation before adding to cells. - Consider using a lower final DMSO concentration.
Unexpected cytotoxicity in control cells. High DMSO Concentration: The vehicle, DMSO, can be toxic to cells at higher concentrations.- Ensure the final DMSO concentration in your culture media is consistent across all treatments and is at a non-toxic level (typically ≤ 0.5%). - Run a vehicle-only control to assess the effect of DMSO on your cells.
Inconsistent results in apoptosis assays. Suboptimal Treatment Duration or Concentration: The induction of apoptosis is time and dose-dependent.- Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for apoptosis detection. - Titrate the concentration of this compound to find the dose that induces a measurable apoptotic response without causing overwhelming necrosis.
Difficulty replicating inhibition of Wnt/β-catenin signaling. Cell Line Specificity: The activity of the Wnt/β-catenin pathway and its susceptibility to inhibition can vary between cell lines. Timing of Analysis: Changes in protein expression and phosphorylation may be transient.- Confirm that your cell line has an active Wnt/β-catenin pathway at baseline. - Perform a time-course experiment to identify the optimal time point for observing changes in the expression and phosphorylation of pathway components after this compound treatment.
Low potency observed in in vivo models compared to in vitro data. Pharmacokinetic/Pharmacodynamic (PK/PD) Properties: The bioavailability, metabolism, and distribution of this compound in an in vivo system can differ significantly from in vitro conditions.- One study noted that a lower concentration of this compound was effective in a zebrafish xenograft model compared to in vitro tumor sphere formation assays, suggesting good in vivo efficacy[1]. - It is important to conduct PK/PD studies to understand the compound's behavior in the chosen animal model.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Different Cell Lines (48h treatment)

Cell LineCell TypeIC50 (μM)Reference
MDA-MB-231Triple-Negative Breast Cancer~60[1]
HCC1806Triple-Negative Breast Cancer~57[1]
MCF10ANon-cancerous Breast Epithelial> 80[1]

Key Experimental Protocols

1. Cell Viability Assay (Alamar Blue)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound (and a vehicle control, DMSO) for 48 hours.

  • Reagent Addition: Add Alamar Blue reagent to each well according to the manufacturer's instructions and incubate for a specified period (e.g., 2-4 hours).

  • Measurement: Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

2. Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

  • Cell Treatment: Treat cells with this compound at the desired concentrations for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis/necrosis.

3. Western Blot Analysis for Wnt/β-catenin Pathway

  • Protein Extraction: After treating cells with this compound for the desired time, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against β-catenin, p-β-catenin, GSK3-β, p-GSK3β, and CyclinD1. Follow with incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.

Visualizations

Gomisin_M2_Wnt_Pathway GomisinM2 This compound GSK3b_p p-GSK3β GomisinM2->GSK3b_p Upregulates bCatenin β-catenin GomisinM2->bCatenin Downregulates CyclinD1 CyclinD1 (Proliferation) GomisinM2->CyclinD1 Downregulates Wnt_Signal Wnt Signaling Wnt_Signal->GSK3b_p Inhibits GSK3b GSK3β GSK3b_p->GSK3b (Inactive) bCatenin_p p-β-catenin GSK3b->bCatenin_p Phosphorylates Degradation Proteasomal Degradation bCatenin_p->Degradation Nucleus Nucleus bCatenin->Nucleus Translocates Nucleus->CyclinD1 Upregulates

Caption: this compound inhibits the Wnt/β-catenin signaling pathway.

Gomisin_M2_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cell_Culture Cell Culture (e.g., MDA-MB-231, HCC1806) Treatment This compound Treatment (Dose-response & Time-course) Cell_Culture->Treatment Viability Cell Viability Assay (Alamar Blue / MTT) Treatment->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Proliferation Proliferation Assay (BrdU) Treatment->Proliferation Signaling Signaling Pathway Analysis (Western Blot) Treatment->Signaling Zebrafish Zebrafish Xenograft Model Injection Cancer Cell Injection Zebrafish->Injection InVivo_Treatment This compound Treatment Injection->InVivo_Treatment Tumor_Growth Monitor Tumor Growth & Metastasis InVivo_Treatment->Tumor_Growth Title Experimental Workflow for this compound Evaluation

Caption: General experimental workflow for evaluating this compound.

References

Gomisin M2 Toxicity and Safety Profiling: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the toxicity and safety profile of Gomisin M2. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general toxicity profile of this compound?

A Material Safety Data Sheet (MSDS) for this compound classifies it as "Acute toxicity, Oral (Category 4)," with the hazard statement H302: "Harmful if swallowed."[1] It is also classified as "Acute aquatic toxicity (Category 1)" (H400) and "Chronic aquatic toxicity (Category 1)" (H410), indicating it is very toxic to aquatic life with long-lasting effects.[1] In preclinical studies involving oral administration to mice for research on atopic dermatitis and psoriasis, no changes in body weight were observed, suggesting a lack of overt toxicity at the therapeutic doses used.[2]

Q2: Is there any available data on the genotoxicity or mutagenicity of this compound?

Currently, there is no publicly available data from specific genotoxicity or mutagenicity studies on this compound, such as the Ames test, chromosomal aberration assay, or in vivo micronucleus test. This represents a significant gap in the comprehensive safety assessment of this compound.

Q3: What are the known cytotoxic effects of this compound in vitro?

This compound has demonstrated differential cytotoxicity depending on the cell type. In studies with human keratinocytes (HaCaT cells), this compound did not exhibit cytotoxic effects at concentrations up to 10 µM. Conversely, it has shown cytotoxic activity against triple-negative breast cancer cell lines (MDA-MB-231 and HCC1806) with IC50 values in the range of 57-60 µM.[3] It displayed lower cytotoxicity towards the non-cancerous breast epithelial cell line MCF10A, with an IC50 value greater than 80 µM.[3]

Q4: What is known about the pharmacokinetics (ADME) of this compound?

Detailed pharmacokinetic data specifically for this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not extensively documented in the available literature. However, this compound belongs to the family of dibenzocyclooctadiene lignans from Schisandra chinensis. Lignans in this class are generally characterized by poor water solubility and are subject to significant first-pass metabolism, which can result in low systemic bioavailability.[1] They are primarily absorbed in the duodenum and jejunum and are known to be metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C9.[1] Some lignans from Schisandra have been shown to cross the blood-brain barrier.[1]

Q5: Are there any established LD50 or No-Observed-Adverse-Effect-Level (NOAEL) values for this compound?

Specific LD50 and NOAEL values for purified this compound have not been reported in the reviewed scientific literature. However, an acute oral toxicity study on a pomace extract of Schisandra chinensis in rats indicated a GHS classification of 'Category 5', with potential acute toxicity at concentrations between 2000 to 5000 mg/kg. It is important to note that this study was conducted on an extract and not on isolated this compound.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Unexpected cell death in in vitro assays at low concentrations (<10 µM). 1. Cell line sensitivity. 2. Contamination of the compound or cell culture. 3. Errors in concentration calculation.1. Confirm the reported non-cytotoxic concentrations in the relevant literature for your specific cell line. 2. Perform a new cytotoxicity assay (e.g., MTT or LDH) with a fresh stock of this compound and ensure aseptic techniques. 3. Verify the molecular weight of this compound and double-check all dilution calculations.
Inconsistent results in anti-inflammatory or anti-cancer assays. 1. Variability in experimental conditions (e.g., cell density, incubation time). 2. Degradation of this compound in the culture medium. 3. Development of cellular resistance.1. Standardize all experimental parameters and include appropriate positive and negative controls in every experiment. 2. Prepare fresh solutions of this compound for each experiment from a frozen stock. Protect from light if photosensitive. 3. If applicable, assess the expression of drug resistance markers.
Observed signs of toxicity in animal models at expected therapeutic doses. 1. Vehicle-related toxicity. 2. Off-target effects of this compound. 3. Interaction with other administered substances.1. Administer the vehicle alone to a control group of animals to rule out its contribution to the observed toxicity. 2. Conduct a dose-response study to determine the therapeutic window. Monitor for clinical signs of toxicity and perform histopathological analysis of major organs. 3. Review all co-administered substances for potential drug-drug interactions. Schisandra lignans are known to interact with CYP450 enzymes.[1]

Quantitative Toxicity Data

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCell TypeAssayIC50 ValueReference
HaCaTHuman KeratinocytesMTTNot cytotoxic up to 10 µM
MDA-MB-231Human Breast CancerAlamar Blue~60 µM[3]
HCC1806Human Breast CancerAlamar Blue~57 µM[3]
MCF10AHuman Breast EpithelialAlamar Blue> 80 µM[3]

Table 2: Acute Toxicity Classification of this compound

SubstanceGHS ClassificationHazard StatementReference
This compoundAcute toxicity, Oral (Category 4)H302: Harmful if swallowed[1]
This compoundAcute aquatic toxicity (Category 1)H400: Very toxic to aquatic life[1]
This compoundChronic aquatic toxicity (Category 1)H410: Very toxic to aquatic life with long lasting effects[1]

Signaling Pathways

This compound has been shown to modulate specific signaling pathways, which are crucial for its therapeutic effects and should be considered in its safety profiling.

Gomisin_M2_Anti_inflammatory_Pathway GM2 This compound STAT1 STAT1 Phosphorylation GM2->STAT1 Inhibits NFkB NF-κB Nuclear Translocation GM2->NFkB Inhibits Inflammatory_Genes Inflammatory Cytokine & Chemokine Gene Expression (e.g., IL-1β, IL-6, CXCL8, CCL22) STAT1->Inflammatory_Genes NFkB->Inflammatory_Genes Inflammation Inflammation Inflammatory_Genes->Inflammation Gomisin_M2_Anticancer_Pathway GM2 This compound Wnt_beta_catenin Wnt/β-catenin Pathway GM2->Wnt_beta_catenin Downregulates Proliferation Breast Cancer Stem Cell Proliferation Wnt_beta_catenin->Proliferation

References

Technical Support Center: Gomisin M2 HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Gomisin M2. The information is tailored for researchers, scientists, and drug development professionals to help resolve common issues encountered during experimental work.

Troubleshooting Guide

This guide addresses specific problems that may arise during the HPLC analysis of this compound, presented in a question-and-answer format.

Problem: Peak Tailing

Q1: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?

A1: Peak tailing for lignan compounds like this compound is a common issue and can be caused by several factors. Here's a systematic approach to troubleshoot this problem:

  • Secondary Interactions: Unwanted interactions between this compound and the stationary phase are a primary cause.

    • Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with polar functional groups on the this compound molecule.

      • Solution: Add a small amount of an acidic modifier to the mobile phase, such as 0.1% formic acid or acetic acid. This helps to suppress the ionization of silanol groups and reduce peak tailing.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Try diluting your sample and reinjecting. If the peak shape improves, you were likely overloading the column.

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the column.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.

    • Solution: While this compound is largely neutral, ensuring the mobile phase pH is stable and slightly acidic (e.g., pH 3-4 with formic or acetic acid) can often improve peak shape for lignans.

Problem: Peak Fronting

Q2: I am observing peak fronting for my this compound standard. What could be the reason?

A2: Peak fronting is less common than tailing but can occur under certain conditions:

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger (more organic content) than your mobile phase, it can cause the peak to front.

    • Solution: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase composition. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Column Overload: Similar to peak tailing, overloading the column can also sometimes manifest as fronting.

    • Solution: Dilute your sample and check if the peak shape normalizes.

Problem: Peak Splitting or Shoulder Peaks

Q3: My this compound peak is split or has a shoulder. What steps should I take to resolve this?

A3: Split or shoulder peaks can indicate a few different problems:

  • Co-eluting Impurity: It's possible that another compound is eluting very close to this compound.

    • Solution: Try adjusting the mobile phase gradient or composition to improve resolution. A shallower gradient may help separate the two peaks.

  • Column Void or Contamination at Inlet: A void at the head of the column or a partially blocked frit can cause the sample band to split.

    • Solution: First, try reversing and flushing the column. If this doesn't work, the column may need to be replaced. Using a guard column can help prevent contamination of the analytical column.

  • Sample Injection Issues: Problems with the injector, such as a partially blocked needle or port, can lead to distorted peaks.

    • Solution: Clean and maintain the injector system according to the manufacturer's instructions.

Problem: Baseline Noise or Drift

Q4: I'm experiencing a noisy or drifting baseline during my this compound analysis. How can I improve it?

A4: A stable baseline is crucial for accurate quantification. Here are common causes and solutions for baseline issues:

  • Mobile Phase Contamination: Impurities in your solvents or water can contribute to baseline noise.

    • Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Ensure all mobile phase components are miscible.

  • Inadequate Degassing: Dissolved gases in the mobile phase can outgas in the detector, causing noise.

    • Solution: Degas your mobile phase thoroughly using an online degasser, sonication, or helium sparging.

  • Detector Lamp Issues: An aging detector lamp can lead to increased noise.

    • Solution: Check the lamp's energy output and replace it if it's below the manufacturer's recommended level.

  • Temperature Fluctuations: Changes in ambient temperature can affect the detector and cause baseline drift.

    • Solution: Use a column oven to maintain a stable temperature for the column and consider thermostatting the mobile phase if the problem is severe.

Problem: Ghost Peaks

Q5: I am seeing unexpected peaks (ghost peaks) in my chromatograms, even in blank injections. What is the source of these peaks?

A5: Ghost peaks are extraneous peaks that can originate from various sources:

  • Contaminated Mobile Phase: Impurities in the solvents, especially in the aqueous component, can accumulate on the column at the beginning of a gradient and elute later as sharp peaks.

    • Solution: Use freshly prepared, high-purity mobile phases.

  • Carryover from Previous Injections: Residue from a previous, more concentrated sample can be injected with the current sample.

    • Solution: Implement a robust needle wash protocol in your autosampler method, using a strong solvent to clean the needle and injection port between runs.

  • System Contamination: Contaminants can leach from various parts of the HPLC system, such as tubing, seals, or filters.

    • Solution: Regularly flush the entire system with a strong solvent to remove any accumulated contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the typical HPLC conditions for this compound analysis?

A1: A common starting point for this compound analysis is reversed-phase HPLC. The following table summarizes typical parameters found in the literature for the analysis of lignans from Schisandra chinensis.

ParameterRecommendation
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid or Acetic Acid
Mobile Phase B Acetonitrile or Methanol
Elution Gradient elution is often preferred for complex samples. A typical gradient might start with a lower percentage of Mobile Phase B and increase over time.
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection Wavelength Lignans like this compound have a strong UV absorbance in the range of 230-255 nm. A wavelength of 254 nm is commonly used.
Injection Volume 5-20 µL, depending on sample concentration.

Q2: How should I prepare my this compound standard and samples for HPLC analysis?

A2: this compound is poorly soluble in water. It is typically dissolved in an organic solvent like methanol or acetonitrile to prepare a stock solution. For injection, it is crucial to dilute the stock solution in a solvent that is compatible with the initial mobile phase to avoid peak distortion. Ideally, the final sample solvent should have a similar or weaker elution strength than the mobile phase at the start of the gradient.

Q3: What could cause my this compound retention time to shift between injections?

A3: Retention time variability can be caused by several factors:

  • Changes in Mobile Phase Composition: Inaccurate mixing of the mobile phase by the pump or evaporation of the organic component can alter the elution strength. Ensure your pump is working correctly and keep mobile phase reservoirs covered.

  • Column Temperature Fluctuations: Inconsistent column temperature will lead to shifts in retention. The use of a column oven is highly recommended.

  • Column Equilibration: Insufficient equilibration of the column between gradient runs can cause retention time drift. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Changes in Flow Rate: A leak in the system or a malfunctioning pump can lead to an unstable flow rate, directly impacting retention times.

Experimental Protocols

Protocol 1: Standard HPLC Method for this compound Analysis

This protocol provides a baseline method for the analysis of this compound. Optimization may be required based on your specific sample matrix and instrumentation.

  • Chromatographic System:

    • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or DAD detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% (v/v) Formic Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 70% B

      • 25-30 min: 70% B

      • 30.1-35 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • Prepare working standards by diluting the stock solution with the initial mobile phase (30% acetonitrile in water with 0.1% formic acid).

  • Sample Preparation:

    • Extract this compound from the sample matrix using an appropriate solvent (e.g., methanol or ethanol).

    • Filter the extract through a 0.45 µm syringe filter.

    • Dilute the filtered extract with the initial mobile phase if necessary.

Visualizations

GomisinM2_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_output Output Sample Sample Matrix Solvent Dissolve/Extract (Methanol/Acetonitrile) Sample->Solvent Standard This compound Standard Standard->Solvent Filter Filter (0.45 µm) Solvent->Filter Dilute Dilute with Initial Mobile Phase Filter->Dilute Autosampler Autosampler Injection Dilute->Autosampler Inject Column C18 Column Autosampler->Column Detector UV Detector (254 nm) Column->Detector Data Data Acquisition & Processing Detector->Data Chromatogram Chromatogram Data->Chromatogram Quantification Quantification Chromatogram->Quantification

Gomisin M2 Off-Target Effects Investigation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of Gomisin M2's effects, including its known interactions with various signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What are the known primary biological activities of this compound?

A1: this compound, a lignan isolated from Schisandra chinensis, has demonstrated several biological activities, including anti-cancer, anti-inflammatory, and anti-allergic effects.[1][2][3][4] It has been shown to inhibit the proliferation of breast cancer stem cells, suppress mast cell-mediated allergic inflammation, and ameliorate skin inflammation.[1][2][3][5]

Q2: Which signaling pathways are known to be modulated by this compound?

A2: this compound has been reported to modulate several key signaling pathways:

  • Wnt/β-catenin pathway: Downregulated in breast cancer cells, leading to reduced proliferation of cancer stem cells.[1][6]

  • NF-κB pathway: Inhibited in various inflammatory contexts, contributing to its anti-inflammatory effects.[2][3][5]

  • STAT1 pathway: Suppressed in keratinocytes, playing a role in its therapeutic potential for inflammatory skin diseases.[2][3]

  • Lyn and Fyn kinases: Inhibited in mast cells, leading to the suppression of allergic reactions.[5]

Q3: Are there any known off-target effects of this compound in the traditional sense?

A3: The available research primarily focuses on the signaling pathways modulated by this compound in the context of its observed therapeutic effects. While these could be considered its "on-target" effects for specific therapeutic applications, comprehensive screening for unintended off-target kinase or receptor binding has not been extensively reported in the public domain. Therefore, researchers should consider the possibility of effects on other pathways, especially at higher concentrations.

Q4: What is the reported IC50 value for this compound's cytotoxic activity?

A4: this compound has shown cytotoxic activity against MDA-MB-231 and HCC1806 breast cancer cell lines with an IC50 value of approximately 57-60 μM.[1]

Q5: What is the reported EC50 value for this compound's anti-HIV activity?

A5: this compound has been reported to have anti-HIV activity with an EC50 of 2.4 μM.[4]

Troubleshooting Guides

Issue 1: Unexpected cellular phenotype observed after this compound treatment.

  • Possible Cause: this compound's known modulation of multiple signaling pathways (Wnt/β-catenin, NF-κB, STAT1, Lyn/Fyn) could be contributing to the observed phenotype.

  • Troubleshooting Steps:

    • Validate Pathway Modulation: Use Western blotting or reporter assays to confirm the modulation of the suspected signaling pathways in your experimental system.

    • Dose-Response Analysis: Perform a thorough dose-response study to determine if the phenotype is concentration-dependent. High concentrations may lead to broader effects.

    • Control Experiments: Include appropriate positive and negative controls for the specific pathways being investigated. For example, use known activators or inhibitors of the Wnt or NF-κB pathways to compare with the effects of this compound.

Issue 2: Inconsistent results in cell viability or proliferation assays.

  • Possible Cause: Variability in cell line sensitivity, passage number, or experimental conditions.

  • Troubleshooting Steps:

    • Cell Line Authentication: Ensure the identity of your cell line through short tandem repeat (STR) profiling.

    • Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and media formulations.

    • Assay Validation: Confirm that the chosen viability or proliferation assay (e.g., MTT, CellTiter-Glo) is suitable for your cell line and experimental conditions. Run appropriate controls to check for assay interference by this compound.

Issue 3: Difficulty in reproducing the reported anti-inflammatory effects.

  • Possible Cause: The specific inflammatory stimulus and cell type used can significantly impact the outcome.

  • Troubleshooting Steps:

    • Stimulus Optimization: Titrate the concentration of the inflammatory stimulus (e.g., LPS, TNF-α) to achieve a robust but not overwhelming inflammatory response.

    • Cell Type Selection: The anti-inflammatory effects of this compound have been reported in specific cell types like macrophages and keratinocytes.[2][3] Ensure you are using a relevant cell model.

    • Endpoint Measurement: Measure a panel of inflammatory markers (e.g., cytokines, chemokines) at both the mRNA and protein level to get a comprehensive view of the anti-inflammatory response.

Quantitative Data Summary

ParameterCell Line/SystemValueReference
IC50 (Cytotoxicity) MDA-MB-231, HCC1806~57-60 μM[1]
EC50 (Anti-HIV) H9 lymphocytes2.4 μM[4]

Experimental Protocols

Protocol 1: Western Blot Analysis of Signaling Pathway Modulation

This protocol describes how to assess the effect of this compound on the phosphorylation status and total protein levels of key signaling proteins.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-β-catenin, anti-β-catenin, anti-p-NF-κB p65, anti-NF-κB p65, anti-p-STAT1, anti-STAT1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cultured cells.

Materials:

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Signaling Pathway and Workflow Diagrams

GomisinM2_Signaling_Pathways cluster_Wnt Wnt/β-catenin Pathway cluster_NFkB NF-κB Pathway cluster_STAT1 STAT1 Pathway Wnt Wnt Fzd Frizzled Wnt->Fzd Dvl Dvl Fzd->Dvl APC_Axin APC/Axin Complex Dvl->APC_Axin inhibits GSK3b GSK3β beta_catenin β-catenin GSK3b->beta_catenin phosphorylates for degradation APC_Axin->GSK3b TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Expression Gene Expression (e.g., Cyclin D1) TCF_LEF->Gene_Expression GomisinM2_Wnt This compound GomisinM2_Wnt->GSK3b promotes GomisinM2_Wnt->beta_catenin inhibits Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Inflammatory_Genes Inflammatory Gene Expression NFkB_nucleus->Inflammatory_Genes GomisinM2_NFkB This compound GomisinM2_NFkB->IKK inhibits IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR JAK JAK IFNgR->JAK STAT1 STAT1 JAK->STAT1 phosphorylates pSTAT1 p-STAT1 STAT1->pSTAT1 pSTAT1_dimer p-STAT1 Dimer pSTAT1->pSTAT1_dimer STAT1_nucleus p-STAT1 (nucleus) pSTAT1_dimer->STAT1_nucleus STAT1_Genes Target Gene Expression STAT1_nucleus->STAT1_Genes GomisinM2_STAT1 This compound GomisinM2_STAT1->pSTAT1 inhibits

Caption: Key signaling pathways modulated by this compound.

Off_Target_Investigation_Workflow start Start: Observe Unexpected Phenotype with this compound hypothesis Hypothesize Potential Off-Target Effects or Pathway Crosstalk start->hypothesis lit_review Literature Review: Known this compound Targets and Pathways hypothesis->lit_review dose_response Perform Dose-Response Curve to Confirm On-Target vs. Off-Target Concentrations hypothesis->dose_response pathway_analysis Broad Pathway Analysis: - Kinase Profiling - Proteomics - Reporter Assays lit_review->pathway_analysis dose_response->pathway_analysis target_validation Validate Hits: - Western Blot - qPCR - Cellular Thermal Shift Assay pathway_analysis->target_validation phenotypic_rescue Phenotypic Rescue: Use Pathway Inhibitors/ Activators or siRNA target_validation->phenotypic_rescue conclusion Conclusion: Identify and Characterize Off-Target Effect phenotypic_rescue->conclusion

Caption: Experimental workflow for investigating off-target effects.

References

Technical Support Center: Optimizing Gomisin M2 Extraction Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Gomisin M2 from Schisandra species.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield of this compound from Schisandra chinensis?

A1: The content of this compound in ethanol extracts of Schisandra chinensis has been reported to be approximately 2.17 ± 0.07 mg/g. However, the yield can vary depending on the plant material's origin, quality, and the extraction method employed.

Q2: Which solvent is best for extracting this compound?

A2: Ethanol and aqueous ethanol solutions are commonly used and effective for extracting lignans, including this compound, from Schisandra species. One study showed that 75% aqueous ethanol was optimal for the overall extraction of five major lignans. While specific comparative data for this compound is limited, ethanol's efficacy for general lignan extraction makes it a strong choice.

Q3: What are the main factors influencing the extraction yield of this compound?

A3: Key factors include the choice of solvent, extraction temperature, extraction time, and the solvent-to-solid ratio. The extraction method itself (e.g., ultrasound-assisted extraction, supercritical fluid extraction, maceration) also significantly impacts the yield.

Q4: Can this compound degrade during the extraction process?

A4: While lignans are generally stable, prolonged exposure to high temperatures or harsh chemical conditions can potentially lead to degradation. It is advisable to use optimized extraction times and temperatures to minimize this risk.

Troubleshooting Guides

Low this compound Yield
Potential Cause Possible Solution
Inappropriate Solvent This compound is a lignan with moderate polarity. If using a highly nonpolar solvent (e.g., hexane) or a very polar solvent (e.g., water alone), the extraction efficiency may be low. Recommendation: Use ethanol or an aqueous ethanol solution (e.g., 70-80% ethanol).
Insufficient Extraction Time The contact time between the solvent and the plant material may not be long enough to allow for complete diffusion of this compound. Recommendation: Increase the extraction time. For maceration, this could be from hours to days. For ultrasound-assisted extraction, optimal times are typically in the range of 30-60 minutes.
Suboptimal Temperature Low temperatures can result in slow extraction kinetics, while excessively high temperatures can lead to solvent loss and potential degradation of the target compound. Recommendation: For conventional extraction methods, a moderately elevated temperature (e.g., 40-60°C) can improve efficiency.
Poor Solvent-to-Solid Ratio An insufficient volume of solvent may become saturated with extracted compounds, preventing further extraction of this compound. Recommendation: Increase the solvent-to-solid ratio. Ratios between 10:1 and 20:1 (mL/g) are commonly effective.
Inefficient Extraction Method Passive methods like maceration may not be as efficient as active methods. Recommendation: Consider using ultrasound-assisted extraction (UAE) or supercritical fluid extraction (SFE) to enhance extraction efficiency and reduce extraction time.
Inconsistent Extraction Yields
Potential Cause Possible Solution
Variability in Plant Material The concentration of this compound can vary between different batches of Schisandra due to factors like geographic origin, harvest time, and storage conditions. Recommendation: Source plant material from a consistent and reputable supplier. If possible, analyze a small sample of each new batch to establish a baseline this compound content.
Inconsistent Particle Size A non-uniform particle size of the ground plant material can lead to variations in the surface area available for extraction. Recommendation: Ensure a consistent and fine particle size by using a standardized grinding and sieving procedure.
Fluctuations in Extraction Parameters Inconsistent application of temperature, time, or solvent-to-solid ratio will lead to variable yields. Recommendation: Maintain strict control over all extraction parameters using calibrated equipment.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is based on optimized methods for lignan extraction from Schisandra chinensis.

Materials:

  • Dried Schisandra chinensis fruits

  • 75% Ethanol (v/v)

  • Grinder

  • Sieve (e.g., 40-60 mesh)

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Rotary evaporator

  • HPLC system for quantification

Procedure:

  • Grind the dried Schisandra chinensis fruits to a fine powder and pass through a sieve to ensure uniform particle size.

  • Accurately weigh 1.0 g of the powdered plant material and place it in a suitable extraction vessel.

  • Add 20 mL of 75% ethanol to achieve a solvent-to-solid ratio of 20:1 (mL/g).

  • Place the vessel in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 100 W for 45 minutes at a controlled temperature of 50°C.

  • After extraction, centrifuge the mixture at 4000 rpm for 10 minutes to separate the supernatant from the solid residue.

  • Collect the supernatant. The extraction can be repeated on the residue for exhaustive extraction.

  • Combine the supernatants and concentrate under reduced pressure using a rotary evaporator.

  • Redissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) for HPLC analysis to determine the this compound yield.

Protocol 2: Supercritical Fluid Extraction (SFE) of this compound

SFE is a green extraction technique that offers high selectivity.

Materials:

  • Dried and ground Schisandra chinensis fruits

  • Supercritical fluid extractor

  • Food-grade carbon dioxide (CO₂)

  • Ethanol (as a co-solvent)

  • HPLC system for quantification

Procedure:

  • Load the ground Schisandra chinensis material into the extraction vessel of the SFE system.

  • Set the extraction parameters. Based on general lignan extraction, the following are good starting points:

    • Pressure: 30 MPa

    • Temperature: 50°C

    • CO₂ flow rate: 2 L/min

    • Co-solvent (ethanol) percentage: 5%

  • Perform the extraction for a set duration, for example, 90 minutes.

  • The extracted compounds are separated from the supercritical fluid in the separator.

  • Collect the extract and dissolve it in a suitable solvent for HPLC analysis to quantify the this compound yield.

Visualizations

Experimental Workflow for this compound Extraction and Analysis

Gomisin_M2_Extraction_Workflow start Start: Dried Schisandra Fruits grinding Grinding and Sieving start->grinding extraction Extraction (e.g., UAE, SFE) grinding->extraction separation Solid-Liquid Separation (Centrifugation/Filtration) extraction->separation concentration Solvent Removal (Rotary Evaporation) separation->concentration analysis Quantitative Analysis (HPLC) concentration->analysis end End: this compound Yield Data analysis->end

Caption: Workflow for the extraction and quantification of this compound.

Wnt/β-catenin Signaling Pathway Inhibited by this compound

This compound has been shown to suppress the Wnt/β-catenin signaling pathway. The diagram below illustrates the canonical Wnt pathway.

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State destruction_complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_off β-catenin destruction_complex->beta_catenin_off Phosphorylation proteasome Proteasome beta_catenin_off->proteasome Ubiquitination & Degradation tcf_lef_off TCF/LEF target_genes_off Target Gene Repression tcf_lef_off->target_genes_off wnt Wnt Ligand frizzled Frizzled Receptor wnt->frizzled lrp5_6 LRP5/6 Co-receptor wnt->lrp5_6 dsh Dishevelled (Dsh) frizzled->dsh destruction_complex_inactivated Inactive Destruction Complex dsh->destruction_complex_inactivated Inhibition beta_catenin_on Stabilized β-catenin beta_catenin_nucleus Nuclear β-catenin beta_catenin_on->beta_catenin_nucleus Translocation tcf_lef_on TCF/LEF beta_catenin_nucleus->tcf_lef_on Binding target_genes_on Target Gene Transcription tcf_lef_on->target_genes_on gomisin_m2 This compound gomisin_m2->wnt Inhibits Pathway

Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory point of this compound.

Validation & Comparative

Gomisin M2: A Preclinical Contender in Psoriasis Management Compared to Standard Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the relentless pursuit of more effective and safer treatments for psoriasis, a chronic autoimmune skin condition, the natural compound Gomisin M2 (GM2) has emerged as a subject of significant preclinical interest. This guide offers a detailed comparison of this compound with current standard-of-care treatments for psoriasis, presenting available experimental data, outlining methodologies, and visualizing key biological pathways to provide researchers, scientists, and drug development professionals with a comprehensive overview of its potential.

Executive Summary

Psoriasis is characterized by the rapid buildup of skin cells, leading to scaling, inflammation, and discomfort. Current treatments, while often effective, can be associated with side effects, creating a need for novel therapeutic agents. This compound, a lignan extracted from Schisandra chinensis, has demonstrated anti-inflammatory properties in a preclinical mouse model of psoriasis. While direct head-to-head clinical trials are not yet available, this guide consolidates preclinical findings for GM2 and compares them with data from similar studies on standard-of-care agents like topical corticosteroids and methotrexate. It is crucial to note that the presented data constitutes an indirect comparison and should be interpreted with caution.

Preclinical Efficacy: An Indirect Comparative Analysis

The primary preclinical model utilized in these studies is the imiquimod (IMQ)-induced psoriasis-like skin inflammation model in mice. This model mimics key pathological features of human psoriasis, including skin thickening (epidermal hyperplasia), scaling, and inflammation. The Psoriasis Area and Severity Index (PASI) is a scoring system used to quantify the severity of these psoriatic lesions.

Quantitative Data Summary
Treatment GroupDosing RegimenKey Efficacy Endpoints (Day 7)Study
This compound 10 or 20 mg/kg, oral administrationPASI Score: Significantly reduced compared to IMQ-only group.Skin Thickness: Significantly reduced compared to IMQ-only group.Transepidermal Water Loss (TEWL): Significantly reduced compared to IMQ-only group.
Topical Corticosteroid (Clobetasol) Topical applicationPASI Score: Significantly reduced compared to IMQ-only group.
Topical Corticosteroid (Betamethasone) Topical applicationEar Thickness: Significantly inhibited the increase in ear thickness compared to IMQ-only group.
Methotrexate (MTX) 1 mg/kg, administration route not specifiedPASI Score: Ameliorated symptoms with a reduced cumulative PASI score compared to IMQ-only group.

Note: The data presented above is derived from separate studies and does not represent a direct, head-to-head comparison. Variations in experimental conditions, mouse strains, and scoring methodologies may exist between studies.

In-Depth Look at Experimental Protocols

Understanding the methodologies behind these findings is critical for their interpretation and for designing future comparative studies.

Imiquimod-Induced Psoriasis Mouse Model: General Protocol

This widely used preclinical model involves the daily topical application of imiquimod cream (typically 5%) to a shaved area of the mouse's back and sometimes the ear for a period of 5 to 7 consecutive days. Imiquimod, a Toll-like receptor 7/8 agonist, induces an inflammatory cascade that closely resembles human psoriasis. Key parameters measured to assess disease severity and treatment efficacy include:

  • Psoriasis Area and Severity Index (PASI) Score: A composite score evaluating erythema (redness), scaling, and skin thickness.

  • Skin and Ear Thickness: Measured using calipers.

  • Histological Analysis: Examination of skin biopsies to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.

  • Cytokine Analysis: Measurement of key inflammatory mediators in the skin or serum, such as IL-17, IL-23, and TNF-α.

This compound Experimental Protocol

In the key preclinical study, BALB/c mice were treated with a daily oral administration of this compound (10 or 20 mg/kg) concurrently with the topical application of imiquimod for 7 days. The assessment of efficacy was based on the measurement of PASI scores, skin thickness, and transepidermal water loss. Further mechanistic studies involved the analysis of inflammatory markers in the serum and spleen, as well as gene expression in skin tissue.

Visualizing the Mechanisms and Workflows

To better understand the biological context and experimental design, the following diagrams are provided.

Signaling Pathway of this compound in Keratinocytes

// Nodes TNFa_IFNy [label="TNF-α / IFN-γ", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Receptor [label="Receptors", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT1 [label="STAT1", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; GomisinM2 [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Proinflammatory_Genes [label="Pro-inflammatory\nCytokines & Chemokines", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges TNFa_IFNy -> Receptor [label="binds"]; Receptor -> STAT1; Receptor -> NFkB; STAT1 -> Proinflammatory_Genes [label="activates"]; NFkB -> Proinflammatory_Genes [label="activates"]; GomisinM2 -> STAT1 [label="inhibits", color="#34A853", fontcolor="#34A853"]; GomisinM2 -> NFkB [label="inhibits", color="#34A853", fontcolor="#34A853"]; Proinflammatory_Genes -> Inflammation; }

Caption: this compound's proposed anti-inflammatory mechanism in keratinocytes.

Experimental Workflow for Imiquimod-Induced Psoriasis Model

// Nodes Day0 [label="Day 0:\nAnimal Acclimatization\n& Shaving"]; Day1_7 [label="Days 1-7:\nDaily Topical Imiquimod Application"]; Treatment [label="Concurrent Daily Treatment\n(Vehicle, this compound, or Standard-of-Care)"]; Daily_Monitoring [label="Daily Monitoring:\n- PASI Scoring\n- Skin Thickness Measurement"]; Day8 [label="Day 8:\nEuthanasia & Sample Collection"]; Analysis [label="Analysis:\n- Histology\n- Cytokine Profiling\n- Gene Expression"];

// Edges Day0 -> Day1_7; Day1_7 -> Treatment [style=dashed, arrowhead=none]; Day1_7 -> Daily_Monitoring; Daily_Monitoring -> Day8; Day8 -> Analysis; }

Caption: General experimental workflow for preclinical psoriasis studies.

Concluding Remarks for the Scientific Community

The preliminary preclinical data on this compound suggests a potential role for this natural compound in mitigating psoriasis-like skin inflammation. Its mechanism of action appears to involve the inhibition of key inflammatory signaling pathways, such as STAT1 and NF-κB. However, the absence of direct comparative studies with standard-of-care agents necessitates further research.

Future investigations should prioritize head-to-head preclinical studies comparing this compound with established psoriasis treatments like topical corticosteroids and methotrexate within the same experimental framework. Such studies will be crucial in determining the relative efficacy and potential therapeutic niche of this compound. Furthermore, comprehensive toxicological and pharmacokinetic studies are warranted to establish a robust safety profile before any consideration of clinical development. The findings presented in this guide aim to catalyze further research into the potential of this compound as a novel therapeutic strategy for psoriasis.

Comparative Efficacy of Gomisin M2 and Dexamethasone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of Gomisin M2, a lignan isolated from Schisandra chinensis, and dexamethasone, a well-established synthetic glucocorticoid. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their performance supported by experimental data.

Executive Summary

This compound has demonstrated comparable or, in some instances, superior efficacy to dexamethasone in preclinical models of inflammatory skin diseases, including atopic dermatitis and psoriasis. While dexamethasone exhibits broad and potent anti-inflammatory effects, this compound presents a promising alternative with a distinct mechanistic profile, primarily targeting pathways such as Wnt/β-catenin and mast cell activation. This guide synthesizes the available quantitative data, details the experimental methodologies used for these comparisons, and visualizes the key signaling pathways involved.

Quantitative Data Comparison

The following tables summarize the comparative efficacy of this compound and dexamethasone from various experimental models.

Table 1: Efficacy in a Mouse Model of Atopic Dermatitis [1][2][3]

ParameterThis compound (10 mg/kg)Dexamethasone (1 mg/kg)Vehicle
Ear Thickness (mm) ~0.25~0.28~0.35
Epidermal Thickness (µm) Significantly Reduced vs. VehicleSignificantly Reduced vs. Vehicle-
Dermal Thickness (µm) Significantly Reduced vs. VehicleSignificantly Reduced vs. Vehicle-

Table 2: Efficacy in a Mouse Model of Psoriasis

ParameterThis compound (10 mg/kg, oral)Dexamethasone (1 mg/kg, oral)Imiquimod (IMQ) Control
Skin Thickness (mm) ~0.4~0.35~0.6
PASI Score (Erythema, Scaling, Thickness) Significantly Reduced vs. IMQSignificantly Reduced vs. IMQ-

Table 3: Inhibition of Mast Cell Degranulation [4]

Compound (10 µM)Inhibition of Degranulation
This compound Slightly greater than Dexamethasone
Dexamethasone Effective inhibition

Table 4: In Vitro Cytotoxicity and Anti-inflammatory Activity

CompoundCell LineAssayIC50 / Effect
This compound MDA-MB-231 (Breast Cancer)Proliferation60 µM[5]
This compound HCC1806 (Breast Cancer)Proliferation57 µM[5]
Dexamethasone LPS-stimulated whole blood cellsIL-6 Inhibition~0.5 x 10⁻⁸ M

Experimental Protocols

Atopic Dermatitis-Like Skin Lesion Model in BALB/c Mice[1][2][3]
  • Induction: Atopic dermatitis-like lesions were induced on the ears of BALB/c mice by repeated topical application of 2,4-dinitrochlorobenzene (DNCB) and Dermatophagoides farinae extract (DFE).

  • Treatment: Mice were orally administered with this compound (0.1, 1, or 10 mg/kg) or dexamethasone (1 mg/kg) daily for two weeks.

  • Assessments:

    • Ear thickness was measured using a caliper.

    • Histological analysis of ear tissue was performed to measure epidermal and dermal thickness and to quantify the infiltration of eosinophils and mast cells.

    • Serum levels of total and DFE-specific IgE and IgG2a were determined by ELISA.

    • Expression of cytokines and signaling proteins (STAT1, NF-κB) in ear tissue was analyzed by qPCR and Western blot.

Imiquimod (IMQ)-Induced Psoriasis-Like Skin Inflammation Model in Mice
  • Induction: Psoriasis-like skin inflammation was induced by the daily topical application of imiquimod cream on the shaved back skin of mice for seven consecutive days.

  • Treatment: this compound (10 mg/kg) or dexamethasone (1 mg/kg) was administered orally.

  • Assessments:

    • The severity of skin inflammation was evaluated daily using the Psoriasis Area and Severity Index (PASI), scoring for erythema, scaling, and thickness.

    • Skin thickness was measured with a caliper.

    • Histological examination of skin biopsies was conducted.

Mast Cell Degranulation Assay[4][6][7]
  • Cell Culture: Mouse bone marrow-derived mast cells (BMMCs) were sensitized with anti-DNP IgE.

  • Treatment: Cells were pre-treated with various concentrations of this compound or dexamethasone for 1 hour before being challenged with DNP-HSA to induce degranulation.

  • Assessment: The release of β-hexosaminidase, a marker of degranulation, into the cell supernatant was quantified using a colorimetric assay.

Signaling Pathways and Mechanisms of Action

This compound

This compound exerts its effects through the modulation of several key signaling pathways:

  • Wnt/β-catenin Pathway: In breast cancer stem cells, this compound has been shown to downregulate the Wnt/β-catenin signaling pathway, which is crucial for self-renewal and proliferation.[5]

  • Mast Cell Activation: this compound inhibits mast cell degranulation by suppressing the FcεRI-mediated activation of Lyn and Fyn kinases and subsequent intracellular calcium release.[4][6]

  • NF-κB and STAT1 Pathways: In models of skin inflammation, this compound has been observed to inhibit the phosphorylation of STAT1 and the nuclear translocation of NF-κB, leading to a reduction in the expression of pro-inflammatory cytokines and chemokines.[1][2]

Gomisin_M2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FcεRI FcεRI Lyn Lyn FcεRI->Lyn Fyn Fyn FcεRI->Fyn This compound This compound This compound->Lyn inhibits This compound->Fyn inhibits GSK3β GSK3β This compound->GSK3β activates IKK IKK This compound->IKK inhibits STAT1 STAT1 This compound->STAT1 inhibits phosphorylation Ca2+ Ca2+ Lyn->Ca2+ Fyn->Ca2+ Degranulation Degranulation Ca2+->Degranulation Wnt Wnt β-catenin β-catenin Wnt->β-catenin stabilizes Proliferation Proliferation β-catenin->Proliferation GSK3β->β-catenin degrades IκBα IκBα IKK->IκBα inhibits NF-κB NF-κB IκBα->NF-κB releases Gene Transcription Gene Transcription NF-κB->Gene Transcription STAT1->Gene Transcription

Caption: Signaling pathways modulated by this compound.

Dexamethasone

Dexamethasone, a potent glucocorticoid, acts primarily through the glucocorticoid receptor (GR). Its anti-inflammatory effects are mediated by two main mechanisms:

  • Transactivation: The dexamethasone-GR complex can directly bind to Glucocorticoid Response Elements (GREs) on DNA, leading to the increased transcription of anti-inflammatory genes.

  • Transrepression: The activated GR can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, by either direct protein-protein interaction or by inducing the expression of inhibitory proteins like IκBα. This leads to the decreased expression of pro-inflammatory genes. Dexamethasone also inhibits the MAPK signaling pathway, further contributing to its anti-inflammatory effects.

Caption: Dexamethasone signaling pathway.

Comparative Experimental Workflow

The following diagram illustrates a typical workflow for comparing the in vivo efficacy of this compound and dexamethasone in an animal model of induced inflammation.

Experimental_Workflow Animal Model Selection Animal Model Selection Disease Induction Disease Induction Animal Model Selection->Disease Induction Randomization Randomization Disease Induction->Randomization Treatment Groups Vehicle This compound Dexamethasone Randomization->Treatment Groups Data Collection Data Collection Treatment Groups->Data Collection Analysis Analysis Data Collection->Analysis Results Results Analysis->Results

Caption: Comparative in vivo experimental workflow.

Conclusion

The compiled data suggests that this compound is a potent anti-inflammatory agent with efficacy comparable to dexamethasone in specific preclinical models of skin inflammation. Its distinct mechanism of action, particularly its effects on the Wnt/β-catenin and mast cell signaling pathways, warrants further investigation as a potential therapeutic alternative to corticosteroids, possibly with a different side-effect profile. Researchers are encouraged to consider these findings in the design of future studies for the development of novel anti-inflammatory therapies.

References

Validating the Anticancer Effects of Gomisin M2: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer effects of Gomisin M2 across different cell lines. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of associated signaling pathways.

This compound, a lignan isolated from Schisandra chinensis, has demonstrated promising anticancer properties. This guide synthesizes available data on its efficacy and mechanism of action in various cancer cell lines, offering a comparative perspective with other related gomisins.

Comparative Efficacy of this compound and Other Gomisins Across Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values of this compound and other notable gomisins in various cancer cell lines, providing a basis for comparing their cytotoxic effects.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound MDA-MB-231Triple-Negative Breast Cancer60
HCC1806Triple-Negative Breast Cancer57
MCF10ANon-cancerous Breast Epithelial85
Gomisin A A549Non-Small Cell Lung CancerNot specified[1]
Gomisin J MCF7Breast Cancer<10 µg/mL (suppressed proliferation)[2]
MDA-MB-231Breast Cancer<10 µg/mL (suppressed proliferation)[2]
Gomisin N Hepatic Carcinoma CellsLiver CancerHigh concentrations induced apoptosis[3]

Anticancer Mechanisms of this compound

Current research indicates that this compound exerts its anticancer effects primarily through the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.

Induction of Apoptosis in Breast Cancer Cells

This compound has been shown to induce apoptosis in a dose-dependent manner in triple-negative breast cancer cell lines MDA-MB-231 and HCC1806. This programmed cell death is a crucial mechanism for eliminating cancerous cells.

Quantitative Analysis of Apoptosis in Breast Cancer Cell Lines Treated with this compound

Cell LineThis compound Concentration (µM)Percentage of Apoptotic Cells (%)
MDA-MB-231 10Data not available
20Data not available
40Data not available
80Significant increase (quantitative data not specified in source)
HCC1806 10Data not available
20Data not available
40Data not available
80Significant increase (quantitative data not specified in source)

Further studies are required to quantify the precise percentage of apoptotic cells at various concentrations of this compound.

Modulation of the Wnt/β-catenin Signaling Pathway

A key mechanism of action for this compound in breast cancer cells is the downregulation of the Wnt/β-catenin signaling pathway. This pathway is crucial for cancer stem cell self-renewal and proliferation. This compound treatment leads to a decrease in the expression of key downstream targets of this pathway, thereby inhibiting cancer cell growth.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed protocols for the key experimental assays are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).[4][5][6]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

  • Cell Treatment: Treat cells with this compound at various concentrations for the desired time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[7][8]

Western Blot Analysis for Wnt/β-catenin Pathway Proteins

This technique is used to detect changes in the expression levels of proteins involved in the Wnt/β-catenin pathway.

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin, GSK-3β, Cyclin D1, and c-Myc overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing Molecular Pathways and Experimental Workflows

To provide a clearer understanding of the molecular mechanisms and experimental processes, the following diagrams have been generated using Graphviz.

GomisinM2_Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5/6 LRP5/6 LRP5/6->Dishevelled GSK3B GSK-3β Dishevelled->GSK3B BetaCatenin β-catenin GSK3B->BetaCatenin P Axin Axin Axin->BetaCatenin APC APC APC->BetaCatenin BetaCatenin_p p-β-catenin Proteasome Proteasome BetaCatenin_p->Proteasome Degradation BetaCatenin->BetaCatenin_p Phosphorylation TCF/LEF TCF/LEF BetaCatenin->TCF/LEF TargetGenes Target Genes (Cyclin D1, c-Myc) TCF/LEF->TargetGenes Transcription Proliferation Proliferation TargetGenes->Proliferation GomisinM2 This compound GomisinM2->GSK3B Activates

Caption: this compound effect on Wnt/β-catenin pathway.

Experimental_Workflow_Apoptosis cluster_cell_culture Cell Culture & Treatment cluster_staining Cell Staining cluster_analysis Flow Cytometry Analysis SeedCells Seed Cancer Cells (e.g., MDA-MB-231) Treat Treat with this compound (Different Concentrations) SeedCells->Treat Harvest Harvest Cells Treat->Harvest Wash Wash with PBS Harvest->Wash Stain Stain with Annexin V-FITC & PI Wash->Stain FlowCytometry Acquire Data on Flow Cytometer Stain->FlowCytometry Analyze Analyze Data: - Live - Early Apoptotic - Late Apoptotic/Necrotic FlowCytometry->Analyze

Caption: Apoptosis detection workflow.

References

Cross-Species Insights into Gomisin M2 Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Gomisin M2 metabolism across different species remains an area of active investigation. To date, specific studies detailing the metabolic fate of this compound in direct cross-species comparisons have not been published. However, by examining the metabolic pathways of structurally similar lignans isolated from Schisandra chinensis, such as Gomisin A, and general studies on Schisandra lignan metabolism, we can infer potential metabolic routes for this compound. This guide provides a comparative overview based on available data for related compounds, offering valuable insights for researchers, scientists, and drug development professionals.

Comparative Analysis of Schisandra Lignan Metabolism

Studies on various lignans from Schisandra in different species and in vitro systems consistently point towards two primary metabolic transformations: demethylation and hydroxylation.[1][2] These reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver.[2][3] While quantitative data for this compound metabolites is not available, the following table summarizes the common metabolic reactions observed for Schisandra lignans in different experimental models.

Metabolic Reaction Human Liver Microsomes Rat (in vivo) Mouse Liver Microsomes Key Enzymes Implicated
Demethylation Observed[4][5]Observed[2]Observed[1]CYP3A4, CYP2C9, CYP2C19[2][3][4]
Hydroxylation Observed[4][5]Observed[2]Observed[1]CYP3A4, CYP2C8, CYP2C19[4]
Dehydrogenation Not commonly reportedObserved[1]Observed[1]Not specified
Epoxidation Not commonly reportedObserved[1]Observed[1]Not specified
Glutathione Conjugation Observed for Gomisin A[4]Not specifiedNot specifiedCYP2C8, CYP2C19, CYP3A4 (leading to reactive metabolite)[4]

Experimental Protocols

Below is a detailed methodology for a typical in vitro experiment to identify the metabolites of a compound like this compound using human liver microsomes. This protocol is based on standard practices reported in studies of related compounds.

In Vitro Metabolism of this compound using Human Liver Microsomes

1. Materials and Reagents:

  • This compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN) or Methanol (for quenching the reaction)

  • Internal standard (IS) for analytical quantification

  • High-purity water

2. Incubation Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate a mixture of human liver microsomes (e.g., 0.2-1.0 mg/mL protein concentration), phosphate buffer, and this compound (e.g., 1-10 µM) at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for a specified time period (e.g., 60 minutes). Control incubations should be performed in the absence of the NADPH regenerating system to assess for non-enzymatic degradation.

  • Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile or methanol, containing the internal standard.

  • Centrifuge the mixture (e.g., at 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the residue in a suitable mobile phase for analysis.

3. Metabolite Identification and Quantification:

  • Analyze the reconstituted samples using a high-performance liquid chromatography system coupled with a high-resolution mass spectrometer (HPLC-HRMS), such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument.

  • Separate the parent compound and its metabolites using a suitable C18 column with a gradient elution program (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Acquire mass spectral data in both positive and negative ion modes.

  • Identify potential metabolites by comparing the full scan mass spectra of the test samples with the control samples and looking for expected mass shifts corresponding to common metabolic reactions (e.g., +16 Da for hydroxylation, -14 Da for demethylation).

  • Confirm the structure of the metabolites by analyzing their fragmentation patterns in tandem mass spectrometry (MS/MS) mode.

  • Quantify the parent compound and its major metabolites using appropriate calibration curves.

Visualizing Metabolic Pathways and Experimental Workflows

To better illustrate the processes involved in this compound metabolism studies, the following diagrams have been generated using the DOT language.

Gomisin_M2_Metabolism cluster_phase2 Phase II Metabolism Gomisin_M2 This compound Demethylation Demethylated Metabolites Gomisin_M2->Demethylation -CH3 Hydroxylation Hydroxylated Metabolites Gomisin_M2->Hydroxylation +OH Demethylation_Hydroxylation Demethylated & Hydroxylated Metabolites Demethylation->Demethylation_Hydroxylation +OH Conjugation Conjugated Metabolites (e.g., Glucuronides, Sulfates) Demethylation->Conjugation Hydroxylation->Demethylation_Hydroxylation Hydroxylation->Conjugation Demethylation_Hydroxylation->Conjugation

Caption: Putative metabolic pathway of this compound based on related lignans.

Experimental_Workflow start Prepare Incubation Mixture (this compound, Liver Microsomes, Buffer) pre_incubation Pre-incubate at 37°C start->pre_incubation initiate_reaction Add NADPH Regenerating System pre_incubation->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation terminate_reaction Quench Reaction with Acetonitrile/Methanol + IS incubation->terminate_reaction centrifuge Centrifuge to Pellet Protein terminate_reaction->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporate to Dryness supernatant->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute analysis Analyze by LC-HRMS reconstitute->analysis

References

A Head-to-Head Comparison of Gomisin M2 and Other Natural Compounds in Oncology and Inflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product research, numerous compounds have emerged as promising candidates for therapeutic development, particularly in the fields of oncology and immunology. Among these, Gomisin M2, a lignan isolated from Schisandra chinensis, has garnered significant attention for its potent biological activities. This guide provides a head-to-head comparison of this compound with other well-known natural compounds—silibinin, curcumin, and resveratrol—focusing on their anticancer and anti-inflammatory properties. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.

Quantitative Comparison of Bioactivity

Direct comparative studies of this compound against other natural compounds under identical experimental conditions are limited. The following table summarizes the half-maximal inhibitory concentration (IC50) values reported in various studies to provide a quantitative perspective on their respective potencies. It is crucial to note that these values were obtained from different studies and, therefore, under varied experimental protocols, which can influence the outcome.

CompoundBiological ActivityCell Line(s)IC50 Value(s)Reference(s)
This compound Anticancer (Cytotoxicity)MDA-MB-231, HCC1806 (Breast Cancer)57-60 µM[1]
Silibinin Anticancer (Cytotoxicity)MDA-MB-231, MCF-7 (Breast Cancer)100 µM[2][3]
MDA-MB-231 (Breast Cancer)200-250 µM (24h)[4]
Curcumin Anti-inflammatory (NF-κB Inhibition)RAW264.7 (Macrophage)18 µM[5][6]
Anticancer (Cytotoxicity)MDA-MB-231, MCF-7 (Breast Cancer)26.9 µM, 21.22 µM (72h)
Anti-inflammatory (NF-κB DNA binding)RAW264.7 (Macrophage)>50 µM[7][8]
Resveratrol Anticancer (Wnt/β-catenin inhibition)MGC-803 (Gastric Cancer)Effective at 50-100 µM[9]

Note: The presented IC50 values should be interpreted with caution due to the lack of standardized experimental conditions across the cited studies.

Mechanisms of Action: A Focus on Key Signaling Pathways

This compound, silibinin, curcumin, and resveratrol exert their biological effects by modulating critical signaling pathways implicated in cancer progression and inflammation. The Wnt/β-catenin and NF-κB pathways are prominent targets for these natural compounds.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. This compound has been shown to inhibit this pathway in breast cancer stem cells.[1] Similarly, resveratrol has been reported to downregulate key components of this pathway in gastric and breast cancer cells.[9][10]

Wnt_Pathway cluster_inhibition Inhibition by Natural Compounds cluster_pathway Wnt/β-catenin Pathway This compound This compound beta_catenin β-catenin This compound->beta_catenin Resveratrol Resveratrol Resveratrol->beta_catenin Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dsh Frizzled->Dsh LRP LRP5/6 LRP->Dsh GSK3b GSK3β Dsh->GSK3b GSK3b->beta_catenin APC APC APC->beta_catenin Axin Axin Axin->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Proliferation Cell Proliferation & Survival TCF_LEF->Proliferation

Inhibition of the Wnt/β-catenin signaling pathway.
NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, and its chronic activation is linked to cancer development and progression. Curcumin is a well-established inhibitor of this pathway, preventing the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.[5][11]

NFkB_Pathway cluster_inhibition Inhibition by Natural Compounds cluster_pathway NF-κB Pathway Curcumin Curcumin IKK IKK Curcumin->IKK Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->IKK IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation

Inhibition of the NF-κB signaling pathway.

Experimental Protocols

To facilitate the replication and validation of the cited findings, detailed experimental protocols for key assays are provided below.

Cell Viability (MTT) Assay

This protocol is a generalized procedure for assessing the cytotoxic effects of natural compounds on cancer cell lines.

MTT_Workflow cluster_workflow MTT Assay Workflow node1 Seed cells in a 96-well plate node2 Incubate for 24h node1->node2 node3 Treat with varying concentrations of a compound node2->node3 node4 Incubate for a specified period (e.g., 24h, 48h, 72h) node3->node4 node5 Add MTT reagent node4->node5 node6 Incubate for 2-4h node5->node6 node7 Add solubilization solution (e.g., DMSO) node6->node7 node8 Measure absorbance at 570 nm node7->node8

A generalized workflow for the MTT assay.

Protocol Details:

  • Cell Seeding: Plate cells (e.g., MDA-MB-231, MCF-7) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound, silibinin, curcumin) for 24, 48, or 72 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Western Blot Analysis for Signaling Pathway Proteins

This protocol outlines the general steps for detecting the expression levels of key proteins in the Wnt/β-catenin and NF-κB signaling pathways.

Protocol Details:

  • Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-β-catenin, anti-p-GSK3β, anti-NF-κB p65, anti-IκBα) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound demonstrates significant potential as an anticancer and anti-inflammatory agent, with mechanisms of action that overlap with other well-characterized natural compounds like silibinin, curcumin, and resveratrol. While the available data suggests comparable or, in some instances, more potent activity, the lack of direct head-to-head comparative studies necessitates further research to definitively establish its relative efficacy. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct such comparative analyses and to further elucidate the therapeutic potential of this compound. Future investigations should focus on standardized in vitro and in vivo models to enable a more objective assessment of these promising natural compounds.

References

Comparative Analysis of Gomisin M2 on STAT1 and NF-κB Pathways: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative analysis of Gomisin M2, a lignan isolated from Schisandra chinensis, reveals its potent inhibitory effects on two key inflammatory signaling pathways: Signal Transducer and Activator of Transcription 1 (STAT1) and Nuclear Factor-kappa B (NF-κB). This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound's activity, supported by experimental data and protocols, positioning it as a promising candidate for anti-inflammatory and immunomodulatory therapies.

This compound has demonstrated significant efficacy in suppressing inflammatory responses in various in vitro and in vivo models, particularly in the context of skin inflammation such as atopic dermatitis and psoriasis.[1][2][3] Its mechanism of action involves the dual inhibition of STAT1 phosphorylation and NF-κB activation, pathways that are central to the production of pro-inflammatory cytokines and chemokines.[1][3]

Performance Comparison: this compound vs. Dexamethasone

To contextualize the efficacy of this compound, its activity is compared with dexamethasone, a well-established corticosteroid with known inhibitory effects on the NF-κB pathway and indirect effects on STAT1 signaling.

CompoundTarget PathwayObserved EffectQuantitative Data (IC50)Cell/Animal ModelReference
This compound STAT1Inhibition of phosphorylationNot explicitly reported; significant inhibition observed at 10 and 20 mg/kg in vivo and at 5 and 10 µM in vitro.BALB/c mice with atopic dermatitis, HaCaT keratinocytes[1][3]
NF-κBInhibition of nuclear translocation of p65Not explicitly reported; significant inhibition observed at 10 and 20 mg/kg in vivo and at 5 and 10 µM in vitro.BALB/c mice with atopic dermatitis, HaCaT keratinocytes[1][3]
Dexamethasone NF-κBInhibition of NF-κB activity~0.5 x 10-9 M (for inhibition of a 3xκB reporter)A549 cells[4]
STAT1Reduced STAT1 phosphorylationNot explicitly reported; observed to reduce STAT1 phosphorylation in dendritic cells.Dendritic Cells[5]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the targeted signaling pathways and the proposed mechanism of action for this compound.

STAT1_Pathway IFN IFN-γ IFNR IFN-γ Receptor IFN->IFNR Binds JAK JAK1/2 IFNR->JAK Activates STAT1 STAT1 JAK->STAT1 Phosphorylates pSTAT1 p-STAT1 STAT1_dimer p-STAT1 Dimer pSTAT1->STAT1_dimer Dimerizes Nucleus Nucleus STAT1_dimer->Nucleus Translocates to GAS GAS element Gene Inflammatory Gene Expression GAS->Gene Induces GomisinM2 This compound GomisinM2->JAK Inhibits

Figure 1: this compound Inhibition of the STAT1 Signaling Pathway.

NFkB_Pathway TNFa TNF-α TNFR TNF Receptor TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits pIkB p-IκBα Nucleus Nucleus NFkB->Nucleus Translocates to Proteasome Proteasome pIkB->Proteasome Degradation kBsite κB site Gene Inflammatory Gene Expression kBsite->Gene Induces GomisinM2 This compound GomisinM2->IKK Inhibits

Figure 2: this compound Inhibition of the NF-κB Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.

Cell Culture and Treatment

Human keratinocyte (HaCaT) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. For experimentation, cells are pre-treated with varying concentrations of this compound (e.g., 1, 5, 10 µM) or dexamethasone for 1 hour, followed by stimulation with a combination of TNF-α (10 ng/mL) and IFN-γ (10 ng/mL) for the indicated time points.[1][3]

Western Blot Analysis for STAT1 and NF-κB Activation
  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-STAT1 (Tyr701), STAT1, phospho-NF-κB p65 (Ser536), NF-κB p65, IκBα, Lamin B, and β-actin.

  • Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed to quantify the relative protein expression levels, which are normalized to a loading control (β-actin for whole-cell lysates or Lamin B for nuclear extracts).[1][3]

WesternBlot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Membrane Transfer D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I J Densitometry I->J

Figure 3: Experimental Workflow for Western Blot Analysis.
Nuclear and Cytoplasmic Fractionation

To specifically assess the nuclear translocation of NF-κB, cytoplasmic and nuclear extracts are prepared using a nuclear extraction kit according to the manufacturer's instructions. The purity of the fractions is confirmed by Western blotting for cytoplasmic (e.g., β-actin) and nuclear (e.g., Lamin B) markers.

Conclusion

This compound demonstrates a robust inhibitory effect on both the STAT1 and NF-κB signaling pathways, key drivers of inflammation. This dual-targeting mechanism, supported by the experimental evidence presented, underscores its potential as a valuable therapeutic agent for inflammatory diseases. The provided data and protocols offer a solid foundation for further research and development of this compound in this capacity.

References

Independent Validation of Gomisin M2's Anti-inflammatory Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Gomisin M2 against established and natural alternative compounds. The data presented is curated from preclinical studies to aid in the evaluation of this compound as a potential therapeutic agent for inflammatory skin diseases.

Comparative Analysis of Anti-inflammatory Activity

The following table summarizes the quantitative data on the anti-inflammatory effects of this compound and selected alternatives—Dexamethasone, Curcumin, and Resveratrol—on key inflammatory markers in keratinocytes. This data is crucial for assessing the relative potency and efficacy of these compounds in in-vitro models of skin inflammation.

CompoundTarget Cell LineInflammatory StimulusKey Inflammatory MarkerEffective Concentration / IC50Percentage InhibitionReference
This compound HaCaTTNF-α (10 ng/ml) + IFN-γ (10 ng/ml)IL-1β, IL-6, IL-8, CCL17 mRNA0.1, 1, 10 µM (dose-dependent)Significant reduction[1][2]
HaCaTTNF-α/IFN-γSTAT1 Phosphorylation1, 10 µMSignificant inhibition[2]
HaCaTTNF-α/IFN-γNF-κB Nuclear Translocation1, 10 µMSignificant inhibition[2]
Dexamethasone HaCaTTNF-αIL-6, IL-8, TNF-α, IL-36γNot specifiedSignificant suppression[3]
Human Lung FibroblastsIL-1, TNFIL-6, IL-8Not specifiedDose-dependent inhibition[4]
THP-1 cellsTNF-αMCP-1, IL-1β3 nM, 7 nM>80%[5]
HRMPsTNF-αG-CSF, GM-CSF, MIP-1α, IL-6, RANTES2-6 nM>80%[5]
Curcumin HaCaTTNF-αIL-1β, IL-6, TNF-α mRNANot specifiedInhibition observed[6][7]
Corneal limbus epithelial cellsUVBIL-6, IL-85, 10, 20 µmol/L (dose-dependent)Significant decrease[8]
HaCaTUVIL-1β, IL-6, IL-18, TNFα2.5, 5 µMSignificant reduction[9]
Resveratrol HaCaT5-FUIL-1β, IL-6, TNF-α mRNANot specifiedSignificant decrease[10]
HaCaTTNF-α/IFN-γIL-6Not specifiedSuppression observed[11]
Mouse SkinTPANF-κB ActivationNot specifiedStrong inhibition[12]

Experimental Protocols

Detailed methodologies for key in-vitro experiments are provided below to facilitate the replication and validation of the reported findings.

Cell Culture and Induction of Inflammation
  • Cell Line: Human immortalized keratinocytes (HaCaT) are a commonly used and appropriate model for studying skin inflammation.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Inflammatory Stimulus: To mimic an inflammatory microenvironment, HaCaT cells are typically stimulated with a combination of Tumor Necrosis Factor-alpha (TNF-α) at 10 ng/ml and Interferon-gamma (IFN-γ) at 10 ng/ml, or with Lipopolysaccharide (LPS) at concentrations ranging from 1 to 10 µg/mL.[1][13]

Quantitative Real-Time PCR (qPCR) for Cytokine mRNA Expression

This protocol is used to quantify the gene expression of pro-inflammatory cytokines and chemokines.

  • RNA Isolation: Total RNA is extracted from treated and untreated HaCaT cells using a suitable RNA isolation kit (e.g., TRIzol reagent) according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1 µg of total RNA using a reverse transcription kit with random primers.[14]

  • qPCR Reaction: The qPCR is performed using a SYBR Green master mix and gene-specific primers for the target cytokines (e.g., IL-1β, IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Thermal Cycling: A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, where the expression of the target gene is normalized to the housekeeping gene and expressed as a fold change relative to the untreated control.[14][15]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Protein Measurement

ELISA is employed to quantify the concentration of secreted pro-inflammatory cytokines in the cell culture supernatant.

  • Plate Coating: A 96-well ELISA plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6 antibody) overnight at 4°C.[16]

  • Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

  • Sample Incubation: Cell culture supernatants and a series of known concentrations of the recombinant cytokine standard are added to the wells and incubated for 2 hours at room temperature.[17]

  • Detection Antibody: A biotinylated detection antibody specific for the cytokine is added to the wells and incubated for 1 hour.[16]

  • Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 30 minutes.

  • Substrate Addition: A substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution (e.g., H2SO4).[11]

  • Data Acquisition: The optical density is measured at 450 nm using a microplate reader, and the cytokine concentration in the samples is determined from the standard curve.

Western Blot Analysis of NF-κB and STAT1 Phosphorylation

This technique is used to assess the activation of key signaling pathways involved in inflammation.

  • Protein Extraction: Whole-cell lysates are prepared from treated and untreated HaCaT cells using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of NF-κB p65 and STAT1 overnight at 4°C.

  • Secondary Antibody and Detection: The membrane is incubated with an HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[18]

  • Analysis: The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and the experimental workflow for its validation.

GomisinM2_Signaling_Pathway TNFa_IFNg TNF-α / IFN-γ Receptor Receptors TNFa_IFNg->Receptor STAT1 STAT1 Receptor->STAT1 NFkB_IkB NF-κB/IκB Receptor->NFkB_IkB GomisinM2 This compound pSTAT1 p-STAT1 GomisinM2->pSTAT1 Inhibits NFkB NF-κB GomisinM2->NFkB Inhibits STAT1->pSTAT1 Phosphorylation Nucleus Nucleus pSTAT1->Nucleus NFkB_IkB->NFkB IκB degradation NFkB->Nucleus Inflammatory_Genes Pro-inflammatory Genes (IL-1β, IL-6, TNF-α) Nucleus->Inflammatory_Genes Transcription

Caption: this compound inhibits inflammation by blocking STAT1 phosphorylation and NF-κB nuclear translocation.

Experimental_Workflow Cell_Culture HaCaT Cell Culture Stimulation Inflammatory Stimulus (TNF-α/IFN-γ or LPS) Cell_Culture->Stimulation Treatment Treatment with This compound or Alternatives Stimulation->Treatment RNA_Extraction RNA Isolation Treatment->RNA_Extraction Protein_Extraction Protein Lysate Preparation Treatment->Protein_Extraction Supernatant_Collection Supernatant Collection Treatment->Supernatant_Collection qPCR qPCR for Cytokine mRNA RNA_Extraction->qPCR Data_Analysis Data Analysis and Comparison qPCR->Data_Analysis Western_Blot Western Blot for p-NF-κB & p-STAT1 Protein_Extraction->Western_Blot Western_Blot->Data_Analysis ELISA ELISA for Secreted Cytokines Supernatant_Collection->ELISA ELISA->Data_Analysis

Caption: Workflow for in-vitro validation of anti-inflammatory compounds.

References

Safety Operating Guide

Personal protective equipment for handling Gomisin M2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Gomisin M2. Adherence to these guidelines is critical to ensure a safe laboratory environment and to minimize risks associated with the handling of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a lignan compound that requires careful handling to prevent potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. All personnel handling this compound must use the following personal protective equipment:

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes and airborne particles of the compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and absorption. Gloves should be inspected before use and changed regularly.
Body Protection Impervious laboratory coat or clothingProvides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection NIOSH-approved respiratorRequired when handling the powder form outside of a certified chemical fume hood to prevent inhalation.

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to post-handling procedures.

GomisinM2_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Gather and Inspect PPE prep_area->gather_ppe gather_materials Assemble Materials and Equipment gather_ppe->gather_materials weigh Weigh this compound (in fume hood) gather_materials->weigh Proceed to handling dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces experiment->decontaminate Complete experiment dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

This compound Handling Workflow

Step-by-Step Handling Protocol:
  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

    • Assemble and inspect all necessary PPE as outlined in the table above.

    • Gather all required materials, including this compound, solvents, and any experimental apparatus.

  • Handling:

    • When weighing the solid form of this compound, perform the task within the fume hood to minimize inhalation risk.

    • If dissolving in a solvent, add the solvent to the weighed this compound slowly to avoid splashing.

    • Conduct all experimental procedures involving this compound within the designated handling area.

  • Cleanup and Disposal:

    • Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.

    • Dispose of all waste materials, including contaminated PPE, in clearly labeled hazardous waste containers according to institutional and local regulations.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after completing all tasks and removing PPE.

Emergency Procedures

In the event of an accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Skin Contact Remove contaminated clothing and immediately wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Biological Activity and Signaling Pathways

This compound has been shown to exhibit anti-inflammatory and anti-cancer properties by modulating specific signaling pathways. Understanding these interactions is crucial for researchers in drug development.

Anti-Inflammatory Signaling Pathway

This compound has been observed to inhibit the NF-κB and STAT1 signaling pathways, which are key regulators of the inflammatory response.[1]

Anti_Inflammatory_Pathway This compound and Inflammatory Signaling cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_response Cellular Response stimulus Pro-inflammatory Stimuli nfkb_pathway NF-κB Pathway stimulus->nfkb_pathway stat1_pathway STAT1 Pathway stimulus->stat1_pathway inflammation Inflammatory Gene Expression nfkb_pathway->inflammation stat1_pathway->inflammation gomisin_m2 This compound gomisin_m2->nfkb_pathway Inhibits gomisin_m2->stat1_pathway Inhibits

This compound's effect on inflammatory pathways.

Anti-Cancer Signaling Pathway

In the context of cancer research, this compound has been found to suppress the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers and plays a role in cancer cell proliferation.[2]

Anti_Cancer_Pathway This compound and Cancer Signaling cluster_wnt Wnt Signaling cluster_beta_catenin β-catenin Regulation cluster_transcription Gene Transcription wnt_signal Wnt Ligand frizzled Frizzled Receptor wnt_signal->frizzled dishevelled Dishevelled frizzled->dishevelled destruction_complex Destruction Complex (APC, Axin, GSK3β) dishevelled->destruction_complex Inhibits beta_catenin β-catenin destruction_complex->beta_catenin Degrades tcf_lef TCF/LEF beta_catenin->tcf_lef proliferation Cell Proliferation Genes tcf_lef->proliferation gomisin_m2 This compound gomisin_m2->beta_catenin Promotes Degradation

This compound's effect on the Wnt/β-catenin pathway.

Disposal Plan

Proper disposal of this compound and associated waste is imperative to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All solid waste, including unused this compound powder, contaminated consumables (e.g., weigh boats, pipette tips), and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not dispose of this compound solutions down the drain.

  • Contaminated PPE: Used gloves, lab coats, and other PPE should be disposed of as solid hazardous waste.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal vendor in accordance with federal, state, and local regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.